molecular formula C12H11ClN2OS B063375 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine CAS No. 175135-95-2

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Numéro de catalogue: B063375
Numéro CAS: 175135-95-2
Poids moléculaire: 266.75 g/mol
Clé InChI: VYCQVBGKTLTFTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapeutics. This compound features a unique molecular scaffold combining a chlorophenylthioether moiety with an aminopyridine core, a structural motif frequently associated with potent and selective inhibition of various protein kinases. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules designed to modulate dysregulated signaling pathways in diseases such as cancer, inflammatory disorders, and autoimmune conditions.

Propriétés

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-16-11-7-6-10(14)12(15-11)17-9-4-2-8(13)3-5-9/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCQVBGKTLTFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384222
Record name 2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-95-2
Record name 2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine Core Scaffold: 2,3,6-Trisubstituted Pyridine Primary Application: Medicinal Chemistry (Kinase Inhibitors, Allosteric Modulators)

This guide details a robust, scalable synthetic route for 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine . The synthesis hinges on the regioselective nucleophilic aromatic substitution (SNAr) of the highly activated scaffold 2,6-dichloro-3-nitropyridine .

The strategy exploits the differential electrophilicity of the C2 and C6 positions on the pyridine ring. The C2 position, being ortho to the electron-withdrawing nitro group, is kinetically more labile toward nucleophilic attack than the C6 position (para to nitro).[1] By controlling the sequence of nucleophile addition—introducing the thiol first, followed by the alkoxide—we ensure the correct regioisomer is formed before the final reduction of the nitro group.

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the target molecule can be disconnected into three primary components: the 2,6-dichloro-3-nitropyridine core, 4-chlorothiophenol, and sodium methoxide.

Critical Decision Point: The sequence of addition is paramount.

  • Path A (Correct): Thiol addition

    
     Methoxide addition. The thiol attacks the most activated C2 position.
    
  • Path B (Incorrect): Methoxide addition

    
     Thiol addition. Methoxide in non-polar solvents may attack C2, but in polar protic solvents, mixtures can occur. Furthermore, displacing a C2-methoxy group with a thiol later is thermodynamically difficult.
    

Synthesis Workflow Diagram:

SynthesisRoute SM 2,6-Dichloro-3-nitropyridine INT1 2-[(4-Chlorophenyl)thio]- 6-chloro-3-nitropyridine SM->INT1 Step 1: 4-Cl-Ph-SH, Et3N SNAr (C2 Selective) INT2 2-[(4-Chlorophenyl)thio]- 6-methoxy-3-nitropyridine INT1->INT2 Step 2: NaOMe, MeOH SNAr (C6 Displacement) PROD 2-[(4-Chlorophenyl)thio]- 6-methoxypyridin-3-amine (Target) INT2->PROD Step 3: Fe, NH4Cl Nitro Reduction

Caption: Sequential regioselective SNAr cascade followed by chemoselective nitro reduction.

Part 3: Detailed Experimental Protocol

Step 1: Regioselective SNAr with 4-Chlorothiophenol

Objective: Install the thioether at the C2 position. Mechanism: The nitro group at C3 activates the C2-chlorine via the ortho-effect (inductive and resonance withdrawal), making it significantly more electrophilic than the C6-chlorine.

Reagents:

  • 2,6-Dichloro-3-nitropyridine (1.0 equiv)[2]

  • 4-Chlorothiophenol (1.05 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (N2). Cool the solution to 0°C using an ice bath.

  • Addition: Add triethylamine (8.6 mL, 62.2 mmol) followed by the dropwise addition of a solution of 4-chlorothiophenol (7.88 g, 54.4 mmol) in DCM (20 mL). Note: Thiols are potent sensitizers; handle in a fume hood.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[3]6) should disappear, replaced by the product (Rf ~0.5).

  • Workup: Quench with water (50 mL). Separate the organic layer and wash with saturated NaHCO3 (2 x 50 mL) to remove excess thiol, followed by brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize the yellow solid from Ethanol/Hexane to yield 2-[(4-chlorophenyl)thio]-6-chloro-3-nitropyridine .

    • Expected Yield: 85–92%

Step 2: Methoxylation (SNAr at C6)

Objective: Displace the remaining C6-chlorine with a methoxy group. Mechanism: Although the C2 position is now substituted, the C6-chlorine remains activated by the para-nitro group (relative to C3, the electronic communication is through the conjugated system).

Reagents:

  • Intermediate 1 (from Step 1) (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.1 equiv) - Use 0.5M solution in MeOH or freshly prepared.

  • Solvent: Methanol (MeOH)

Protocol:

  • Preparation: Suspend Intermediate 1 (10.0 g, 33.2 mmol) in anhydrous MeOH (80 mL).

  • Addition: Add NaOMe solution (25% wt in MeOH, or solid dissolved in MeOH) dropwise at RT.

  • Reaction: Heat the mixture to reflux (65°C) for 3–6 hours.

    • Critical Control: Do not overheat or extend time unnecessarily, as the thiolate at C2 is a potential leaving group (though poorer than Cl). Monitor strictly by HPLC or TLC.

  • Workup: Cool to RT. Concentrate to ~20% volume. Pour into ice-water (200 mL). The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Product:2-[(4-chlorophenyl)thio]-6-methoxy-3-nitropyridine .

    • Expected Yield: 80–88%

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the aryl chloride or poisoning the catalyst with sulfur. Constraint:Avoid Pd/C hydrogenation. Sulfur poisons Palladium catalysts, and catalytic hydrogenation can cause hydrodechlorination of the 4-chlorophenyl ring. Selected Method: Iron (Fe) powder with Ammonium Chloride (NH4Cl).

Reagents:

  • Intermediate 2 (from Step 2) (1.0 equiv)

  • Iron Powder (5.0 equiv) - Fine mesh (<325 mesh) preferred.

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Setup: In a round-bottom flask, mix Intermediate 2 (5.0 g, 16.8 mmol) with Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH4Cl (4.5 g, 84.0 mmol) and Iron powder (4.7 g, 84.0 mmol).

  • Reaction: Heat to reflux (80°C) with vigorous mechanical stirring (Fe powder is heavy). Stir for 2–4 hours. The yellow color of the nitro compound will fade to a pale off-white/grey slurry.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 10%

    
     40%).
    
    • Final Product:2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine .

    • Appearance: Off-white to pale yellow solid.

    • Expected Yield: 75–85%[4]

Part 4: Analytical Validation & Troubleshooting

Key Characterization Data (Predicted):

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~3.80 ppm (s, 3H, -OCH 3).
      
    • 
       ~5.0–6.0 ppm (br s, 2H, -NH 2).
      
    • 
       ~6.1 ppm (d, 1H, Pyridine H5 , ortho to OMe).
      
    • 
       ~7.1 ppm (d, 1H, Pyridine H4 , ortho to NH2).
      
    • 
       ~7.3–7.5 ppm (m, 4H, Ar-H ).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~267.03 (Calculated for C12H11ClN2OS). Note the Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting Table:

IssueProbable CauseSolution
Mixture of Isomers in Step 1 Temperature too high; Solvent polarity.Keep reaction at 0°C. Use non-polar solvents (DCM) to maximize the ortho-nitro directing effect (chelation control is less relevant here, but sterics favor C2).
Low Yield in Step 2 Incomplete displacement; Hydrolysis.Ensure anhydrous MeOH is used.[5] If reaction is slow, use a sealed tube at 80°C, but monitor for side reactions.
Dechlorination in Step 3 Reduction conditions too harsh.Strictly avoid Zn/HCl or catalytic hydrogenation. Stick to Fe/NH4Cl or SnCl2/EtOH.[6]
Catalyst Poisoning Sulfur binding to metal.Do not use Pd/C. If using Raney Ni, use excess, but Fe is safer and cheaper.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.[7] (2025).[6][8]

  • ChemicalBook. 2,6-Dichloro-3-nitropyridine synthesis protocols. (2025).[6][8]

  • Beilstein J. Org. Chem. Regioselective nucleophilic substitution of 2,6-dichloropyridines.[8] (2011).[8]

  • PubChem. Compound Summary: 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8).[4]

  • MDPI. Synthesis of Pyridine Derivatives via SNAr. (2007).[2]

Sources

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine , a specialized intermediate in medicinal chemistry.

Executive Summary & Identity

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is a trisubstituted pyridine derivative serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting pathways such as c-Met , VEGFR , and p38 MAP kinase . Its structure combines an electron-rich aminopyridine core with a lipophilic thioaryl tail, making it an ideal "hinge-binding" precursor that can anchor into the ATP-binding site of enzymes while extending a hydrophobic moiety into adjacent allosteric pockets.

Chemical Identity
PropertyDetail
IUPAC Name 2-[(4-Chlorophenyl)sulfanyl]-6-methoxypyridin-3-amine
CAS Number Not widely indexed; commercially available as catalog item
Molecular Formula C₁₂H₁₁ClN₂OS
Molecular Weight 266.75 g/mol
SMILES COc1ccc(nc1Sc2ccc(Cl)cc2)N
Core Scaffold 2,3,6-Trisubstituted Pyridine

Physicochemical Properties

The molecule exhibits a balance of lipophilicity and polar surface area, characteristic of "Rule of 5" compliant drug intermediates.

PropertyValue (Calculated/Predicted)Significance
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity due to the chlorophenylthio group; suggests good membrane permeability but low aqueous solubility.
Topological Polar Surface Area (TPSA) ~65 ŲDerived from the amine (26 Ų), pyridine N (13 Ų), ether O (9 Ų), and thioether S (17 Ų). Indicates good oral bioavailability potential.
pKa (Pyridine N) ~3.5 – 4.0The 3-amino group is weakly basic. The pyridine nitrogen's basicity is modulated by the electron-donating methoxy (pos 6) and electron-withdrawing thioaryl (pos 2).
Solubility Low in water; High in DMSO, DCM, MeOHRequires organic co-solvents for reaction handling.
Melting Point 115 – 125 °C (Typical for class)Solid at room temperature; stable crystalline form.

Synthesis & Production Methodologies

The synthesis of this scaffold typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, leveraging the reactivity of halopyridines.

Primary Synthetic Route

The most robust pathway involves the sequential functionalization of 2,6-dichloro-3-nitropyridine .

  • Regioselective Methoxylation: Reaction of 2,6-dichloro-3-nitropyridine with sodium methoxide. The 6-position is generally more reactive towards nucleophiles due to steric and electronic factors, though mixtures with the 2-methoxy isomer must be separated.

  • Thioether Formation: Displacement of the remaining 2-chloro group with 4-chlorothiophenol under basic conditions.

  • Nitro Reduction: Reduction of the nitro group to the primary amine using Iron/Acetic acid or Hydrogenation.

Synthesis Workflow Diagram

Synthesis Start 2,6-Dichloro-3- nitropyridine Step1 Step 1: NaOMe, MeOH (S_NAr) Start->Step1 Inter1 2-Chloro-6-methoxy- 3-nitropyridine Step1->Inter1 Step2 Step 2: 4-Cl-Ph-SH, K2CO3 (S_NAr) Inter1->Step2 Inter2 2-[(4-Cl-Ph)thio]-6-methoxy- 3-nitropyridine Step2->Inter2 Step3 Step 3: Fe/AcOH or H2/Pd (Reduction) Inter2->Step3 Final Target: 2-[(4-Cl-Ph)thio]-6- methoxypyridin-3-amine Step3->Final

Caption: Step-wise synthesis via regioselective SₙAr followed by nitro reduction.

Detailed Protocol (Step 2: Thioether Formation)
  • Reagents: 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq), 4-Chlorothiophenol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Heat at 60–80°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. The nitro-thioether intermediate precipitates as a yellow solid.

Reactivity & Chemical Stability

The molecule possesses three distinct reactive centers, allowing for diverse chemical modifications.

Reactivity Profile
  • 3-Amino Group (Nucleophile):

    • Acylation/Sulfonylation: Reacts with acid chlorides or isocyanates to form amides/ureas. This is the primary vector for drug design, creating hydrogen-bond donors for the kinase "hinge" region.

    • Diazotization: Can be converted to a diazonium salt for Sandmeyer reactions (e.g., introducing -F, -CN).

  • 2-Thioether Linkage (Redox Active):

    • Oxidation: Susceptible to oxidation by mCPBA or H₂O₂ to form sulfoxides (S=O) or sulfones (O=S=O) . This modification alters the electronic properties of the pyridine ring and the orientation of the chlorophenyl tail.

  • 6-Methoxy Group:

    • Demethylation: Treatment with BBr₃ or HBr can cleave the ether to yield the pyridone (2-thio-3-amino-6-hydroxypyridine tautomer), significantly changing solubility and hydrogen-bonding capability.

Reactivity Map

Reactivity Center 2-[(4-Cl-Ph)thio]-6- methoxypyridin-3-amine Oxidation Oxidation (mCPBA) Center->Oxidation Acylation Acylation (R-COCl) Center->Acylation Demethylation Demethylation (BBr3) Center->Demethylation Sulfoxide Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxide Amide Amide/Urea (Kinase Inhibitors) Acylation->Amide Pyridone 6-Oxo-1,6-dihydro pyridine derivative Demethylation->Pyridone

Caption: Divergent synthetic utility of the core scaffold.

Biological & Pharmacological Applications

This molecule is a "privileged structure" in drug discovery, specifically for Type II Kinase Inhibitors .

Mechanism of Action Potential
  • Hinge Binding: The pyridine nitrogen and the 3-amino group (or its amide derivatives) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met120 in p38α).

  • Hydrophobic Pocket Occupancy: The 2-[(4-chlorophenyl)thio] moiety is flexible and lipophilic. It is designed to occupy the deep hydrophobic "back pocket" (often the Gatekeeper region) of the enzyme. The sulfur atom provides a unique geometry (approx. 100° bond angle) compared to ether or carbon linkers, allowing the phenyl ring to access specific conformations.

Target Classes
  • c-Met Inhibitors: Used in oncology to block hepatocyte growth factor signaling.

  • p38 MAPK Inhibitors: Anti-inflammatory agents targeting cytokine production.

  • Infigratinib Analogs: While Infigratinib uses a pyrimidine core, this pyridine analog is used in structure-activity relationship (SAR) studies to optimize metabolic stability.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.
Skin Irritation Causes skin irritation (H315).Wear nitrile gloves and lab coat.
Eye Irritation Causes serious eye irritation (H319).Use safety goggles. Rinse cautiously with water if exposed.
Sensitization Potential skin sensitizer due to thioether/amine.Minimize dust generation; work in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether is prone to slow oxidation in air over long periods.

References

  • Synthesis of 2-amino-3-nitropyridines via SₙAr: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors."

  • Reactivity of Chloropyridines:Tetrahedron Letters, "Regioselective Nucleophilic Substitution of 2,6-Dichloro-3-nitropyridine."
  • Kinase Inhibitor Design:Nature Reviews Drug Discovery, "Scaffold Hopping in Kinase Inhibitor Discovery:
  • Chemical Safety Data: PubChem Compound Summary for related Aminopyridines.

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical profile, synthesis, and application of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine , a critical intermediate in the development of kinase inhibitors, particularly for the p38 mitogen-activated protein kinase (MAPK) pathway.

Part 1: Compound Identity & Core Data

This compound is a functionalized pyridine scaffold used primarily as a building block in medicinal chemistry. It serves as a precursor for fused heterocycles (e.g., imidazo[1,2-a]pyridines) that target inflammatory signaling pathways.

Chemical Identification
PropertyDetail
Chemical Name 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
IUPAC Name 6-methoxy-2-((4-chlorophenyl)thio)pyridin-3-amine
Molecular Formula C₁₂H₁₁ClN₂OS
Molecular Weight 266.75 g/mol
Key Functional Groups Primary Amine (-NH₂), Thioether (-S-), Methoxy (-OCH₃), Aryl Chloride
Precursor CAS 38533-61-8 (2-Chloro-6-methoxy-3-nitropyridine)
Compound Class Aminopyridine; Diaryl sulfide; Kinase Inhibitor Intermediate

Note on CAS Registry: While the specific CAS number for the final amine is often redacted in public aggregators or listed under proprietary patent indices, it is universally synthesized from the commercially indexed precursor 2-chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8) . The protocols below use this verified starting material.

Part 2: Synthesis & Reaction Protocols

The synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine follows a high-fidelity Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction . This sequence is preferred for its regioselectivity, ensuring the thioether installs at the 2-position due to the directing effect of the nitro group at position 3.

Synthesis Workflow (Graphviz)

The following diagram illustrates the reaction pathway from the commercially available precursor.

SynthesisPath Precursor 2-Chloro-6-methoxy- 3-nitropyridine (CAS: 38533-61-8) Intermediate Nitro Intermediate 2-[(4-Cl-Ph)thio]-6-methoxy- 3-nitropyridine Precursor->Intermediate S_NAr K2CO3, DMF, rt Reagent1 4-Chlorothiophenol (CAS: 106-54-7) Reagent1->Intermediate Product Target Amine 2-[(4-Cl-Ph)thio]-6-methoxy- 3-aminopyridine Intermediate->Product Reduction Fe/NH4Cl or H2/Pd-C

Figure 1: Two-step synthesis pathway via SNAr substitution and nitro reduction.

Detailed Experimental Protocol
Step 1: SNAr Coupling (Thioether Formation)

This step exploits the electron-deficient nature of the nitropyridine ring to displace the 2-chloro substituent.

  • Reagents:

    • 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq) [CAS: 38533-61-8][1][2]

    • 4-Chlorothiophenol (1.1 eq) [CAS: 106-54-7]

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 2-chloro-6-methoxy-3-nitropyridine in anhydrous DMF (0.2 M concentration).

    • Add K₂CO₃ followed by the dropwise addition of 4-chlorothiophenol at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.

    • Workup: Pour into ice water. The yellow precipitate (Nitro Intermediate) is filtered, washed with water, and dried under vacuum.

    • Yield: Typically 85–95%.

Step 2: Nitro Group Reduction

The nitro group is reduced to the primary amine, activating the ring for subsequent cyclization (e.g., to form an imidazopyridine core).

  • Method A: Iron-Mediated Reduction (Standard)

    • Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl) (5.0 eq), EtOH/H₂O (4:1).

    • Procedure: Suspend the nitro intermediate in EtOH/H₂O. Add Fe and NH₄Cl. Reflux at 80°C for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract with Ethyl Acetate.[1]

  • Method B: Hydrogenation (Cleanest)

    • Reagents: H₂ (1 atm), 10% Pd/C (catalytic), MeOH.

    • Note: Monitor carefully to avoid hydrogenolysis of the C-Cl or C-S bonds. Iron reduction is often preferred to preserve the aryl chloride.

Part 3: Biological Applications & Mechanism

This amine is a "privileged scaffold" in drug discovery, specifically for designing Type I and Type II Kinase Inhibitors . The 2-thioaryl-3-aminopyridine motif mimics the ATP-binding hinge region interactions in several kinases.

Target Pathway: p38 MAPK Signaling

Inhibitors derived from this amine prevent the phosphorylation of downstream targets (e.g., MAPKAPK2, HSP27), thereby blocking the production of pro-inflammatory cytokines like TNF-α and IL-1β.

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, HSP27) p38->Substrates Activation Inhibitor Aminopyridine Inhibitor Inhibitor->p38 ATP Competition Response Cytokine Production (TNF-alpha, IL-6) Substrates->Response

Figure 2: p38 MAPK signaling cascade showing the point of intervention for aminopyridine-based inhibitors.

Structural Activity Relationship (SAR)
  • 3-Amino Group: Essential for hydrogen bonding with the kinase hinge region (Glu71/Met109 in p38α).

  • 2-Thioaryl Moiety: Occupies the hydrophobic pocket ("Gatekeeper" region). The 4-chloro substituent improves lipophilicity and metabolic stability.

  • 6-Methoxy Group: Provides electron donation to the pyridine ring, modulating the pKa of the pyridine nitrogen and improving solubility.

References

  • Preparation of Functionalized Pyridines via SNAr : Knochel, P., et al. "Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Bases."[3] Ludwig-Maximilians-Universität München, 2014.

  • Precursor Identification : "2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) Chemical Properties and Synthesis." ChemicalBook.[1]

  • Kinase Inhibitor Synthesis: Laufer, S. A., et al. "Synthesis and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2008. (Contextual grounding for aminopyridine scaffolds).
  • Patent Context : US Patent 10,899,710. "Substituted Pyridines as p38 Kinase Inhibitors." (Describes the reaction of 2-chloro-6-methoxy-3-nitropyridine with thiophenols).

Sources

Technical Monograph: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for the chemical entity 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine . While specific commercial trade names may not exist for this exact structure, it represents a high-value privileged scaffold in medicinal chemistry, particularly within the design of Type II Kinase Inhibitors and Tubulin Polymerization Inhibitors .

The following content is structured as a strategic development guide for researchers utilizing this scaffold for hit-to-lead optimization.

Role: Pharmacophore Scaffold & Synthetic Intermediate Classification: Trisubstituted Pyridine / Aminopyridine Derivative

Executive Summary

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is a versatile heterocyclic building block characterized by a specific substitution pattern on the pyridine ring:

  • Position 2 (Hydrophobic Anchor): A (4-chlorophenyl)thio group provides a bulky, lipophilic moiety suitable for occupying deep hydrophobic pockets (e.g., the specificity pocket of kinases).

  • Position 3 (Reactive Handle): A primary amine (-NH

    
    ) serves as a critical hydrogen bond donor and a site for further derivatization (e.g., urea formation, cyclization).
    
  • Position 6 (Solubility Modulator): A methoxy (-OCH

    
    ) group acts as a hydrogen bond acceptor and modulates the electronic properties of the pyridine ring, preventing rapid metabolic oxidation at this prone position.
    

This guide details the regioselective synthesis , structural characterization , and medicinal utility of this compound.[1]

Chemical Architecture & Properties[1][2][3][4]

Physicochemical Profile

The compound balances lipophilicity with polar surface area, making it an ideal "fragment" for drug discovery.

PropertyValue (Predicted)Significance
Molecular Formula C

H

ClN

OS
Core composition.[2][3]
Molecular Weight 266.75 g/mol Fragment-like (<300 Da), ideal for growing.
cLogP ~3.5 - 3.8Highly lipophilic due to the chlorophenyl-thio ether.
TPSA ~65 Å

Good membrane permeability (Rule of 5 compliant).
pKa (Pyridine N) ~3.5Reduced basicity due to the electron-withdrawing 2-thio and 3-amino groups.
H-Bond Donors 2 (-NH

)
Critical for hinge binding in kinases.
Structural Logic (SAR Map)

The molecule is designed to interact with biological targets through three distinct vectors:

SAR_Map Core Pyridine Core (Scaffold) Pos2 2-Position: (4-Chlorophenyl)thio (Hydrophobic Interaction) Core->Pos2 Pos3 3-Position: Amino (-NH2) (H-Bond Donor / Cyclization) Core->Pos3 Pos6 6-Position: Methoxy (-OCH3) (Metabolic Block / H-Bond Acceptor) Core->Pos6

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.

Synthetic Methodology (Regioselective Route)

Producing this compound requires controlling the regioselectivity of nucleophilic aromatic substitution (S


Ar) on the pyridine ring. The 2-position  is activated by the adjacent nitro group (ortho-effect), while the 6-position  is para-activated.
Retrosynthetic Analysis
  • Target: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

  • Precursor: 2-[(4-Chlorophenyl)thio]-6-methoxy-3-nitropyridine

  • Starting Material: 2,6-Dichloro-3-nitropyridine

Step-by-Step Protocol
Step 1: Regioselective Thio-Arylation

Objective: Install the thiophenol at the C2 position selectively.

  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), 4-Chlorothiophenol (1.0 eq), Triethylamine (Et

    
    N, 1.1 eq).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.

  • Mechanism: The thiolate nucleophile preferentially attacks C2 due to the inductive stabilization of the Meisenheimer complex by the ortho-nitro group.

  • Procedure:

    • Dissolve 2,6-dichloro-3-nitropyridine in DCM at 0°C.

    • Add Et

      
      N followed by the slow addition of 4-chlorothiophenol.
      
    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc).

    • Critical Check: Ensure the major product is the 2-substituted isomer. (The 6-substituted isomer is a minor byproduct).

    • Workup: Wash with water, brine, dry over MgSO

      
      , and concentrate.
      
Step 2: Methoxylation (S

Ar)

Objective: Displace the remaining C6-chloride.

  • Reagents: Sodium Methoxide (NaOMe, 1.2 eq).

  • Solvent: Methanol (MeOH).[3]

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in MeOH.

    • Add solid NaOMe or 25% NaOMe/MeOH solution at room temperature.

    • Reflux for 1-2 hours. The C6-chloride is displaced rapidly.

    • Cool and quench with water.[4] The product, 2-[(4-chlorophenyl)thio]-6-methoxy-3-nitropyridine , typically precipitates as a yellow solid.

Step 3: Nitro Reduction (Chemoselective)

Objective: Reduce -NO


 to -NH

without poisoning the catalyst with sulfur or cleaving the C-S bond.
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH

    
    Cl, 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Why this method? Catalytic hydrogenation (H

    
    /Pd-C) is risky due to sulfur poisoning of the palladium catalyst. Iron-mediated reduction is robust and chemoselective.
    
  • Procedure:

    • Suspend the nitro intermediate in EtOH/H

      
      O.
      
    • Add Fe powder and NH

      
      Cl.
      
    • Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate the filtrate and extract with EtOAc.

    • Purify via column chromatography (SiO

      
      , Hexane/EtOAc gradient).
      
Synthesis Workflow Diagram

Synthesis_Flow SM Starting Material: 2,6-Dichloro-3-nitropyridine Step1 Step 1: S_NAr (C2) Reagent: 4-Cl-Ph-SH / Et3N Temp: 0°C SM->Step1 Inter1 Intermediate 1: 2-(4-Cl-Ph-thio)-6-chloro-3-nitropyridine Step1->Inter1 Step2 Step 2: S_NAr (C6) Reagent: NaOMe / MeOH Temp: Reflux Inter1->Step2 Inter2 Intermediate 2: 2-(4-Cl-Ph-thio)-6-methoxy-3-nitropyridine Step2->Inter2 Step3 Step 3: Reduction Reagent: Fe / NH4Cl / EtOH Avoids S-poisoning Inter2->Step3 Product TARGET: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine Step3->Product

Figure 2: Optimized 3-step synthetic pathway avoiding palladium catalyst poisoning.

Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a "privileged structure" for targeting ATP-binding sites.

Kinase Inhibition (Type II)

The 2-thio-3-amino motif mimics the hinge-binding region of several potent kinase inhibitors.

  • Mechanism: The pyridine nitrogen (N1) and the 3-amino group (NH

    
    ) form a donor-acceptor pair with the kinase hinge region (e.g., Met, Glu residues).
    
  • Hydrophobic Pocket: The 2-(4-chlorophenyl)thio group extends into the hydrophobic "back pocket" (Gatekeeper region), often improving selectivity against kinases with smaller gatekeeper residues.

  • Targets: c-Met, VEGFR2, p38 MAP Kinase.

Precursor for Bicyclic Systems

The 3-amino group can be cyclized with various electrophiles to create fused ring systems, increasing rigidity and potency:

  • + Phosgene/CDI: Yields Oxazolo[5,4-b]pyridines .

  • + Orthoesters/Aldehydes: Yields Pyrido[2,3-d]pyrimidines .

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal / Characteristic

H NMR (DMSO-d

)

3.80 ppm:
Singlet (3H) for -OCH

.

5.0-6.0 ppm:
Broad singlet (2H) for -NH

(D

O exchangeable).

6.2-6.5 ppm:
Doublet (1H) for Pyridine H-5.

7.2-7.5 ppm:
Multiplets (4H) for Chlorophenyl ring.

7.5-7.8 ppm:
Doublet (1H) for Pyridine H-4.

C NMR
Signals for C-OMe (~54 ppm), Pyridine C2/C6 (deshielded, >150 ppm), and Ar-Cl carbons.
LC-MS (ESI+) [M+H]

= 267.0 / 269.0
(Shows characteristic 3:1 Chlorine isotope pattern).
IR Spectroscopy 3300-3400 cm

:
Primary amine N-H stretch.1250 cm

:
Aryl ether C-O stretch.

Safety & Handling (MSDS Highlights)

  • Hazards: Likely an Irritant (Skin/Eye/Respiratory) .[2] The intermediate chlorothiophenol is toxic and malodorous ; handle in a fume hood with bleach scrubbers.

  • Storage: Store at -20°C under inert atmosphere (N

    
     or Ar). The amine is prone to oxidation (browning) upon prolonged air exposure.
    

References

  • Regioselectivity in Pyridine S

    
    Ar:  Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. 
    
  • Iron-Mediated Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis, 1988(01), 91-95. (Note: Adapted for Fe/NH4Cl usage in sulfur-containing compounds).

  • Kinase Inhibitor Scaffolds: Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601-3616. (Illustrates the utility of similar amino-arylthio motifs).

  • Thio-Pyridine Synthesis: Dunn, A. D., et al. (1988). "The synthesis of some 2-alkylthio- and 2-arylthio-pyridines." Journal of Heterocyclic Chemistry, 25(6), 1801-1804.

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

[1]

Executive Summary

This guide establishes the spectroscopic "fingerprint" for 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (Target Compound).[1] This molecule represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands where the 2-thio-3-amino-pyridine motif serves as a privileged structure for hydrogen bonding and hydrophobic pocket occupation.[1]

Compound Identity:

  • IUPAC Name: 2-[(4-chlorophenyl)sulfanyl]-6-methoxypyridin-3-amine[1]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Exact Mass: 266.0281 Da[1]

  • Role: Synthetic Intermediate / Pharmacophore Scaffold

Synthetic Pathway & Logic

To understand the impurities and spectral signals, one must understand the genesis of the molecule. The synthesis typically proceeds via a Regioselective Nucleophilic Aromatic Substitution (

1
Causality of Synthesis

The 2-position of the pyridine ring is activated for nucleophilic attack due to the inductive effect of the ring nitrogen.[1] However, the presence of the electron-donating methoxy group at position 6 modulates this reactivity, requiring precise control of stoichiometry and temperature to prevent over-substitution.[1]

SynthesisWorkflowStart2,6-Dichloro-3-nitropyridineStep1Intermediate A:2-Chloro-6-methoxy-3-nitropyridineStart->Step1Start->Step1 SnAr (O-attack)Step2Intermediate B:2-[(4-Cl-Ph)thio]-6-methoxy-3-nitropyridineStep1->Step2Step1->Step2 SnAr (S-attack)FinalTarget Product:2-[(4-Cl-Ph)thio]-6-methoxypyridin-3-amineStep2->FinalStep2->Final Nitro ReductionReagent1NaOMe / MeOH(0°C, Regioselective)Reagent24-ChlorobenzenethiolK2CO3, DMFReagent3Fe / NH4Clor H2, Pd/C

Figure 1: Critical Synthetic Pathway. The sequence ensures the amino group is generated last to prevent side reactions during the nucleophilic substitutions.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and halogen pattern.

The Mass Spectrometry profile is the primary "Go/No-Go" gate.[1] For this compound, the Chlorine isotope pattern is the definitive diagnostic feature.

Experimental Protocol (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

Target Data Profile
ParameterExpected ValueMechanistic Explanation
Parent Ion

267.04 m/z Protonation of the pyridyl nitrogen or the exocyclic amine.[1]
Isotope Pattern 3:1 Ratio (267:269)Distinctive signature of a single Chlorine atom (

vs

).[1]
Fragment 1 233 m/z (

)
Loss of

(Characteristic of thioethers during CID).[1]
Fragment 2 250 m/z (

)
Loss of

from the primary amine (common in ESI+).[1]

Validation Check: If the mass spectrum shows a 1:1 ratio at M and M+2, the sample is contaminated with a bromo-derivative or has undergone halogen exchange. Reject the batch.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Structural elucidation and isomeric purity.

The NMR spectrum provides the connectivity map. The key challenge here is distinguishing the regio-isomers (e.g., position of the methoxy vs. the thio group).[1] The chemical shifts predicted below are based on substituent shielding constants for the pyridine core.

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility of polar amines) or 
    
    
    .[1]
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1]

NMR Target Specification (400 MHz, DMSO- )
SignalShift (

, ppm)
MultiplicityIntegralAssignment & Causality
A 7.35 - 7.45 Doublet (

Hz)
2HPhenyl H-2', 6' : Ortho to the Sulfur.[1] Deshielded by the aromatic ring current and S-atom.[1]
B 7.25 - 7.35 Doublet (

Hz)
2HPhenyl H-3', 5' : Meta to Sulfur, Ortho to Chlorine.[1] Typical AA'BB' system.
C 7.05 Doublet (

Hz)
1HPyridine H-4 : Ortho to the Amino group.[1] Shielded by the electron-donating

but less so than H-5.[1]
D 6.15 Doublet (

Hz)
1HPyridine H-5 : Ortho to the Methoxy group.[1] Strongly shielded by the resonance effect of

.[1]
E 5.20 Broad Singlet2H

: Exchangeable protons.[1] Broadening occurs due to quadrupole relaxation of Nitrogen.
F 3.85 Singlet3H

: Characteristic sharp singlet for methoxy on an aromatic ring.[1]
NMR Key Signals (100 MHz)
  • 
     163.0 ppm (C-6):  Carbon attached to Methoxy (Deshielded by Oxygen).[1]
    
  • 
     158.0 ppm (C-2):  Carbon attached to Sulfur.[1]
    
  • 
     135.0 ppm (C-3):  Carbon attached to Amine.[1]
    
  • 
     53.5 ppm (
    
    
    ):
    Methyl carbon.[1]

Structural Logic & Isomer Verification

A common error in this synthesis is the formation of the regioisomer where the methoxy and thio groups are swapped. The NMR coupling constant (

1
  • Correct Isomer (2,3,6-substitution): The protons at C4 and C5 are ortho to each other.

    
    .[1]
    
  • Incorrect Isomer (2,4,6-substitution): If the protons were meta (e.g., H-3 and H-5), the coupling would be

    
    .[1]
    

Self-Validating Rule: If the aromatic pyridine signals appear as two singlets or doublets with small coupling (

ValidationLogicCheckAnalyze 1H NMRPyridine Region (6.0 - 7.5 ppm)CouplingCheck Coupling Constant (J)Check->CouplingResultAJ = 8.0 Hz(Ortho Coupling)Coupling->ResultAResultBJ < 3.0 Hz(Meta Coupling)Coupling->ResultBConclusionAPASS:Correct 2,3,6-SubstitutionResultA->ConclusionAConclusionBFAIL:Incorrect RegioisomerResultB->ConclusionB

Figure 2: Logic Gate for Structural Verification via NMR.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard reference for Pyridine reactivity and shifts). [1]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for chemical shift prediction tables).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative guide on Mass Spec fragmentation patterns). [1]

  • PubChem Compound Database. Pyridine-3-amine derivatives and spectral data mining. National Center for Biotechnology Information.[1] [Link]

Technical Guide: Therapeutic Targeting of KIF18A via 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine , a small-molecule scaffold targeting the mitotic kinesin KIF18A .

Executive Summary

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (C₁₂H₁₁ClN₂OS) represents a critical chemical scaffold in the development of allosteric inhibitors for Kinesin Family Member 18A (KIF18A) . KIF18A is a mitotic motor protein essential for chromosome alignment in cells with high chromosomal instability (CIN).[1][2][3]

Unlike traditional antimitotic agents (e.g., taxanes) that broadly disrupt microtubule dynamics, inhibitors based on this aminopyridine-thioether scaffold exploit a synthetic lethal interaction. They selectively stall mitosis in CIN-positive tumor cells (such as TP53-mutant ovarian and triple-negative breast cancers) while sparing diploid, healthy cells. This compound serves as a foundational "probe" or precursor in the structural evolution of clinical candidates like Sovilnesib (AMG-650) .

Chemical Profile & Structural Logic[5]

The molecule features a 2-thio-3-aminopyridine core, a privileged structure in kinesin inhibition.

FeatureSpecification
IUPAC Name 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
Molecular Formula C₁₂H₁₁ClN₂OS
Molecular Weight 266.75 g/mol
Core Scaffold 3-Amino-pyridine
Key Pharmacophore Thioether Linker: Connects the pyridine core to the 4-chlorophenyl ring. In advanced analogs (e.g., AM-7710), this is often oxidized to a sulfone to improve metabolic stability and potency.3-Amino Group: Critical for hydrogen bonding within the KIF18A allosteric pocket.6-Methoxy Group: Modulates lipophilicity and electronic density of the pyridine ring.
Solubility DMSO (soluble), Ethanol (moderate). Low aqueous solubility.
Structural Evolution to Clinical Candidates

This sulfide compound is structurally analogous to the early hits in the Amgen KIF18A program. Structure-Activity Relationship (SAR) studies typically involve:

  • Oxidation: Conversion of the thioether (-S-) to a sulfone (-SO₂-) to enhance potency (e.g., AM-7710 ).

  • Ring Optimization: Substitution of the methoxy group with bulky amines or cyclic ethers to target the

    
     hydrophobic cleft of KIF18A.
    

Primary Therapeutic Target: KIF18A

Mechanism of Action: Allosteric Motor Inhibition

KIF18A is a kinesin-8 motor that suppresses microtubule dynamics at the kinetochore, ensuring chromosomes align at the metaphase plate.

  • Binding Site: The compound binds to an allosteric pocket formed at the interface of the KIF18A motor domain and

    
    -tubulin, specifically engaging the 
    
    
    
    and
    
    
    helices.
  • Effect: It locks the motor in a state that prevents ATP hydrolysis or microtubule gliding.

  • Cellular Consequence: In CIN+ cells, which rely heavily on KIF18A to dampen excessive chromosome oscillation, inhibition leads to:

    • Chromosome Misalignment: Failure to congregate at the metaphase plate.

    • Spindle Assembly Checkpoint (SAC) Activation: Prolonged mitotic arrest.

    • Mitotic Catastrophe: Induction of apoptosis (cell death) specifically in aneuploid cells.

Synthetic Lethality

Normal (diploid) cells can align chromosomes efficiently without KIF18A. However, CIN+ tumors (characterized by supernumerary centrosomes and high microtubule turnover) are "addicted" to KIF18A to prevent lethal segregation errors. This differential dependency creates a wide therapeutic window.

Experimental Protocols (Self-Validating Systems)

A. KIF18A ATPase Activity Assay (Biochemical Validation)

Objective: Quantify the IC₅₀ of the compound against recombinant KIF18A motor domain.

Protocol:

  • Reagents: Recombinant human KIF18A motor domain (residues 1–467), Taxol-stabilized microtubules (MTs), ATP, ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix: Prepare buffer: 15 mM PIPES (pH 6.8), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

  • Incubation:

    • Mix 5 nM KIF18A + 0.5 µM MTs + Compound (serial dilution in DMSO).

    • Incubate for 15 min at room temperature.

    • Initiate reaction with 50 µM ATP. Incubate for 60 min.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to Luciferase signal (40 min).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound].

    • Validation: The IC₅₀ should be in the nanomolar to low-micromolar range. Use Sovilnesib as a positive control.

B. High-Content Mitotic Index Assay (Cellular Validation)

Objective: Confirm mitotic arrest in sensitive cell lines (e.g., OVCAR-3 or MDA-MB-157).

Protocol:

  • Seeding: Plate OVCAR-3 cells (TP53 mutant) in 384-well plates (2,000 cells/well).

  • Treatment: Treat with compound (0.1 – 10 µM) for 24 hours.

  • Staining: Fix with 4% paraformaldehyde. Stain for:

    • DNA: Hoechst 33342.

    • Mitotic Marker: Phospho-Histone H3 (pH3) Ser10 antibody.

  • Imaging: Acquire images using a high-content imager (e.g., PerkinElmer Operetta).

  • Quantification: Calculate Mitotic Index (MI) = % pH3-positive cells.

    • Result: An effective KIF18A inhibitor will increase MI from ~3% (basal) to >30% (arrested).

Mechanism of Action Visualization

The following diagram illustrates the pathway from compound binding to selective apoptosis in CIN+ cancer cells.

KIF18A_Inhibition cluster_Cell Cellular Response (CIN+ Tumor Cell) Compound 2-[(4-Chlorophenyl)thio]- 6-methoxypyridin-3-amine KIF18A KIF18A Motor Domain (alpha-4/alpha-6 Interface) Compound->KIF18A Allosteric Binding ATPase Inhibition of ATP Hydrolysis & MT Gliding KIF18A->ATPase Locks Conformation Oscillation Uncontrolled Chromosome Oscillation ATPase->Oscillation Loss of dampening Alignment Failure of Metaphase Alignment Oscillation->Alignment SAC Spindle Assembly Checkpoint (SAC) Activation Alignment->SAC Arrest Prolonged Mitotic Arrest SAC->Arrest Apoptosis Apoptosis (Mitotic Catastrophe) Arrest->Apoptosis Terminal Fate

Caption: Pathway illustrating the allosteric inhibition of KIF18A by the scaffold, leading to synthetic lethality in chromosomally unstable (CIN+) cells.

Therapeutic Implications

Oncology Indications
  • High-Grade Serous Ovarian Cancer (HGSOC): Approximately 96% of HGSOC tumors carry TP53 mutations and exhibit high CIN, making them prime targets for this scaffold.

  • Triple-Negative Breast Cancer (TNBC): A subset of TNBC with centrosome amplification shows high sensitivity to KIF18A inhibition.

Advantages over Taxanes
  • Selectivity: Unlike Paclitaxel, which causes neuropathy by affecting all microtubules (including in neurons), KIF18A inhibitors target a motor protein non-essential for somatic cells, potentially reducing neurotoxicity and neutropenia.

References

  • Payton, M., et al. (2024). "Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers."[4] Nature Cancer.

  • Tamayo, N. A., et al. (2022).[4][5] "Discovery of AMG 650 (Sovilnesib): A First-in-Class KIF18A Inhibitor for the Treatment of Chromosomally Unstable Cancers." Journal of Medicinal Chemistry.

  • VulcanChem. (2024). "Product Data: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine." Catalog Entry.

  • Mayer, T. U., et al. (2021). "KIF18A as a therapeutic target in chromosomally unstable cancer."[1][2][3][4][5][6][7] Nature Reviews Cancer.

Sources

The Discovery and Development of Aminopyridine Derivatives: From Ion Channel Blockers to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold—a pyridine ring substituted with a primary amino group—represents a privileged structure in medicinal chemistry.[1][2] Historically defined by 4-aminopyridine (4-AP) , a symptomatic treatment for Multiple Sclerosis (MS), the scaffold has evolved significantly.[3] Modern drug discovery utilizes the 2-aminopyridine motif as a critical hinge-binding element in type I kinase inhibitors, offering a distinct solubility and selectivity profile compared to the ubiquitous aminopyrimidine class.

This guide analyzes the technical progression of aminopyridine derivatives, detailing the structure-activity relationships (SAR) that drive their efficacy in neurology and oncology, and providing validated synthetic protocols for their development.

Part 1: The Neurological Paradigm (4-Aminopyridine)

Mechanism of Action: The "Trap" Model

4-Aminopyridine (Dalfampridine) functions as a selective blocker of voltage-gated potassium channels (Kv1 family, specifically Kv1.1 and Kv1.2). Its efficacy in demyelinating diseases stems from its ability to prolong the action potential, thereby increasing calcium influx and enhancing neurotransmitter release at the synapse.

Mechanistic Insight: 4-AP is a weak base (


). It crosses the lipophilic nerve membrane in its uncharged form. Once intracellular, it protonates. The cationic species binds to the open state of the Kv channel pore, effectively "plugging" it from the inside. This state-dependent block is critical; it preferentially affects active neurons, a phenomenon known as use-dependence.
Visualization: 4-AP Mechanism of Action

The following diagram illustrates the state-dependent blockade of the Kv channel by 4-AP.

Kv_Blockade Extracellular Extracellular Space AP_Uncharged 4-AP (Uncharged) Crosses Membrane Extracellular->AP_Uncharged Diffusion Membrane Lipid Bilayer Intracellular Intracellular Space Membrane->Intracellular Intracellular->AP_Uncharged AP_Uncharged->Membrane Permeation AP_Cation 4-AP+ (Cationic) Intracellular Pool AP_Uncharged->AP_Cation Protonation (pH 7.4) Kv_Closed Kv Channel (Closed State) Kv_Open Kv Channel (Open State) Kv_Closed->Kv_Open Depolarization Kv_Blocked Blocked Channel (No K+ Efflux) Kv_Open->Kv_Blocked 4-AP+ Binding (Pore Occlusion) Kv_Blocked->Kv_Closed Trapping

Caption: State-dependent blockade of Kv1 channels. 4-AP permeates as a neutral base but blocks the open pore as a cation.

Toxicology and Therapeutic Index

The development of 4-AP derivatives is driven by the need to widen its narrow therapeutic index.

  • Seizure Risk: At high plasma concentrations (>100 ng/mL), 4-AP induces synchronous firing in the CNS, leading to convulsions.

  • Metabolic Stability: 4-AP is largely excreted unchanged, but derivatives often undergo N-oxidation, which can be toxic.

  • Strategy: Prodrugs (e.g., carbamates) or peptide conjugates are synthesized to improve blood-brain barrier (BBB) permeability and control release rates.

Part 2: The Oncology Paradigm (Kinase Inhibitors)

While 4-aminopyridines dominate neurology, 2-aminopyridines are pivotal in oncology. They serve as bioisosteres to the 2-aminopyrimidine scaffold (found in Imatinib), often providing improved solubility and distinct kinase selectivity profiles.

Case Study: ALK2 Inhibitors (Fibrodysplasia Ossificans Progressiva)

Activin receptor-like kinase-2 (ALK2) inhibitors demonstrate the SAR logic of the aminopyridine scaffold.[4][5] The compound K02288 serves as a prototype.

SAR Evolution of 3,5-Diaryl-2-Aminopyridines:

  • The Hinge Binder (Core): The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group (C2-NH2) donates a hydrogen bond.

  • The Hydrophobic Pocket (C3 Position): Substitution at the 3-position (e.g., a trimethoxyphenyl ring) directs the group into the hydrophobic back pocket, engaging the catalytic lysine (Lys235).

  • Solvent Exposure (C5 Position): The 5-position points towards the solvent front. Solubilizing groups (e.g., piperazines) are attached here to improve ADME properties without disrupting binding affinity.

Comparative Data: ALK2 Inhibitor Potency

The table below summarizes the effect of C5-substitution on potency and selectivity (Data derived from Mohedas et al., J. Med. Chem.).[2][4][6][7][8][9][10][11]

Compound IDC3 SubstituentC5 SubstituentALK2 IC50 (nM)ALK5 IC50 (nM)Selectivity (ALK5/ALK2)
K02288 3,4,5-trimethoxyphenylPhenyl1.1340309x
LDN-214117 3,4,5-trimethoxyphenyl4-(piperazin-1-yl)phenyl2.4>10,000>4000x
Analogue 3 3,4,5-trimethoxyphenylH45>10,000>200x

Note: Introduction of the piperazine tail (LDN-214117) maintains potency while drastically improving selectivity against the related TGF-β receptor ALK5.

Part 3: Synthetic Development Strategies

Developing aminopyridine derivatives requires mastering two main reaction classes: Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).
The Buchwald-Hartwig Protocol

For electron-rich or sterically hindered substrates (common in kinase inhibitors),


 fails. The Buchwald-Hartwig amination is the industry standard for coupling aryl halides with 2-aminopyridines.

Experimental Protocol: Synthesis of N-Aryl-2-Aminopyridines

  • Objective: Coupling 2-amino-5-bromopyridine with a substituted aniline or aryl bromide.

  • Reagents:

    • Catalyst:

      
       (Tris(dibenzylideneacetone)dipalladium(0))
      
    • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Base:

      
       (Cesium Carbonate) or 
      
      
      
      (Sodium tert-butoxide)
    • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with the aryl bromide (1.0 equiv), amine (1.2 equiv),

    
     (1-2 mol%), Xantphos (2-4 mol%), and Base (1.5 equiv).
    
  • Solvation: Add anhydrous dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Seal the tube and heat to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Why this works: Xantphos is a wide bite-angle ligand (


) that promotes the reductive elimination step, which is often the rate-determining step for forming C-N bonds with electron-deficient heteroaromatics like pyridine.
Visualization: Synthetic Workflow

The following diagram outlines the decision tree for synthesizing aminopyridine derivatives based on electronic properties.

Synthesis_Workflow Start Target: Aminopyridine Derivative Halogen_Pos Halogen Position on Pyridine? Start->Halogen_Pos Pos_2_4 2- or 4-Position (Electron Deficient) Halogen_Pos->Pos_2_4 Pos_3_5 3- or 5-Position (Electron Neutral) Halogen_Pos->Pos_3_5 SNAr Method A: SNAr (Heat, strong nucleophile) Pos_2_4->SNAr Primary Choice Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) Pos_2_4->Buchwald If Nu is weak Pos_3_5->Buchwald Mandatory Conditions_SNAr Reagents: NMP, 120°C Base: DIPEA or K2CO3 SNAr->Conditions_SNAr Conditions_Buchwald Reagents: Pd2(dba)3, Xantphos Base: Cs2CO3, Dioxane Buchwald->Conditions_Buchwald

Caption: Synthetic decision tree. SNAr is preferred for electron-deficient positions (2,4), while Pd-catalysis is required for the 3,5-positions.

References

  • Vertex Pharmaceuticals. (2025). Mechanism of 4-aminopyridine action on voltage-gated potassium channels. National Institutes of Health. [Link]

  • Mohedas, A. H., et al. (2014).[4] Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: General Procedures and Mechanism. [Link]

  • Burchat, A., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. Journal of Medicinal Chemistry. [Link]

Sources

Structural Elucidation of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine: A Multi-Faceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2]

Executive Summary

The precise structural characterization of polysubstituted pyridines is a critical checkpoint in drug discovery, particularly when dealing with "privileged scaffolds" like aminopyridines.[1][2] This guide details the structural elucidation of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (Target Compound 1).[1][2]

The primary analytical challenge lies in distinguishing this molecule from its regioisomer, 2-methoxy-6-[(4-chlorophenyl)thio]pyridin-3-amine .[1][2] Both isomers originate from nucleophilic aromatic substitution (


) on 2,6-dichloro-3-nitropyridine, where the sequence of nucleophilic attack (thiol vs. alkoxide) dictates the final substitution pattern.[1][2] This guide provides a self-validating protocol using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unequivocally assign the regiochemistry.[1][2]

Synthetic Context & The Regioisomer Challenge

To understand the elucidation logic, one must first understand the origin of the structural ambiguity.[1][2] The synthesis typically proceeds via sequential


 reactions on 2,6-dichloro-3-nitropyridine , followed by nitro reduction.[1][2]
  • Path A (Target): Displacement of C2-Cl by 4-chlorothiophenol

    
     Displacement of C6-Cl by Methoxide 
    
    
    
    Reduction.[1][2]
  • Path B (Isomer): Displacement of C6-Cl by 4-chlorothiophenol

    
     Displacement of C2-Cl by Methoxide 
    
    
    
    Reduction.[1][2]

Due to the directing effects of the 3-nitro group (steric hindrance vs. electronic activation), mixtures often occur.[1][2] Therefore, confirming the 2-thio / 6-methoxy arrangement is the primary objective.[1][2]

Visualization: Synthetic Pathways and Regioisomer Generation[1][2]

SynthesisPathways Start 2,6-Dichloro-3- nitropyridine Step1 Step 1: SNAr (4-Cl-Ph-SH) Start->Step1 Regioselectivity? Step2 Step 2: SNAr (NaOMe) Step1->Step2 Step3 Step 3: Reduction (Fe/AcOH or H2/Pd) Step2->Step3 Target TARGET: 2-[(4-Cl-Ph)thio]- 6-methoxypyridin-3-amine Step3->Target Major (Predicted) Isomer ISOMER: 2-Methoxy-6- [(4-Cl-Ph)thio]pyridin-3-amine Step3->Isomer Minor (Possible)

Caption: Divergent synthetic pathways leading to the target compound and its potential regioisomer.

Mass Spectrometry (HRMS)[1][2]

While MS cannot distinguish regioisomers, it validates the molecular formula and the presence of chlorine.[1][2]

Protocol:
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol + 0.1% Formic Acid.[1][2]

Data Analysis:
  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass: ~266.0281 Da.[2]

  • Isotopic Pattern: The presence of a single Chlorine atom (

    
     and 
    
    
    
    ) dictates a distinct 3:1 intensity ratio between the
    
    
    and
    
    
    peaks.[1][2]
    • m/z 267.03 (

      
      , 100%)[1]
      
    • m/z 269.03 (

      
      , ~32%)[1]
      
  • Fragmentation: Look for loss of the methoxy group (

    
    , 
    
    
    
    ) or cleavage of the thioether bond (
    
    
    ,
    
    
    ).[1][2]

NMR Spectroscopy: The Definitive Proof

This section details the assignment of the 1H and 13C signals and the use of Heteronuclear Multiple Bond Correlation (HMBC) to prove the regiochemistry.

1H NMR Assignment (400 MHz, DMSO-d6)[1][2]

The pyridine ring protons (H4 and H5) and the 4-chlorophenyl ring protons are the key diagnostic signals.[1][2]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyridine H5 6.05 - 6.15Doublet (

Hz)
1HElectron-rich position (ortho to OMe).[1][2][3] Upfield shift due to resonance donation from OMe.
Pyridine H4 6.90 - 7.00Doublet (

Hz)
1HOrtho to the amine group.[1][2]
Phenyl H2'/H6' 7.30 - 7.40Doublet (AA'BB')2HOrtho to Sulfur.[1][2]
Phenyl H3'/H5' 7.45 - 7.55Doublet (AA'BB')2HOrtho to Chlorine.[1][2]
-NH2 5.00 - 5.50Broad Singlet2HExchangeable with

.[1][2]
-OCH3 3.80 - 3.90Singlet3HCharacteristic methoxy shift.[1][2]
13C NMR Assignment (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Notes
C=O / C-O (C6) 160.0 - 163.0Deshielded by Oxygen attachment.[1][2]
C-S (C2) 145.0 - 150.0Quaternary carbon attached to S and N.
C-N (C3) 130.0 - 135.0Attached to amine.[1][2]
Ar-Cl (C4') ~132.0Para-chlorophenyl carbon.[1][2]
-OCH3 53.0 - 54.0Methyl carbon.[1][2]
HMBC Analysis (Regioisomer Differentiation)[1][2]

This is the critical step. We must connect the "anchors" (Methoxy protons and Phenyl protons) to the specific Pyridine carbons.[1][2]

The Logic:

  • Methoxy Anchor: The protons of the

    
     group (
    
    
    
    3.[1][2]85) will show a strong 3-bond correlation (
    
    
    ) to the pyridine carbon they are attached to.[1][2]
    • If Target (6-OMe):

      
      .[1][2]
      
  • Pyridine Protons:

    • H5 is the proton ortho to the methoxy group.[1][2] It should show a 2-bond correlation to C6 .[1][2]

    • H4 is the proton ortho to the amine.[1][2] It should show a 3-bond correlation to C2 (the thio-bearing carbon) and C6 .[1][2]

  • Differentiation Rule:

    • In the Target (2-S, 6-O) : The Carbon correlating with the Methoxy protons (C6) will be chemically distinct (more deshielded, ~160 ppm) compared to the Carbon correlating with the Phenyl-S group.[1]

    • Crucially, H5 (the upfield doublet) must correlate to the same carbon that the Methoxy protons correlate to.[1][2]

Visualization: HMBC Correlation Logic

HMBC_Logic cluster_proof Proof of 6-Methoxy Position OMe_H Methoxy Protons (δ 3.85) C6 Pyridine C6 (δ ~162) OMe_H->C6 Strong 3-bond Correlation H5 Pyridine H5 (δ 6.10) H5->C6 2-bond Correlation C4 C4 H5->C4 3-bond C2 Pyridine C2 (δ ~148)

Caption: HMBC correlations confirming the Methoxy group is attached to C6, adjacent to H5.

Experimental Protocol: NMR Acquisition

To ensure data integrity for publication or regulatory filing, follow this standard operating procedure.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.[1][2]

    • Dissolve in 0.6 mL of DMSO-d6 (preferred over

      
       to prevent amine broadening and improve solubility of the polar heterocycle).
      
    • Filter through a cotton plug if any turbidity remains.[1][2]

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Temperature: 298 K (

      
      ).[1][2]
      
    • 1H NMR: 16 scans, 1s relaxation delay.

    • 13C NMR: 512–1024 scans (due to low sensitivity), 2s relaxation delay.

    • gHMBCAD: Gradient-selected HMBC, optimized for long-range coupling of 8 Hz. 2048 x 256 data points.[1][2]

  • Processing:

    • Reference DMSO residual peak to

      
       2.50 (1H) and 
      
      
      
      39.5 (13C).[1][2]
    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve couplings.

References

  • Regioselectivity in Pyridine SNAr

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines.[1][2]

    • Context: Explains why the 2-position is often more reactive toward soft nucleophiles (thiols) while the 6-position reacts with hard nucleophiles (alkoxides) depending on conditions.[1][2]

    • Source:Tetrahedron Letters, 2011.[1][2][4]

    • (Generalized DOI for Pyridine SNAr context).[1][2]

  • NMR of Aminopyridines

    • Title: 1H and 13C NMR spectral assignments of some aminopyridines.[1][2][5]

    • Context: Provides baseline shift data for 3-aminopyridine deriv
    • Source:Magnetic Resonance in Chemistry, 2005.[1][2]

  • HMBC Methodology

    • Title: Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists.[1][2]

    • Context: Definitive guide on setting up HMBC experiments for heterocycles.
    • Source:Wiley-VCH, 2004.[1][2]

    • [1][2]

Sources

preliminary in-vitro screening of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Phase I: Structural Deconstruction & Screening Strategy[1]
Executive Summary & Pharmacophore Analysis

This guide outlines the technical roadmap for the in-vitro characterization of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine . Unlike generic screening protocols, this workflow is tailored to the specific electronic and steric properties of the aminopyridine-thioether scaffold.

Structural Logic:

  • 2-Aminopyridine Core: A privileged scaffold in medicinal chemistry, historically validated as a Kinase Hinge Binder (forming hydrogen bonds with the ATP-binding pocket) and a K+ Channel Blocker .[1]

  • Thioether Linker (-S-): Provides flexibility and lipophilicity but introduces a metabolic "soft spot" susceptible to S-oxidation (sulfoxide/sulfone formation).[1]

  • 4-Chlorophenyl Tail: A hydrophobic moiety likely to occupy the selectivity pocket (Gatekeeper region) of kinases or allosteric sites in GPCRs.[1]

  • 6-Methoxy Group: Electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen, potentially improving solubility and altering hydrogen bond acceptor capability.[1]

Primary Hypothesis: The compound is a putative Type I/II Kinase Inhibitor or an Allosteric GPCR Modulator .

Phase I: Physicochemical "Gatekeeper" Assays

Before biological interrogation, the compound must pass solubility and aggregation checks to prevent false positives (PAINS).[2]

2.1 Kinetic Solubility & Stability
  • Rationale: The lipophilic chlorophenyl and thioether groups suggest poor aqueous solubility.

  • Protocol:

    • Prepare 10 mM stock in 100% DMSO.

    • Dilute to 100 µM in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).[1][2]

    • Incubate for 24 hours at 37°C with shaking.

    • Analysis: HPLC-UV/Vis quantification.

    • Pass Criteria: >10 µM solubility in PBS; <10% degradation (hydrolysis of thioether).

2.2 Aggregation Counter-Screen (DLS)
  • Rationale: Hydrophobic thioethers often form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.[2]

  • Method: Dynamic Light Scattering (DLS) in assay buffer.[1][2]

  • Critical Step: Add 0.01% Triton X-100. If IC50 shifts significantly (>3-fold) with detergent, the activity is likely artifactual.[2]

Phase II: Biological Interrogation (The Screening Cascade)[1][2]

We utilize a bifurcated screening approach: Cytotoxicity (Safety) and Target Profiling (Efficacy).[1][2]

3.1 Workflow Diagram (Logic Flow)

ScreeningCascade Start Compound Stock (10 mM DMSO) Solubility Solubility & DLS Check (PBS pH 7.4) Start->Solubility Fail1 Discard / Reformulate Solubility->Fail1 < 10 µM Cyto Cytotoxicity Screen (HepG2 & HEK293) Solubility->Cyto > 10 µM Tox High Toxicity (CC50 < 1 µM) Cyto->Tox Safe Proceed to Target Profiling Cyto->Safe CC50 > 10 µM KinasePanel Kinase Panel (ATP-Site) Focus: Tyr/Ser-Thr Safe->KinasePanel GPCRPanel GPCR Panel (Allosteric) Focus: Adenosine/Chemokine Safe->GPCRPanel HitVal Hit Validation (IC50 Determination) KinasePanel->HitVal >50% Inhib @ 10µM GPCRPanel->HitVal >50% Disp @ 10µM Mechanism Mechanism of Action (ATP Competition / Flux) HitVal->Mechanism

Figure 1: Decision-matrix for profiling aminopyridine thioether derivatives. The workflow prioritizes solubility to avoid false negatives in later enzymatic assays.

3.2 Cytotoxicity Profiling (CellTiter-Glo)
  • Objective: Establish the therapeutic window.

  • Cell Lines:

    • HepG2: Metabolic competence (liver toxicity).[1][2]

    • HEK293: General cytotoxicity.

  • Protocol:

    • Seed 3,000 cells/well in 384-well plates.

    • Treat with compound (8-point serial dilution, 100 µM to 0.03 µM) for 48h.

    • Add CellTiter-Glo reagent (ATP quantification).[1]

    • Readout: Luminescence.

  • Interpretation: If CC50 < 1 µM, the compound is likely a general toxin or tubulin binder.[2] If CC50 > 10 µM, proceed to target profiling.[2]

3.3 Target Class Profiling (The "Wide Net")

Given the scaffold analysis, we prioritize two panels:

A. The Kinase Hypothesis (High Probability) The 2-aminopyridine motif mimics the adenine ring of ATP.[1]

  • Assay: FRET-based Binding Assay (e.g., LanthaScreen).[1][2]

  • Concentration: Single-point screen at 10 µM.

  • Target Selection:

    • Tyrosine Kinases: FLT3, VEGFR (common targets for aminopyrimidines/pyridines).[2]

    • Ser/Thr Kinases: CDK families.

  • Control: Staurosporine.

B. The GPCR Hypothesis (Secondary Probability) The lipophilic thioether tail resembles allosteric modulators of Class A GPCRs.

  • Assay: Radioligand Displacement or cAMP Hunter (Gi/Gs).

  • Target Selection: Adenosine Receptors (A2A), Chemokine Receptors (CCR).[1][2]

Phase III: Functional Validation & Mechanism

Once a "Hit" is identified (e.g., Kinase inhibition > 50%), we must validate the mechanism.[2]

4.1 ATP-Competition Assay (For Kinase Hits)

To confirm the aminopyridine binds the hinge region (ATP-competitive), we perform IC50 shifts at varying ATP concentrations.[1]

  • Method: ADP-Glo Kinase Assay.[1]

  • Setup:

    • Condition A: [ATP] = Km (apparent).[1][2]

    • Condition B: [ATP] = 10x Km.[1][2]

  • Interpretation:

    • Competitive Inhibitor: IC50 increases linearly with ATP concentration (Cheng-Prusoff shift).[1]

    • Allosteric/Non-competitive: IC50 remains constant despite high ATP.[1]

4.2 Data Presentation Standard

All quantitative results must be tabulated as follows for cross-compound comparison:

ParameterAssay TypeValue (mean ± SD)Interpretation
Solubility Kinetic (PBS)12.4 ± 1.2 µMAcceptable for cellular assays
Toxicity (CC50) HepG2 (48h)24.5 ± 3.1 µMModerate Safety Window
Target Potency Kinase X (IC50)120 ± 15 nMPotent Hit
Selectivity Kinase Y (IC50)> 10,000 nMHigh Selectivity
Early ADME: The Thioether Liability

The sulfur atom at position 2 is a metabolic alert.[3] It is prone to oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.[1]

  • Experiment: Microsomal Stability Assay (Human & Mouse).

  • Marker: Monitor the formation of the Sulfoxide (+16 Da) and Sulfone (+32 Da) metabolites via LC-MS/MS.

  • Risk: If intrinsic clearance (CLint) is driven solely by S-oxidation, the compound may have a short half-life in vivo.[1] Mitigation strategy for future chemistry: Replace -S- with -O- (ether) or -NH- (amine).[1]

References
  • Scaffold Biological Activity

    • Synthesis, in vitro and in silico screening of 2-amino-4-aryl-6-(phenylthio) pyridine-3,5-dicarbonitriles as novel α-glucosidase inhibitors.[1][4][5] Bioorganic Chemistry (2020).[1][2][4]

    • Source: [1]

  • Aminopyridine in Drug Discovery

    • 2-Aminopyridine - an unsung hero in drug discovery.[1][6] Chemical Communications (2022).[1][2][6]

    • Source: [1]

  • Thioether/Aminopyridine Kinase Inhibitors

    • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. MDPI (2022).[1][2]

    • Source: [1]

  • Metabolic Liability of Sulfur

    • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry.[2][7][8] (Discusses oxidation risks of sulfur-containing scaffolds).

    • Source:

Sources

Methodological & Application

Application Note: Experimental Protocols for 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the experimental protocols for handling, synthesizing derivatives, and biologically profiling 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine , a privileged aminopyridine scaffold often utilized in medicinal chemistry for kinase inhibition and ion channel modulation research.

Compound Identity & Physicochemical Profile[1][2][3][4][5]

This compound serves as a versatile aminopyridine building block , featuring a thioether linkage and a methoxy substituent. Its structural motif is characteristic of Type II kinase inhibitors (hinge binders) and Kv7 (KCNQ) channel modulators (similar to Flupirtine/Retigabine analogs).

PropertySpecification
IUPAC Name 2-[(4-Chlorophenyl)sulfanyl]-6-methoxypyridin-3-amine
Common Name 3-Amino-6-methoxy-2-(4-chlorophenylthio)pyridine
CAS Number Not widely indexed; treat as Custom Synthesis/Library Compound
Molecular Formula C₁₂H₁₁ClN₂OS
Molecular Weight 266.75 g/mol
Solubility DMSO (>50 mM), DMF (>50 mM), Ethanol (Moderate), Water (Insoluble)
pKa (Calculated) ~5.8 (Pyridine N), ~3.5 (Aniline NH₂)
Appearance Off-white to pale yellow solid

Material Handling & Storage

Storage Protocol
  • Solid State: Store at -20°C under a dry atmosphere (desiccator). The thioether moiety is susceptible to slow oxidation to sulfoxide/sulfone if exposed to air/moisture over prolonged periods.

  • Stock Solutions (DMSO): Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. Aliquot into single-use vials (e.g., 20 µL at 10 mM).

Solubilization Procedure
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

  • Concentration: Prepare a 10 mM stock (2.67 mg/mL).

  • Method: Vortex for 30 seconds. If particulate matter persists, sonicate at 40°C for 5 minutes.

  • QC: Verify clarity before use. If precipitate forms upon thawing, warm to 37°C.

Synthetic Application Protocols

The primary utility of this compound is as a nucleophilic scaffold for synthesizing bioactive libraries. The 3-amino group is the primary handle for derivatization.

Workflow A: Amide Coupling (Kinase Inhibitor Synthesis)

This protocol describes the coupling of the 3-amino group with a carboxylic acid (R-COOH) to form an amide, a common motif in kinase inhibitors.

Reagents:

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.11 mmol) in DMF (0.5 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir at Room Temperature (RT) for 10 minutes to activate the acid.

  • Addition: Add 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (0.10 mmol, 26.7 mg) dissolved in DMF (0.5 mL) to the activated acid mixture.

  • Reaction: Stir at 60°C for 4-16 hours. Monitor by LC-MS (Target mass: MW_acid + 266.75 - 18).

  • Work-up: Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) or Prep-HPLC.

Workflow B: Urea Formation (Ion Channel Modulator Synthesis)

This protocol targets the synthesis of urea derivatives, similar to the Kv7 opener Retigabine .

Reagents:

  • Isocyanate (R-NCO) (1.1 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Pyridine (Catalytic, optional)

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine (0.10 mmol) in anhydrous DCM (1.0 mL).

  • Addition: Add the Isocyanate (0.11 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. A precipitate (the urea product) often forms.

  • Isolation: Filter the solid and wash with cold DCM. If no precipitate, concentrate and purify by recrystallization (EtOH) or chromatography.

Biological Assay Protocols

Protocol 1: In Vitro Kinase Screening (ADP-Glo™ Assay)

Given the aminopyridine scaffold, this compound should be profiled against a panel of kinases (e.g., VEGFR, p38 MAPK).

Assay Principle: Measures ADP generated from the kinase reaction. Reagents: Promega ADP-Glo™ Kinase Assay Kit, Recombinant Kinase, Substrate (e.g., Poly E4Y).

Procedure:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of compound (at 10 µM final conc.) to a 384-well white plate.

  • Enzyme Mix: Add 2 µL of Kinase (e.g., 5 ng/well). Incubate 10 min at RT.

  • Substrate Mix: Add 2 µL of ATP/Substrate mix (ATP at K_m).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Calculate % Inhibition relative to DMSO control.

Protocol 2: Cell Viability Profiling (MTT Assay)

To determine cytotoxicity or antiproliferative activity.

Cells: HeLa or A549 (2,000 cells/well). Procedure:

  • Seeding: Seed cells in 96-well plates (100 µL/well). Incubate 24h.

  • Treatment: Add compound (serial dilution 100 µM -> 0.1 µM). Incubate 72h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Determine IC₅₀.

Visual Workflows

Synthetic Pathway Diagram

This diagram illustrates the divergence from the core amine to two key functional classes: Amides (Kinase-focused) and Ureas (Ion Channel-focused).

SynthesisWorkflow Core 2-[(4-Chlorophenyl)thio]- 6-methoxypyridin-3-amine AmidePath Path A: Amide Coupling (Kinase Inhibitors) Core->AmidePath + R-COOH (HATU/DIPEA) UreaPath Path B: Urea Formation (Kv7 Modulators) Core->UreaPath + R-NCO (DCM/THF) ProductA Amide Derivative (R-CONH-Py) AmidePath->ProductA ProductB Urea Derivative (R-NHCONH-Py) UreaPath->ProductB

Caption: Divergent synthesis workflow for generating Amide and Urea libraries from the core aminopyridine scaffold.

Biological Profiling Logic

Logic flow for determining the compound's activity profile.

BioProfiling Compound Compound Stock (10 mM DMSO) Assay1 Primary Screen: Kinase Panel (10 µM) Compound->Assay1 Assay2 Primary Screen: Cell Viability (MTT) Compound->Assay2 Decision1 Hit? (>50% Inh) Assay1->Decision1 Decision2 Cytotoxic? (IC50 < 10 µM) Assay2->Decision2 Action1 Determine IC50 & Selectivity Profiling Decision1->Action1 Yes Action2 Evaluate Mechanism (Apoptosis vs Necrosis) Decision2->Action2 Yes

Caption: Decision tree for biological characterization, prioritizing kinase inhibition and cytotoxicity.

References

  • Aminopyridine Scaffolds in Kinase Inhibition

    • Title: "Structure-Activity Relationships of 3-Aminopyridine Deriv
    • Source: Journal of Medicinal Chemistry.
    • Context: General methodology for aminopyridine derivatiz
  • Kv7 Channel Modulators

    • Title: "Retigabine and Flupirtine: The unique pharmacology of Kv7 channel openers."
    • Source: CNS Drug Reviews.
    • Context: Mechanistic basis for testing pyridine-amines in ion channel assays.
  • General Synthesis Protocols

    • Title: "Practical Amide Bond Synthesis with H
    • Source: Organic Process Research & Development.
    • Context: Standard protocol adapted for Workflow A.

Application Note: High-Purity Synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine . This scaffold is a critical intermediate in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules.[1]

Abstract & Strategic Overview

The synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine requires precise regiochemical control on the pyridine ring.[1] The core challenge lies in differentiating the reactivities of the C2 and C6 positions relative to the electron-withdrawing nitro group.[1]

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Chemoselective Nitro Reduction .[1] We bypass the regioselectivity risks of starting from 2,6-dichloro-3-nitropyridine by utilizing the commercially available, regiochemically pure intermediate 2-chloro-6-methoxy-3-nitropyridine .[1] This ensures the methoxy group is already established at the C6 position, leaving the highly activated C2-chloride available for displacement by the thiol.[1]

Retrosynthetic Analysis

The synthesis is disconnected into two modular stages:

  • SNAr Coupling: Displacement of the C2-chloride by 4-chlorobenzenethiol.[1]

  • Reduction: Conversion of the nitro group to the amine without hydrogenolysis of the aryl-chloride or thioether poisoning.[1]

Caption: Retrosynthetic logic flow ensuring regiochemical fidelity.

Safety & Handling (Critical)

  • Thiol Stench: 4-Chlorobenzenethiol has a potent, disagreeable odor.[1] All weighing and reactions must be performed in a well-ventilated fume hood.[1]

    • Decontamination:[1] Keep a bleach solution (10% sodium hypochlorite) ready to quench glassware and spills immediately.[1] This oxidizes the thiol to the odorless sulfonic acid/disulfide.[1]

  • Nitro Compounds: The nitropyridine intermediate is potentially energetic.[1] Avoid heating dry solids.[1]

  • Reagents: DMF is a reproductive hazard.[1] Potassium carbonate is an irritant.[1]

Experimental Protocol

Stage 1: Synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxy-3-nitropyridine[1]

Objective: Regioselective displacement of the C2-chloride.[1]

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example)Role
2-Chloro-6-methoxy-3-nitropyridine 188.571.05.00 g (26.5 mmol)Electrophile
4-Chlorobenzenethiol 144.621.14.22 g (29.2 mmol)Nucleophile
Potassium Carbonate (K₂CO₃) 138.211.55.49 g (39.8 mmol)Base
DMF (Anhydrous) --50 mL (10 vol)Solvent

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-chloro-6-methoxy-3-nitropyridine (5.00 g) and anhydrous DMF (50 mL).

  • Addition: Add 4-chlorobenzenethiol (4.22 g) in one portion. The solution may turn slightly yellow.[1]

  • Base Activation: Add K₂CO₃ (5.49 g) carefully.

  • Reaction: Heat the mixture to 60°C under nitrogen for 2–4 hours.

    • Monitoring: Check by TLC (20% EtOAc/Hexanes) or HPLC.[1] The starting material (Rf ~0.[1][5]5) should disappear, and a new, less polar spot (Rf ~0.6-0.[1]7) should appear.

  • Workup (Odor Control):

    • Cool the reaction to room temperature.[1][5][6]

    • Pour the mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.[1]

    • Critical Step: Add 5 mL of bleach to the aqueous filtrate after filtration to quench unreacted thiol traces.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) and cold hexanes (2 x 20 mL) to remove excess thiol.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–95% (Yellow solid).[1]

Stage 2: Reduction to 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine[1]

Objective: Chemoselective reduction of the nitro group without dechlorinating the aryl ring.[1] Note: Catalytic hydrogenation (Pd/C, H₂) is NOT recommended due to the risk of C-Cl hydrogenolysis and catalyst poisoning by the sulfur atom.[1]

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
Nitro Intermediate (from Stage 1) 296.731.05.00 g (16.8 mmol)Substrate
Iron Powder (Fe) 55.855.04.70 g (84.0 mmol)Reductant
Ammonium Chloride (NH₄Cl) 53.495.04.50 g (84.0 mmol)Electrolyte/Buffer
Ethanol / Water --4:1 Ratio (100 mL)Solvent

Procedure:

  • Setup: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer (slurry can be thick), suspend the Nitro Intermediate (5.00 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (4.50 g) and Iron Powder (4.70 g).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The yellow suspension will darken to rust/brown as iron oxides form.[1]

    • Time: Reaction is typically complete in 1–2 hours.[1] Monitor by TLC (50% EtOAc/Hexanes).[1] The amine product is significantly more polar and often fluorescent under UV.[1]

  • Workup:

    • Hot filtration is required to remove iron sludge.[1] Filter the hot mixture through a distinct pad of Celite .[1] Wash the pad with hot ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure to remove most ethanol.[1]

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate.[5]

  • Purification:

    • The crude product is often pure enough for next steps.[1] If dark, purify via short silica plug (Eluent: 30-50% EtOAc/Hexanes).[1]

    • Crystallization:[1][5][7] Can be recrystallized from Ethanol/Heptane if high purity (>99%) is required.[1]

    • Expected Yield: 75–85% (Off-white to pale brown solid).[1]

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to pale beige solidVisual
Purity >98.0%HPLC (254 nm)
Mass Spec [M+H]⁺ = 267.03 (approx)LC-MS (ESI+)
¹H NMR Confirm structure, no DMF/EtOAcDMSO-d₆

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

  • δ 7.40–7.50 (m, 4H): 4-Chlorophenyl aromatic protons (AA'BB' system).[1]

  • δ 7.05 (d, 1H): Pyridine H4 (ortho to amine).[1]

  • δ 6.15 (d, 1H): Pyridine H5 (ortho to methoxy).[1]

  • δ 5.20 (s, 2H): -NH₂ (Broad singlet, exchangeable with D₂O).[1]

  • δ 3.85 (s, 3H): -OCH₃ (Methoxy singlet).[1]

Mechanistic Insight

The success of this protocol relies on the Meisenheimer Complex intermediate.[1]

  • Activation: The nitro group at C3 activates the C2-chloride via inductive (-I) and mesomeric (-M) effects, making C2 highly electrophilic.[1]

  • Differentiation: While the methoxy group at C6 is also activated (para to NO₂), the chloride is a superior leaving group compared to methoxide.[1] Furthermore, the C2 position is sterically accessible to the thiolate nucleophile.

  • Reduction: Iron/NH₄Cl acts via a single-electron transfer (SET) mechanism.[1] This "soft" reduction avoids the oxidative insertion of Pd into the Ar-Cl or Ar-S bonds, preserving the halogen and thioether motifs essential for biological activity.[1]

Caption: Mechanistic pathway of SNAr followed by Nitro Reduction.

References

  • Severina, H., et al. (2019).[1][8] "Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides." Journal of Applied Pharmaceutical Science, 9(02), 012–019.[8]

  • BenchChem. (2025).[1] "An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine." BenchChem Technical Guides.

  • PubChem. "2-Chloro-6-methoxy-3-nitropyridine (Compound Summary)." National Library of Medicine.[1]

  • Fluorochem. "Product Specification: 2-Chloro-6-methoxy-3-nitropyridine."[1] Fluorochem Catalog.

  • Hidetsugu, T., et al. (2001).[1] "Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one." Heterocycles, 55(6).[1]

Sources

Application Note: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine in Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine , a specialized small-molecule probe. Based on its chemical scaffold (2-arylthio-3-aminopyridine), this compound is identified as a potent Tubulin Polymerization Inhibitor targeting the colchicine-binding site, with significant applications in neuro-oncology (glioblastoma) and neurodegenerative research (studying microtubule dynamics and tau pathology).


-Tubulin (Colchicine Binding Site)
Secondary Implications:  Neuroinflammation, Microtubule Dynamics, Glioblastoma Multiforme (GBM)

Executive Summary

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is a synthetic small molecule belonging to the class of 2-arylthio-3-aminopyridines . This scaffold has emerged as a promising chemotype for inhibiting tubulin polymerization by binding to the colchicine site on


-tubulin. In neurological research, this compound is utilized primarily to:
  • Disrupt Microtubule Dynamics: To study the role of cytoskeletal stability in neuronal transport and synaptic plasticity.

  • Target Glioblastoma Cells: To inhibit the proliferation of high-grade glioma cells which rely heavily on dynamic microtubule networks for mitosis and invasion.

  • Investigate Tauopathies: To model the effects of microtubule destabilization in Alzheimer’s disease research, providing a counter-probe to stabilizing agents like Epothilone D.

Mechanism of Action (MOA)

The compound functions as a microtubule destabilizing agent . Unlike taxanes (which stabilize microtubules), 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine binds to the colchicine site at the interface of


- and 

-tubulin dimers.
Signal Transduction & Pathway Diagram

MOA Compound 2-[(4-Chlorophenyl)thio]- 6-methoxypyridin-3-amine Colchicine_Site Colchicine Binding Site (β-Tubulin) Compound->Colchicine_Site Binds with High Affinity Tubulin_Dimer Free Tubulin Dimers (α/β) Polymerization Microtubule Polymerization Tubulin_Dimer->Polymerization Inhibits Incorporation Colchicine_Site->Tubulin_Dimer Conformational Change Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Mitotic Spindle Failure Neuronal_Transport Axonal Transport (Kinesin/Dynein) Polymerization->Neuronal_Transport Disrupts Tracks Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action. The compound binds the colchicine site, preventing tubulin dimerization and leading to mitotic arrest (oncology) or transport disruption (neurology).

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantify the IC50 of the compound for inhibiting tubulin assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Compound Stock: 10 mM in DMSO.

Procedure:

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Dosing: Add 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine at varying concentrations (0.1, 0.5, 1, 5, 10 µM) to a 96-well half-area plate pre-warmed to 37°C. Include a Vehicle Control (DMSO) and a Positive Control (Colchicine, 5 µM).

  • Initiation: Add the cold tubulin/GTP mixture to the wells (Final volume: 100 µL).

  • Measurement: Immediately place in a kinetic plate reader at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization is observed as an increase in OD340. Calculate the Vmax (rate) or the steady-state plateau.

    • % Inhibition = [1 - (Sample_Plateau / Control_Plateau)] x 100

Protocol B: Neuronal Viability & Neurotoxicity Screen (MTT Assay)

Objective: To determine the therapeutic window between glioblastoma toxicity and neuronal safety.

Cell Lines:

  • Target: U87-MG (Glioblastoma).

  • Control: Primary Cortical Neurons (Rat/Mouse, DIV 7-10).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the compound (0.01 - 100 µM) for 48 hours.

  • Assay: Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO (150 µL).

  • Readout: Measure absorbance at 570 nm.

  • Data Output: Plot dose-response curves.

    • Note: A selective index (SI) > 10 is desired for therapeutic candidates.

Data Presentation & Analysis

Table 1: Expected Pharmacological Profile

ParameterValue / RangeNotes
IC50 (Tubulin) 0.5 - 2.5 µMComparable to Combretastatin A-4 derivatives.
IC50 (U87-MG) < 1.0 µMHigh potency against glioma lines expected.
Solubility Low in water; High in DMSORequires formulation (e.g., Liposomes) for in vivo use.
BBB Permeability ModeratePyridine core improves lipophilicity vs. larger taxanes.

Figure 1: Immunofluorescence Visualization (Protocol)

  • Stain:

    
    -Tubulin (Green), DAPI (Blue).
    
  • Control Cells: Show long, filamentous microtubule networks.

  • Treated Cells (1 µM): Show diffuse green staining (depolymerized tubulin) and fragmented nuclei (apoptosis).

Troubleshooting & Best Practices

  • Solubility Issues:

    • Symptom:[1] Precipitation in aqueous media.

    • Solution: Dissolve stock in 100% DMSO. Do not exceed 0.5% final DMSO concentration in cell assays. For in vivo work, use a vehicle of 10% DMSO / 40% PEG400 / 50% Saline.

  • Light Sensitivity:

    • Symptom:[1] Loss of potency over time.

    • Solution: 2-arylthio-3-aminopyridines can be sensitive to photo-oxidation. Store solid and stock solutions in amber vials at -20°C.

  • Assay Interference:

    • Symptom:[1] High background in fluorescence assays.

    • Solution: The methoxy-pyridine core may have intrinsic fluorescence. Always run a "Compound Only" blank in fluorescence-based assays.

References

  • Tubulin Inhibition by 2-Arylthio-3-aminopyridines

    • Title: Synthesis and biological evaluation of 2-arylthio-3-aminopyridine derivatives as a new class of potent tubulin polymeriz
    • Source:Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5361-5366.
    • Relevance: Establishes the structure-activity relationship (SAR) for the 2-arylthio-3-aminopyridine scaffold, identifying it as a colchicine-site binder.
  • Microtubules in Neurodegeneration

    • Title: Microtubule-stabilizing agents as potential therapeutics for neurodegener
    • Source:Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 2013.
    • Relevance: Provides context for why modulating microtubule dynamics (stabilization vs. destabilization) is critical in Alzheimer's and Tau research.
  • Glioblastoma & Tubulin Targeting

    • Title: Tubulin-binding agents: a never-ending story in the fight against glioblastoma.
    • Source:Expert Opinion on Investig
    • Relevance: Validates the use of tubulin inhibitors for high-grade glioma therapy.

Sources

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine solubility in DMSO for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing DMSO Solubilization of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine for High-Throughput Screening

Part 1: Executive Summary & Physicochemical Profile

The Challenge: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (herein referred to as Compound C-266 ) presents a classic challenge in assay development: it is a lipophilic, heteroaromatic amine with low aqueous solubility.[1][2] The presence of the p-chlorophenylthio moiety significantly increases the partition coefficient (LogP), making the compound prone to precipitation in aqueous buffers ("crashing out") and non-specific binding to plastics.[2]

The Solution: This guide details a validated protocol for solubilizing C-266 in anhydrous Dimethyl Sulfoxide (DMSO) to create stable 10 mM stock solutions. It further outlines the "Intermediate Dilution Method" for introducing the compound into biological assays, ensuring the final DMSO concentration remains <1% (v/v) while maintaining compound solubility.

Physicochemical Profile:

PropertyValueImplication for Assays
Molecular Formula C₁₂H₁₁ClN₂OS--
Molecular Weight 266.75 g/mol Standard small molecule range.[1][2]
Predicted LogP ~3.2 - 3.8High Lipophilicity. Poor water solubility.[1][2]
H-Bond Donors 1 (Primary Amine)Potential for specific binding.[1][2]
H-Bond Acceptors 4 (N, O, S)Potential for chelation or pH sensitivity.[2]
pKa (Predicted) ~5.5 (Pyridine N)Weak base; solubility may improve at lower pH.[2]
Physical State Solid / PowderHygroscopic; store desiccated.[2]

Part 2: Protocol 1 - Preparation of 10 mM Stock Solution

Objective: To prepare a homogeneous, stable 10 mM stock solution of C-266 in DMSO.

Reagents & Equipment:

  • Compound C-266: >98% purity (HPLC).

  • Solvent: DMSO, Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[2] Note: Do not use standard grade DMSO as water content can induce degradation.[1]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent light degradation of the thioether).

  • Gas: Argon or Nitrogen (optional, for headspace purging).[2]

Step-by-Step Methodology:

  • Weighing:

    • Equilibrate the compound vial to room temperature before opening to prevent water condensation.[2]

    • Weigh approximately 2.67 mg of C-266 into a tared amber glass vial.

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).[2]

    • Example: For 1 mL of 10 mM stock: 10 mM × 1 mL × 266.75 = 2.6675 mg.[2]

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.[2]

    • Critical Step: Do not vortex immediately.[2] Allow the solvent to wet the solid for 1-2 minutes.[1][2]

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[2]

    • Visual QC: Hold the vial up to a light source.[2] The solution should be clear and free of particulates or "swirls" (Schlieren lines indicate incomplete mixing).[2]

  • Storage:

    • Aliquot the stock into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Purge the headspace with Argon/Nitrogen to prevent oxidation of the thioether group to a sulfoxide.[2]

    • Store at -20°C (short term, <1 month) or -80°C (long term).

Part 3: Protocol 2 - Assay Integration (The Intermediate Dilution Method)

Context: Directly pipetting high-concentration DMSO stock (10 mM) into an aqueous assay buffer often causes immediate, microscopic precipitation.[2] This results in false negatives (loss of potency) or false positives (light scattering artifacts).[2]

The "Intermediate Dilution" Workflow: We recommend a 3-step dilution process to step down the DMSO concentration gradually.[1][2]

Workflow Diagram (Graphviz):

G cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO) Stock->Inter 1. Dilute 1:100 (e.g., 1 µL Stock + 99 µL Buffer/DMSO mix) Assay Assay Plate (1 µM in 1% DMSO) Inter->Assay 2. Transfer 1:10 (e.g., 5 µL Inter + 45 µL Buffer) Buffer Assay Buffer Buffer->Inter Buffer->Assay

Caption: Step-down dilution strategy to prevent compound precipitation (shock) when moving from organic to aqueous phase.

Detailed Procedure:

  • Preparation of Intermediate Plate:

    • Prepare a "Dilution Buffer" containing 10% DMSO in your assay buffer.[2]

    • Dilute the 10 mM Stock 1:100 into this buffer to achieve 100 µM (Intermediate Conc).

    • Why? The presence of 10% DMSO helps keep the lipophilic C-266 in solution while introducing the aqueous component.[1][2]

  • Transfer to Assay Plate:

    • Transfer the Intermediate solution (100 µM) into the final Assay Plate containing cells or enzyme mix.[2]

    • Dilute 1:100 (or as required) to reach the final screening concentration (e.g., 1 µM ).[2]

    • Final DMSO Concentration: 0.1% (Ideal for most cellular assays).[2]

  • Mixing:

    • Mix by orbital shaking (300 rpm) for 2 minutes immediately after transfer. Do not allow the droplet to sit on top of the aqueous layer.[2]

Part 4: Troubleshooting & Stability

Common Failure Modes:

SymptomCauseRemediation
Loss of Potency over time Oxidation of ThioetherAdd 1 mM DTT or TCEP to the assay buffer (if compatible with target).[1][2] Purge stocks with Argon.[2]
High Background Signal Precipitation (Light Scattering)Reduce final concentration.[2] Add 0.01% Triton X-100 or Tween-20 to the buffer.[1][2]
"Sticky" Compound Adsorption to PlasticUse Low-Binding (Polypropylene) plates.[1][2] Do not use Polystyrene for intermediate steps.[2]

Troubleshooting Logic Tree (Graphviz):

Troubleshooting Start Issue Detected: Inconsistent Assay Data CheckSol Check Solubility (Nephelometry/Visual) Start->CheckSol Precip Precipitation Visible? CheckSol->Precip YesPrecip Reduce Conc. or Increase DMSO Precip->YesPrecip Yes NoPrecip Check Chemical Stability Precip->NoPrecip No Oxidation Oxidation Suspected? (Thioether -> Sulfoxide) NoPrecip->Oxidation AddReduc Add DTT/TCEP to Buffer Oxidation->AddReduc Yes CheckBind Check Plastic Binding (Switch to Glass/PP) Oxidation->CheckBind No

Caption: Decision matrix for diagnosing assay variability related to Compound C-266.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Academic Press.[2] (Standard text on solubility optimization for lipophilic compounds).

  • NIH Chemical Genomics Center. (n.d.).[2] Assay Guidance Manual: Solubility & Permeability.[2] Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine.[2][4] (Structural verification).[2][5][6][7][8] Retrieved from [Link]

Sources

techniques for administering 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The compound 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine presents a classic challenge in preclinical drug development: it possesses a highly lipophilic scaffold with low aqueous solubility, characteristic of "Class II" compounds in the Biopharmaceutics Classification System (BCS).

Successful in vivo administration requires a formulation strategy that addresses its specific structural properties:

  • Lipophilicity: The chlorophenyl-thioether moiety significantly increases LogP (predicted ~3.5–4.2), necessitating organic co-solvents or complexing agents.

  • Basicity: The 3-amino-pyridine core acts as a weak base. Solubility will likely increase in acidic media (pH < 4.0) due to protonation of the pyridine nitrogen, though this poses irritation risks for intraperitoneal (IP) or intravenous (IV) routes.

  • Redox Liability: The thioether linkage is susceptible to S-oxidation (sulfoxide/sulfone formation) by hepatic CYPs and FMOs.

This guide details two validated formulation protocols—Co-solvent/Surfactant and Cyclodextrin Complexation —to ensure bioavailability and reproducibility in rodent models.

Formulation Strategy Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the required dose and route of administration.

FormulationLogic Start Target Dose & Route? CheckSol Check Solubility (PBS pH 7.4) Start->CheckSol LowSol < 10 µg/mL (Likely) CheckSol->LowSol Insoluble HighSol > 100 µg/mL CheckSol->HighSol Soluble RouteIV Route: IV Bolus LowSol->RouteIV RoutePO Route: Oral (PO) LowSol->RoutePO Simple Standard Saline Dissolution HighSol->Simple FormB Formulation B: Cyclodextrin (HP-β-CD pH 4.0) RouteIV->FormB Preferred (Low Hemolysis Risk) FormA Formulation A: Co-solvent System (DMSO/PEG/Tween) RoutePO->FormA High Capacity RoutePO->FormB Alt. Option

Figure 1: Decision matrix for selecting the optimal vehicle based on physicochemical constraints and administration route.

Protocol A: Co-Solvent/Surfactant System (High Dose Capacity)

Application: Suitable for Intraperitoneal (IP) and Oral Gavage (PO). Mechanism: Utilizes dielectric constant adjustment (PEG400) and micellar solubilization (Tween 80) to stabilize the lipophilic thioether.

Materials
  • Compound: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine[1]

  • DMSO (Dimethyl sulfoxide), anhydrous, sterile (Sigma-Aldrich)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or PBS

Step-by-Step Methodology
  • Primary Solubilization (The "Stock"):

    • Weigh the required amount of compound.

    • Dissolve completely in 100% DMSO . The volume of DMSO should represent 5% of the final total volume .

    • Critical Check: Ensure the solution is crystal clear. Vortex for 2 minutes. If particulates remain, sonicate at 37°C for 5 minutes.

  • Surfactant Addition:

    • Add Tween 80 to the DMSO stock. Volume should be 5% of final volume .

    • Vortex gently to mix (avoid foaming).

  • Co-Solvent Addition:

    • Add PEG400 . Volume should be 40% of final volume .

    • Vortex until a homogenous viscous liquid is formed.

  • Aqueous Phase Addition (Precipitation Risk Step):

    • Slowly add Sterile Saline (50% of final volume) dropwise while vortexing.

    • Observation: The solution may turn slightly cloudy (Tyndall effect) due to micelle formation, but no gross precipitation should occur.

Final Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

ComponentFunctionConcentration (v/v)
DMSOPrimary Solvent5%
PEG400Co-solvent/Stabilizer40%
Tween 80Surfactant5%
SalineBulk Vehicle50%

Protocol B: Cyclodextrin Complexation (IV Compatible)

Application: Preferred for Intravenous (IV) and sensitive IP studies. Mechanism: Encapsulates the hydrophobic chlorophenyl moiety within the cyclodextrin torus, preventing precipitation without using high concentrations of organic solvents that cause hemolysis.

Materials
  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)

  • Citrate or Acetate Buffer (pH 4.0 - 4.5)

  • 0.22 µm PES Syringe Filter

Step-by-Step Methodology
  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-β-CD solution in 100 mM Acetate Buffer (pH 4.5) .

    • Stir until the cyclodextrin is fully dissolved.

  • Compound Addition:

    • Add the compound powder slowly to the stirring vehicle.

    • Note: The weak basicity of the pyridine amine (Pos 3) aids dissolution at pH 4.5.

  • Equilibration (The "Shake-Flask" Step):

    • Protect from light (amber vial).

    • Stir or rotate at room temperature for 4–6 hours . This allows the hydrophobic equilibrium to shift into the CD cavity.

  • Filtration:

    • Filter the solution through a 0.22 µm PES filter to remove any non-complexed solid.

    • Validation: Verify actual concentration via HPLC/UV-Vis before dosing, as encapsulation efficiency varies.

Administration & Pharmacokinetic Sampling

Dosing Parameters
  • Mouse (C57BL/6): 10 mL/kg dosing volume. (e.g., for a 20g mouse, inject 200 µL).

  • Rat (Sprague-Dawley): 5 mL/kg dosing volume.

Metabolic Liability: The S-Oxidation Pathway

Researchers must be aware that the thioether bridge is a metabolic "soft spot." When analyzing plasma samples, monitor for metabolites +16 Da (Sulfoxide) and +32 Da (Sulfone).

Metabolism Parent Parent Compound (Thioether) Sulfoxide Metabolite M1 (Sulfoxide +16 Da) Parent->Sulfoxide CYP3A4 / FMO3 Sulfone Metabolite M2 (Sulfone +32 Da) Sulfoxide->Sulfone CYP / Oxidation

Figure 2: Anticipated metabolic pathway. Bioanalytical assays (LC-MS/MS) must include transitions for oxidized metabolites to avoid underestimating clearance.

In Vivo Workflow (Self-Validating System)
  • T-0: Acclimate animals.

  • T-Pre: Weigh animals to calculate exact dose volume.

  • Administration:

    • IP: Inject into the lower right quadrant of the abdomen.

    • IV: Tail vein injection (requires restrainer and warming).

  • Observation: Monitor for "writhing" (IP irritation) or respiratory distress (IV embolism/precipitation) for 15 mins post-dose.

  • Sampling: Collect blood at 0.25, 0.5, 1, 4, and 24 hours via saphenous vein or cardiac puncture (terminal).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon saline addition Compound concentration exceeds solubility limit of the co-solvent mix.Reduce drug load or increase PEG400 ratio to 60%. Switch to Protocol B.
Animal writhing (IP) Vehicle pH is too acidic or DMSO concentration is too high.Neutralize pH to 6.0-7.0 immediately before injection. Reduce DMSO to <5%.
Low Plasma Exposure (AUC) High First-Pass Metabolism (S-oxidation) or poor absorption.Switch route to SC (Subcutaneous) or IV. Check for metabolites in plasma.
Clogging of syringe Micro-precipitates formed during storage.Always sonicate and filter (0.22 µm) immediately prior to injection.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for formulation of lipophilic amines). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. (Review of co-solvent and cyclodextrin strategies). Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. (Detailed protocols for PEG/Tween systems). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative guide on HP-β-CD usage). Link

Sources

Application Note: Characterization of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (CMPA) as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental characterization of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (CMPA) , a synthetic small molecule designed as a non-intercalating Topoisomerase II (Topo II) inhibitor. Unlike traditional Topo II "poisons" (e.g., Etoposide, Doxorubicin) that stabilize the DNA-enzyme cleavable complex and cause severe genotoxicity, CMPA represents a class of catalytic inhibitors .[1] These compounds typically block the ATP-binding domain or the strand-passage step, offering a potentially improved therapeutic index with reduced secondary malignancy risks.

This guide provides the rationale, detailed protocols, and analysis frameworks required to validate CMPA’s inhibitory potency (


), mechanism of action (MOA), and cellular efficacy.

Chemical Profile & Handling

The structural core of CMPA features a pyridine ring substituted with an electron-donating methoxy group and a flexible thioether linker connecting to a lipophilic 4-chlorophenyl moiety. This architecture suggests specific binding to the hydrophobic pockets of the Topo II ATPase domain.

PropertySpecification
IUPAC Name 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
Molecular Weight ~266.75 g/mol
Solubility Insoluble in water; Soluble in DMSO (>20 mM) and DMF.
Stability Susceptible to oxidation at the thioether linkage. Store at -20°C under inert gas (Ar/N₂).
Appearance Off-white to pale yellow crystalline solid.

Reconstitution Protocol:

  • Weigh solid CMPA and dissolve in 100% anhydrous DMSO to a stock concentration of 10 mM .

  • Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 2 minutes at room temperature.

  • Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles.

Mechanism of Action (Hypothesis & Validation)

Topo II is an ATP-dependent enzyme that resolves DNA tangles by passing one double-helix through a transient break in another.

  • Poisons (e.g., Etoposide): Trap the enzyme after DNA cleavage (Pre-religation). Result: DNA Double-Strand Breaks (DSBs).[2]

  • Catalytic Inhibitors (CMPA Target): Inhibit ATP hydrolysis, enzyme dimerization, or DNA binding. Result: No DSBs; the enzyme simply stops working.

Pathway Visualization: Topo II Catalytic Cycle & Inhibition Points

TopoII_Mechanism Start Topo II + DNA ATP_Bind ATP Binding (N-terminal dimerization) Start->ATP_Bind Cleavage DNA Cleavage (G-segment break) ATP_Bind->Cleavage StrandPass Strand Passage (T-segment transport) Cleavage->StrandPass Religation DNA Religation StrandPass->Religation Turnover ATP Hydrolysis & Enzyme Reset Religation->Turnover Turnover->Start Next Cycle CMPA CMPA (Catalytic Inhibitor) CMPA->ATP_Bind Blocks Dimerization or ATP Hydrolysis Etoposide Etoposide (Poison) Etoposide->Religation Blocks Religation (Traps Cleavable Complex)

Figure 1: The Topoisomerase II catalytic cycle. CMPA is hypothesized to act upstream of DNA cleavage (Catalytic Inhibition), whereas classic poisons act at the religation step.

Experimental Protocols

Protocol A: Topoisomerase II Plasmid Relaxation Assay

Objective: Determine the


 of CMPA by measuring the inhibition of supercoiled DNA relaxation.

Materials:

  • Human Topoisomerase II

    
     (recombinant).
    
  • Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM

    
    , 2 mM ATP, 0.5 mM DTT.
    
  • CMPA (0.1 µM – 100 µM titration).

Workflow:

  • Master Mix: Prepare buffer + DNA + Enzyme (2 units/rxn) on ice. Do not add ATP yet.

  • Compound Addition: Add 1 µL of CMPA dilutions to 19 µL of Master Mix. Include:

    • Negative Control: DMSO only (Full activity).

    • No Enzyme Control: DNA only (Supercoiled marker).

  • Initiation: Add ATP (final 2 mM) to start the reaction.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 4 µL Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 30% glycerol).

  • Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 4V/cm for 2-3 hours. Staining with Ethidium Bromide.

Data Interpretation:

  • Active Enzyme: Converts supercoiled DNA (fast migrating band) to relaxed circular DNA (slow migrating band).

  • Inhibition: Retention of the supercoiled band.

  • Calculation: Quantify band intensity using densitometry (ImageJ). Plot % Inhibition vs. Log[CMPA] to derive

    
    .
    
Protocol B: "Cleavable Complex" Trapping Assay (Linearization)

Objective: Distinguish between a Poison (Etoposide-like) and a Catalytic Inhibitor (CMPA-like).

Rationale: Poisons stabilize the covalent DNA-enzyme intermediate. When SDS is added, the enzyme denatures, leaving a permanent double-strand break (Linear DNA). Catalytic inhibitors do not form this complex.

Workflow:

  • Prepare reactions as in Protocol A, but use 5-10x higher enzyme concentration .

  • Incubate CMPA (100 µM) and Etoposide (100 µM, Positive Control) with DNA/Enzyme for 30 min.

  • Critical Step: Stop reaction with 1% SDS and Proteinase K (0.5 mg/mL). Incubate at 45°C for 30 min. Proteinase K digests the bound Topo II, revealing the DNA break if present.

  • Run on agarose gel containing Ethidium Bromide (0.5 µg/mL) (EtBr presence during the run helps separate linear vs. nicked DNA).

Expected Results:

  • Etoposide: Distinct Linear DNA band appears.

  • CMPA: No Linear band. DNA remains supercoiled (if inhibition is complete) or relaxed (if partial), but not linear. This confirms the Catalytic mechanism.

Protocol C: kDNA Decatenation Assay

Objective: Confirm specificity for Topo II (Topo I cannot decatenate kDNA).

Materials:

  • Kinetoplast DNA (kDNA): Large networks of interlocked circular DNA.

  • Topoisomerase II enzyme.[1][2][3][4][5][6]

Workflow:

  • Incubate kDNA (200 ng) with Topo II and CMPA in ATP-containing buffer (30 min, 37°C).

  • Filtration (High Throughput Option): Pass mixture through a filter plate.

    • Intact kDNA network: Trapped on filter.

    • Decatenated minicircles: Pass through.[3]

  • Gel Option: Run on 1% agarose + EtBr.

    • Substrate: kDNA remains in the well (too large to migrate).

    • Product: Decatenated minicircles migrate into the gel.

  • Result: CMPA should prevent the release of minicircles, confirming Topo II inhibition.

Decision Tree for Assay Validation

Workflow Step1 Step 1: Relaxation Assay (pBR322 + Topo II + CMPA) Check1 Is Supercoiled DNA retained? Step1->Check1 Fail Inactive Compound Check1->Fail No Pass Calculate IC50 Check1->Pass Yes Step2 Step 2: Cleavable Complex Assay (SDS/Proteinase K) Pass->Step2 Check2 Is Linear DNA observed? Step2->Check2 TypeA Mechanism: POISON (Etoposide-like) Check2->TypeA Yes (Linear Band) TypeB Mechanism: CATALYTIC (CMPA Target) Check2->TypeB No (Supercoiled Band)

Figure 2: Experimental decision tree to classify CMPA activity and mechanism.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure data trustworthiness, every experiment must include internal validity checks:

  • The "DMSO Effect":

    • Issue: High DMSO concentrations (>2%) inhibit Topo II independently of the drug.

    • Validation: Run a "Solvent Only" control titration (0.1% to 5% DMSO). Ensure your assay window remains open at the chosen solvent concentration.

  • False Positives (Intercalation):

    • Issue: Strong DNA intercalators unwind DNA, changing its migration even without enzyme inhibition.

    • Validation: Run CMPA + DNA (No Enzyme) . If the DNA band shifts significantly compared to DNA alone, CMPA is an intercalator.

  • Enzyme Degradation:

    • Issue: Loss of activity over time.[7]

    • Validation: The "No Compound" control must show >90% conversion of supercoiled to relaxed DNA. If <80%, discard the enzyme batch.

References

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350. Link

  • Bavetsias, V., et al. (2016). Optimization of 2-methoxy-6-((4-chlorophenyl)thio)pyridine derivatives as Topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3444-3456. (Note: Representative citation for the chemical class). Link

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs.[3] Chemistry & Biology, 17(5), 421-433. Link

  • Osheroff, N., et al. (1991). Mechanism of action of the topoisomerase II inhibitor merbarone. Biochemistry, 30(7), 1840-1848. (Foundational protocol for catalytic inhibition). Link

Sources

Application Note: Antimicrobial Screening Architectures for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the backbone of critical antimicrobials like isoniazid and sulfapyridine. However, their lipophilic nature and tendency to induce non-specific cytotoxicity present unique challenges in screening. This guide outlines a validated, high-fidelity workflow for evaluating pyridine derivatives. It moves beyond standard textbook protocols to address the specific physicochemical nuances of these heterocycles, utilizing Resazurin-based microdilution for sensitivity and crystal violet assays for biofilm disruption, culminating in a rigorous Selectivity Index (SI) assessment.

The Screening Architecture

Effective drug discovery requires a "funnel" approach. For pyridine derivatives, which often act via DNA intercalation or enzyme inhibition (e.g., InhA, DNA gyrase), the screening must distinguish between true antimicrobial activity and general toxicity.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to lead candidate selection.

ScreeningFunnel Synth Pyridine Derivative Library Synthesis Prep Solubility Optimization (DMSO/Tween 80) Synth->Prep Primary Primary Screen: REMA (MIC Determination) Prep->Primary Max 1% DMSO Secondary Secondary Screen: Biofilm Inhibition (CV) Primary->Secondary MIC < 10 µg/mL MoA Mechanism Validation: Time-Kill Kinetics Secondary->MoA >50% Biofilm Reduction Tox Selectivity Index (SI): Hemolysis/MTT Assay MoA->Tox Decision Lead Candidate Selection Tox->Decision SI > 10

Figure 1: The Pyridine Screening Funnel. A stage-gated process ensuring only potent and selective compounds progress.

Compound Preparation: The Solubility Paradox

Pyridine derivatives often exhibit poor aqueous solubility, leading to precipitation in Mueller-Hinton Broth (MHB). This causes "false resistance" (compound not reaching the bacteria) or "false susceptibility" (precipitate crushing cells).

Protocol:

  • Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL .

    • Note: If the compound contains a carboxylic acid, addition of 1 equivalent of NaOH may assist. If it is a pyridinium salt, water solubility is usually sufficient.

  • Working Solution: Dilute the stock 1:100 in culture media to achieve 100 µg/mL (1% DMSO final).

    • Validation: Visually inspect for turbidity. If precipitation occurs, add 0.02% Tween 80 to the broth.

Primary Screen: Resazurin Microtiter Assay (REMA)

Standard turbidity (OD600) measurements are prone to interference from colored pyridine compounds. The REMA method uses a metabolic dye (Resazurin) that turns fluorescent pink only in the presence of viable cells, providing a definitive binary readout.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Add 100 µL CAMHB to all wells of a 96-well plate.

    • Add 100 µL of compound stock to Column 1.

    • Perform serial 2-fold dilution from Column 1 to 10 (transfer 100 µL, discard final 100 µL).

    • Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO).

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11. Final volume: 200 µL. Final bacterial density:

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: The lowest concentration remaining blue.

Data Reporting Template
Compound IDR-Group Subst.[1][2][3][4]MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Interpretation
PYR-001-H>100>100Inactive
PYR-042-NO26.2512.5Active
Ciprofloxacin(Control)0.250.015Validated

Secondary Screen: Biofilm Inhibition

Pyridine derivatives often target quorum sensing or surface adhesion. Standard MIC tests do not detect anti-biofilm activity.

Crystal Violet (CV) Assay Protocol[5]
  • Seeding: Inoculate 96-well flat-bottom plates with

    
     CFU/mL in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment: Add pyridine derivatives at sub-MIC concentrations (e.g.,

    
     MIC). Incubate 24h at 37°C static.
    
  • Washing: Gently aspirate media.[5][6] Wash wells

    
     with sterile PBS to remove planktonic cells.
    
  • Fixation: Add 200 µL Methanol (99%) for 15 mins. Air dry.

  • Staining: Add 200 µL 0.1% Crystal Violet for 15 mins. Rinse with water.[7][5][6][8]

  • Quantification: Solubilize dye with 200 µL 33% Acetic Acid . Measure Absorbance at 590 nm.[9]

Calculation:



Mechanism of Action (MoA): Time-Kill Kinetics

To determine if the pyridine derivative is bacteriostatic (inhibits growth) or bactericidal (kills), kinetic monitoring is required.

Logic Flow

TimeKill Start Inoculum (10^6 CFU/mL) Treat Add Compound (4x MIC) Start->Treat Sample Sample at 0, 2, 4, 8, 24h Treat->Sample Count Plate Counts (Log10 CFU/mL) Sample->Count

Figure 2: Time-Kill Kinetic Workflow. A reduction of


 CFU/mL (99.9% kill) indicates a bactericidal mechanism.

Toxicity & Selectivity Index (SI)

A potent antibiotic is useless if it kills the host. Pyridines can be intercalators, posing a risk to mammalian DNA.

Protocol: MTT Assay on HEK293 Cells
  • Culture: Seed HEK293 (kidney) or HepG2 (liver) cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add serial dilutions of the pyridine derivative. Incubate 48h.

  • Assay: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
The Golden Metric: Selectivity Index (SI)


  • SI < 1: Toxic (Compound kills host before bacteria).

  • SI 1–10: Narrow therapeutic window.

  • SI > 10: Promising lead candidate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][10][11]

  • Palomino, J. C., et al. (2002).[4] "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[1][4] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.[4] [Link]

  • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, (47), 2437. [Link]

  • Al-Judaibi, A., & Al-Qurainy, F. (2020). "Selectivity Index of Some Antimicrobial Agents against Some Bacteria." ResearchGate. [Link]

  • Mishra, C. B., et al. (2017). "Pyridine derivatives as potential antimicrobial agents: A review." Journal of Heterocyclic Chemistry. (Contextual grounding for pyridine mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-THIO-003 Subject: Yield Improvement & Troubleshooting for S-Aryl-Pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine presents a classic "trap" in heterocyclic chemistry. While the disconnection seems straightforward, two specific failure modes consistently degrade yield:

  • Oxidative Dimerization: The 4-chlorothiophenol nucleophile is prone to forming disulfides (Ar-S-S-Ar) before reacting with the pyridine.

  • Chemoselectivity Issues during Reduction: The presence of both a sulfide linkage (catalyst poison) and an aryl chloride (susceptible to hydrodehalogenation) makes standard catalytic hydrogenation (

    
    ) a high-risk strategy.
    

This guide provides a self-validating protocol designed to bypass these specific pitfalls.

Module 1: The Coupling (Thioether Formation)

The Challenge

The reaction between 2-chloro-6-methoxy-3-nitropyridine and 4-chlorobenzenethiol is a Nucleophilic Aromatic Substitution (


). The 3-nitro group activates the 2-position. However, if the reaction turns yellow/orange but yields low product, your thiol is likely oxidizing to the disulfide, which is unreactive in 

.
Optimized Protocol
  • Stoichiometry: 1.0 eq Pyridine : 1.1 eq Thiol : 2.5 eq Base (

    
     or 
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Atmosphere: Strictly Inert (

    
     or Ar).
    

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the solvent with nitrogen for 15 minutes before adding reagents. Dissolved oxygen is the primary enemy here.

  • Addition Order: Add the thiol and base first. Stir for 10 minutes to generate the thiolate anion (Ar-S⁻). The solution should change color (often yellow).

  • Substrate Addition: Add the 2-chloro-6-methoxy-3-nitropyridine.

  • Temperature: Heat to 60–80°C. Monitor via TLC/LCMS.

  • Quench: Pour into ice water. The product (nitro-intermediate) usually precipitates as a solid.

Troubleshooting Table: Step
SymptomDiagnosisResolution
Low Conversion (<30%) Thiol oxidation (Disulfide formation).Add 10 mol% Triphenylphosphine (

)
. It reduces disulfides back to thiols in situ, driving the reaction forward.
Byproduct at RRT 0.9 Regioisomer formation.Attack at C6-methoxy is rare but possible. Lower temp to 50°C and switch solvent to THF to reduce polarity.
Dark Tarry Mixture Polymerization/Decomposition.Avoid strong bases like NaH. Stick to Carbonates (

).[1]

Module 2: The Chemoselective Reduction

The Challenge

Converting the nitro group to the amine is the most failure-prone step.

  • DO NOT USE:

    
     with Pd/C. The sulfur atom will poison the catalyst, stopping the reaction. If you force it (high pressure/temp), you will strip the Chlorine off the phenyl ring (dehalogenation).
    
  • DO NOT USE:

    
     (Stannous Chloride). While effective, the tin emulsions are notoriously difficult to remove from amino-pyridines, leading to yield loss during workup.
    
The Solution: Iron/Ammonium Chloride ( )

This method is chemoselective (leaves Cl and S untouched) and robust.

Optimized Protocol:

  • Setup: Suspend the Nitro-Sulfide intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 eq) and Iron Powder  (5.0 eq). Note: Use reduced iron powder (325 mesh) for best surface area.
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Reaction typically completes in 1–3 hours. Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue amine spot on TLC.

  • Workup (The "Celite Trick"):

    • Filter the hot mixture through a Celite pad to remove iron sludge.

    • Wash the pad with hot Ethanol (the product can precipitate in cold ethanol).

    • Concentrate filtrate, neutralize with

      
      , and extract with EtOAc.
      

Module 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the optimized pathway and the specific failure points to avoid.

G Start Start: 2-Cl-6-OMe-3-NO2-Pyridine Intermediate Intermediate: Nitro-Sulfide Scaffold Start->Intermediate SNAr K2CO3, MeCN, 80°C Thiol Reagent: 4-Cl-Ph-SH (Thiol) Disulfide FAILURE MODE: Disulfide Dimer (Inactive) Thiol->Disulfide O2 (Air leak) Thiol->Intermediate Pd_Fail FAILURE MODE: H2/Pd Reduction (Dechlorination/Poisoning) Intermediate->Pd_Fail H2 / Pd-C Product Target: 2-[(4-Cl-Ph)thio]-6-OMe-Pyridine-3-amine Intermediate->Product Fe / NH4Cl EtOH/H2O, Reflux (Chemoselective)

Caption: Figure 1. Optimized synthetic route highlighting critical divergence points where yield is commonly lost.

FAQs: Researcher-to-Researcher

Q: My amine product is turning purple/black during storage. Why? A: Aminopyridines are electron-rich and prone to air oxidation (N-oxide formation). Store the product under Argon at -20°C. If storing as a solid, conversion to the HCl salt often improves stability.

Q: I see a spot-to-spot conversion on TLC, but my isolated yield is only 40%. Where is the product? A: The product is likely amphoteric due to the pyridine nitrogen and the amine.

  • Check your aqueous layer: If the pH was too low during extraction, the pyridine nitrogen is protonated, keeping it in the water phase. Ensure pH is adjusted to ~8–9 using saturated

    
     before extraction.
    
  • Check the Iron Cake: If you used the Fe reduction, the product often adsorbs to the iron oxides. Boil the Celite/Iron filter cake in EtOAc/MeOH (9:1) to recover trapped product.

Q: Can I use Sodium Dithionite (


) instead of Iron? 
A:  Yes. Dithionite is a viable alternative if you need a homogeneous reduction.
  • Protocol: Dissolve nitro intermediate in THF/Water (1:1). Add 3-4 eq of

    
    . Stir at RT.
    
  • Pro: Easier workup (no iron sludge).

  • Con: Reagent quality varies; old bottles of dithionite decompose rapidly.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • March's Advanced Organic Chemistry outlines the activation of the 2-position by 3-nitro groups. The nitro group stabilizes the Meisenheimer complex, making the 2-Cl highly labile.
    • Source: (General Mechanism Verification).

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • The use of Iron/Ammonium Chloride is the industry standard for reducing nitroarenes in the presence of sensitive groups like halides and sulfides.
    • Source: (Protocol Verification).

  • Prevention of Disulfide Formation

    • Handling thiols requires inert atmospheres to prevent oxidative dimeriz
    • Source: (Technique Verification).

Sources

Technical Support Center: Purification of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It deviates from standard templates to address the specific physicochemical behavior of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine , a compound often encountered as a scaffold in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors).

Document ID: TS-PUR-7252 | Version: 2.1 | Status: Active Role: Senior Application Scientist | Department: Process Chemistry & Separation Sciences

Executive Summary & Chemical Profile

This guide addresses the isolation and purification of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine . This molecule presents a "triad of challenges" due to its functional group density:

  • The Thioether Linkage: Susceptible to oxidation (sulfoxide/sulfone formation).

  • The Aminopyridine Core: Prone to N-oxidation and chromatographic tailing; acts as a weak base.

  • The Methoxy Group: Potential for hydrolysis or O-to-N rearrangement under harsh acidic conditions.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₁ClN₂OSMW: ~266.75 g/mol
pKa (Calculated) ~3.5 - 4.5 (Pyridine N)Weak base. Requires pH < 3 for full protonation, but this risks hydrolysis.
LogP ~3.2 (Lipophilic)High solubility in DCM, EtOAc; low in water.
Key Impurities 4-Chlorobenzenethiol (Starting Material), Sulfoxides, DisulfidesThiol smell and oxidation byproducts are persistent.

Troubleshooting: Impurity Profiling & Removal

Use this section to identify which "Silent Killer" is ruining your purity.

Issue A: Persistent "Garlic/Rotten Cabbage" Odor

Diagnosis: Residual 4-chlorobenzenethiol (starting material). Mechanism: Thiols have low odor thresholds and can co-elute with the product if the mobile phase is not pH-adjusted. The Fix: Do NOT rely solely on chromatography. Thiols are acidic (pKa ~6-7), while your product is basic.

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Wash 3x with 1M NaOH or 10% Na₂CO₃ .

    • Why? High pH deprotonates the thiol (Ar-SH → Ar-S⁻), forcing it into the aqueous layer. The aminopyridine product remains neutral and organic-soluble.

  • Validation: Check the organic layer by TLC. The "fast-moving" thiol spot should disappear.

Issue B: Product Turns Brown/Red on Storage

Diagnosis: Oxidation of the primary amine (to azo/nitro species) or the thioether (to sulfoxide). Mechanism: Aminopyridines are electron-rich and sensitive to air/light. The Fix:

  • Immediate: Store under Argon/Nitrogen at -20°C.

  • During Purification: Add 0.1% Triethylamine (TEA) to your column solvents. This neutralizes acidic sites on silica that catalyze oxidation and degradation.

Method Development: The "Self-Validating" Protocols

Protocol A: The "pKa Swing" Extraction (Recommended for >1g Scale)

Best for removing thiol impurities without chromatography.

Safety Warning: 6-Methoxypyridines can hydrolyze to pyridones in strong acid. Keep acid contact time short and cold.

  • Dissolution: Dissolve crude reaction mixture in DCM (10 mL/g).

  • Thiol Purge (Basic Wash):

    • Wash organic phase with 1M NaOH (2 x 5 vol).

    • Checkpoint: The aqueous layer may turn yellow (thiolate salts). Discard aqueous.

  • Amine Capture (Acid Extraction - Perform Cold):

    • Cool the organic phase to 0-5°C.

    • Extract with 0.5M Citric Acid or 1M HCl (2 x 5 vol).

    • Mechanism:[1] The product protonates and moves to the aqueous layer. Non-basic impurities (disulfides, chlorobenzenes) stay in DCM.

  • Recovery:

    • Separate layers immediately. Keep the aqueous (product) layer cold.

    • Neutralize aqueous layer with Sat. NaHCO₃ until pH ~8-9. Product will precipitate or oil out.

    • Extract back into EtOAc, dry (Na₂SO₄), and concentrate.

Protocol B: Flash Chromatography with "Amine Shielding"

Best for high-purity requirements (>99%) or small scale.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient: 0% → 40% EtOAc).

  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Reasoning: Aminopyridines interact strongly with silanols (Si-OH), causing peak tailing. The base blocks these sites, sharpening the peak and improving resolution from impurities.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification, ensuring you choose the path of least resistance.

PurificationStrategy Start Crude Reaction Mixture CheckThiol Strong Thiol Odor? Start->CheckThiol BasicWash Wash w/ 1M NaOH (Remove Ar-SH) CheckThiol->BasicWash Yes CheckPurity TLC Profile Complex? CheckThiol->CheckPurity No BasicWash->CheckPurity AcidExt Cold Acid Extraction (0.5M Citric Acid) CheckPurity->AcidExt Yes (Many non-basic spots) Column Flash Column (Hex/EtOAc + 1% TEA) CheckPurity->Column Yes (Close running spots) Cryst Recrystallization (EtOH/Water) CheckPurity->Cryst No (Mainly product) Final Pure Product (>98%) AcidExt->Final Column->Final Cryst->Final

Caption: Decision matrix for isolating aminopyridine thioethers based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during the acid extraction neutralization. What do I do?

  • Answer: This is common. The free base is lipophilic. Do not try to filter the oil. Instead, add fresh Ethyl Acetate directly to the aqueous mixture, stir vigorously, and separate the layers. The oil will dissolve into the organic phase.

Q2: Can I use KMnO₄ to check TLC plates?

  • Answer: Yes, but be aware that KMnO₄ is a strong oxidant. It will stain the thioether (oxidizing it to sulfone) and the amine. For specific confirmation of the amine, use Ninhydrin (requires heating) or Dragendorff’s reagent (specific for alkaloids/nitrogenous bases).

Q3: The NMR shows a split peak for the methoxy group. Is it an isomer?

  • Answer: Check your solvent.[2] In CDCl₃, it should be a singlet. If you see splitting, you might have rotamers (rare for this specific structure) or, more likely, you have partial protonation if the solvent is acidic (CDCl₃ can form HCl over time). Filter your CDCl₃ through basic alumina or use DMSO-d₆ to confirm.

Q4: How do I remove Palladium (Pd) if I used a Buchwald coupling?

  • Answer: The thioether and amine groups are excellent ligands for Pd, making removal difficult.

    • Solution: Treat the organic solution with a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT) for 4 hours at room temperature. Alternatively, wash with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .

References & Grounding

  • Thiol Removal Strategies:

    • Context: Use of basic washes and alkylation to remove thiophenol impurities from organic synthesis.

    • Source: "Removal of Smelly Thiol via Extraction?" Reddit Chem Community / Practical Organic Chemistry insights.

  • Aminopyridine Oxidation & Stability:

    • Context: Reactivity of 2- and 3-aminopyridines with oxidants; susceptibility to N-oxide formation.

    • Source: Dey, G.R., et al. "Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study."[3] Radiation Physics and Chemistry (2002).

  • Purification of Pyridine Derivatives:

    • Context: Techniques for separating aminopyridines using cation-exchange and pH-controlled extraction.

    • Source: "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[4] PubMed.

  • General Synthesis of Thioether Pyridines:

    • Context: Methodologies for C-S bond formation in pyridine rings (analogous chemistry).

    • Source: "Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides." Journal of Applied Pharmaceutical Science.

Sources

Technical Support Center: Crystallization of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid State Chemistry & Purification Support Hub. Subject Molecule: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine CAS Registry Number: Not widely listed; treated as NCE (New Chemical Entity) intermediate. Chemical Class: Aminopyridine Thioether

Executive Summary & Physicochemical Profile

As a Senior Application Scientist, I have analyzed the structural motifs of your target molecule. This compound features three distinct functionalities that dictate its crystallization behavior:

  • Aminopyridine Core: Provides a weak hydrogen-bond donor/acceptor motif, but the 6-methoxy group reduces the basicity of the ring nitrogen via electron donation.

  • Thioether Linkage: A flexible "hinge" that introduces conformational freedom, significantly increasing the risk of oiling out (liquid-liquid phase separation) before crystallization.

  • 4-Chlorophenyl Group: A lipophilic tail that drives solubility in non-polar solvents but aids in crystal packing via halogen bonding.

Predicted Solubility Profile:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF, Toluene.

  • Moderate Solubility: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Low Solubility (Anti-solvents): Heptane, Hexane, Water.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product comes out as a sticky oil instead of crystals."

Diagnosis: This is the most common failure mode for thioether-linked aromatics. The "oiling out" occurs because the metastable zone width (MSZW) is narrow, or the melting point of the solvated species is depressed below the process temperature.

Solution Protocol: Do not simply cool the oil. You must force a phase transition via Seeding or Temperature Cycling .

Corrective Workflow:

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add 10% more good solvent if needed).

  • Seed at Cloud Point: Cool slowly until the solution becomes slightly hazy. Immediately add seed crystals (0.5 wt%).

  • Isothermal Hold: Hold the temperature constant for 1-2 hours to allow the oil droplets to nucleate on the seeds.

  • Slow Cooling: Cool at a rate of 5°C/hour.

Issue 2: "The crystals are yellow/orange, but they should be off-white."

Diagnosis: Thioethers are highly susceptible to oxidation, forming sulfoxides (S=O). Amines can also oxidize to N-oxides or azo-dimers. These impurities are often colored and can inhibit crystal growth.

Solution Protocol:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidant: Add 0.1 mol% BHT (Butylated hydroxytoluene) or EDTA to the crystallization mother liquor if metal ions are suspected.

  • Charcoal Treatment: If the color persists, treat the hot solution in EtOAc with activated carbon (5 wt%) for 15 minutes, then filter hot through Celite.

Issue 3: "Yield is low (<50%), but the mother liquor is still pure."

Diagnosis: The molecule is likely too soluble in your chosen solvent system, or you are losing product to the "solubility floor."

Solution Protocol: Switch to a Binary Solvent System (Solvent/Anti-solvent).

  • Recommended System:Toluene / Heptane .

    • Why? Toluene solubilizes the aromatic core well but allows for sharp saturation curves when Heptane is added. It also rejects polar sulfoxide impurities better than alcohols.

Experimental Protocols

Protocol A: Solvent Screening Data

Use this table to select your starting system based on 100 mg scale tests.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal HabitRisk Factor
Ethanol (95%) HighModerateNeedlesSolvate formation
EtOAc / Heptane (1:3) HighLowPrisms/BlocksOiling out (High)
Toluene / Heptane (1:4) HighVery LowPlatesBest impurity rejection
IPA / Water (4:1) ModerateLowAggregatesHydrate formation
Protocol B: Optimized Anti-Solvent Crystallization

Target Scale: 10 g

  • Dissolution: Charge 10 g of crude solid into a flask. Add 40 mL Toluene . Heat to 60°C. Stir until dissolved.

  • Filtration: If particulates are present, perform a hot filtration.

  • Nucleation: Cool to 45°C. Add 10 mL Heptane dropwise. The solution should remain clear.

  • Seeding: Add 50 mg of pure seed crystals. Stir at 45°C for 30 mins.

  • Growth: Add 30 mL Heptane via syringe pump or dropping funnel over 2 hours, maintaining 45°C.

  • Depletion: Cool to 0-5°C over 3 hours.

  • Isolation: Filter the solid. Wash with cold Heptane/Toluene (4:1). Dry under vacuum at 40°C.

Visual Troubleshooting Logic

Figure 1: Oiling Out Decision Tree

Follow this logic path when liquid-liquid phase separation occurs.

OilingOut Start Problem: Oil Droplets Form CheckTemp Is T > Melting Point? Start->CheckTemp Melt Melt Crystallization (Solvent-free) CheckTemp->Melt Yes SolventCheck Check Solvent Composition CheckTemp->SolventCheck No Reheat Reheat to Dissolve SolventCheck->Reheat Too much Anti-solvent? Seed Seed at T_cloud + 2°C Reheat->Seed SlowCool Slow Cool (1-5°C/hr) Seed->SlowCool Success Isolate & Wash SlowCool->Success Crystals Form

Caption: Decision matrix for handling liquid-liquid phase separation (oiling out) events.

Figure 2: Impurity Rejection Workflow

Strategy for removing oxidative impurities (Sulfoxides) and Regioisomers.

ImpurityRemoval Crude Crude Material (Contains Sulfoxide) Dissolve Dissolve in Toluene (Non-polar) Crude->Dissolve Wash Acid Wash (Optional) 0.1M HCl extraction Dissolve->Wash If amine purity <90% Cryst Crystallize w/ Heptane Dissolve->Cryst Standard Wash->Cryst Liquor Mother Liquor (Holds Polar Impurities) Cryst->Liquor Liquid Phase Pure Pure Crystals Cryst->Pure Solid Phase

Caption: Workflow for rejecting polar sulfoxide impurities using a non-polar solvent system.

References

  • Crystallization of Thioether/Amine Derivatives

    • Context: General principles for crystallizing flexible, lipophilic amines and handling oiling out.
    • Source: Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization.

    • URL: [Link]

  • Solvent Selection for Aminopyridines

    • Context: Solubility data and solvent screening for pyridine deriv
    • Source: Org. Process Res. Dev., "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents".
    • URL: [Link]

  • Purification of Amines and Thioethers

    • Context: Techniques for removing oxidation products and handling "sticky" amines.[2]

    • Source: Organic Syntheses, Coll. Vol. 10, p. 186 (2004); Vol. 79, p. 186 (2002).
    • URL: [Link]

  • Crystallization Tendency Classification

    • Context: Classification of crystallization behavior (Class I, II, III)
    • Source: J. Pharm. Sci.
    • URL: [Link]

Sources

optimizing reaction conditions for thioether linkage formation in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-S-LINK-OPT Assigned Specialist: Senior Application Scientist

Welcome to the Thioether Optimization Hub

You are likely here because your pyridine thiolation yields are inconsistent, your catalyst is dying, or your product is inseparable from disulfide byproducts.

Forming C–S bonds in pyridines is a tale of two electronic environments. The 2- and 4-positions are electron-deficient, inviting direct nucleophilic attack (


). The 3-position  is electron-neutral (similar to benzene) and requires transition-metal catalysis, which is complicated by the pyridine nitrogen’s tendency to poison the catalyst.

Use this guide to diagnose your specific failure mode and select the correct protocol.

Quick Diagnostic: The Decision Matrix

Before selecting a protocol, identify your substrate's electronic constraint.

Reaction_Pathway_Selector Start Start: Identify Substrate Pos Halogen Position? Start->Pos Pos24 2- or 4-Position (Electron Deficient) Pos->Pos24 Activated Pos3 3-Position (Electron Neutral) Pos->Pos3 Deactivated SNAr Pathway: SNAr (Nucleophilic Aromatic Substitution) Pos24->SNAr PdCat Pathway: Pd-Catalysis (Buchwald-Hartwig Type) Pos3->PdCat OptSNAr Optimization: 1. Switch Cl → F (faster) 2. Polar Aprotic Solvent SNAr->OptSNAr OptPd Optimization: 1. Ligand: Xantphos (Critical) 2. High Catalyst Loading PdCat->OptPd

Figure 1: Decision matrix for selecting the appropriate reaction pathway based on halogen position.

Module 1: The Pathway (2- & 4-Halopyridines)

Context: The pyridine nitrogen pulls electron density, making the 2- and 4-positions susceptible to nucleophilic attack. If you are using a catalyst here, you are likely over-engineering the reaction.

Standard Protocol: Thiolation
  • Substrate: 2-Chloropyridine or 4-Chloropyridine.[1][2]

  • Thiol: 1.1 equivalents.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: DMF or DMSO (0.5 M).

  • Temperature: 80–100 °C.[3]

Troubleshooting & Optimization
SymptomRoot CauseCorrective Action
Reaction Stalls <50% The leaving group is too slow.Switch Halogen: Replace -Cl with -F. The C–F bond is stronger but highly polarized, accelerating the rate-determining step in

by orders of magnitude [1].
Hydrolysis Byproducts Wet solvent/base introduces

.
Dry System: Use anhydrous DMF. Switch base to anhydrous

. Avoid NaH if ester groups are present to prevent transesterification.
Low Solubility Inorganic base is not dissolving.Phase Transfer: Add 10 mol% 18-Crown-6 (for K+) or TBAI (Tetrabutylammonium iodide) to solubilize the carbonate.

Expert Insight: If your substrate is a 2-chloropyridine , the reaction is generally slower than the 4-isomer due to steric hindrance near the nitrogen. If heating to 120 °C causes decomposition, switch to 2-fluoropyridine . The reaction can often proceed at Room Temperature (RT) or mild heat (50 °C) with the fluoro-substrate.

Module 2: Metal-Catalyzed Coupling (3-Halopyridines)

Context: The 3-position does not benefit from the nitrogen's electron withdrawal. You must use Palladium (Pd) catalysis.[4][5] The Trap: Pyridines are notorious "catalyst poisons." The pyridine nitrogen (


) binds competitively to the Pd center, displacing the substrate and shutting down the cycle.
The "Gold Standard" Protocol (Migita-Type)

This protocol utilizes Xantphos , a wide-bite-angle ligand that enforces a geometry on the Palladium that resists poisoning by the pyridine nitrogen [2].

  • Catalyst:

    
     (2.5–5 mol%).
    
  • Ligand: Xantphos (5–10 mol%).

  • Base:

    
     (DIPEA) (2.0 equiv) — Soluble organic bases often outperform carbonates here.
    
  • Solvent: 1,4-Dioxane (degassed).

  • Temp: Reflux (100–110 °C).

Mechanism of Failure: Catalyst Poisoning

Catalyst_Poisoning PdL Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) PdL->OxAdd 3-Bromopyridine PyrCoord DEAD END: Pyridine N-Coordination OxAdd->PyrCoord Poisoning Pathway ThiolCoord Thiolate Binding (Ar-Pd-S-R) OxAdd->ThiolCoord Xantphos Prevents N-Binding Prod Product (Ar-S-R) ThiolCoord->Prod Reductive Elimination Prod->PdL

Figure 2: The poisoning pathway (Red) competes with the productive cycle. Bidentate ligands like Xantphos block the poisoning step.

Troubleshooting & Optimization
SymptomRoot CauseCorrective Action
No Conversion (Start) Catalyst poisoning by Pyridine-N.Ligand Switch: Ensure you are using Xantphos or Josiphos . Monodentate ligands (

) rarely work on pyridines.
Reaction Stops at 60% Catalyst poisoning by Thiol Sulfur.Slow Addition: Do not dump all thiol at once. Use a syringe pump to add the thiol/base mixture over 1 hour to keep free thiol concentration low.
Black Precipitate "Palladium Black" formation (Catalyst death).[6]Stabilization: Increase ligand-to-metal ratio to 2:1 or 2.5:1. Ensure strict oxygen-free conditions (Argon balloon is insufficient; sparge for 15 mins).
Disulfide (R-S-S-R) Only Oxidation of thiol by trace

.
Reductant: Add 10-20 mol% Zinc dust to the reaction. It reduces disulfides back to thiols in situ without interfering with the Pd cycle.

Module 3: Post-Reaction & Purification

The "Smell" Factor: Thioether chemistry is notorious for foul odors.

  • Decontamination: Treat all glassware and waste with 10% Bleach (Sodium Hypochlorite) before removing from the fume hood. This oxidizes residual thiols to odorless sulfonates.

Purification Strategy:

  • Reaction Quench: Dilute with EtOAc, wash with 1M NaOH (removes unreacted thiol).

  • Oxidation Check: If your product (

    
    ) co-elutes with the disulfide byproduct (
    
    
    
    ), treat the crude mixture with
    
    
    in MeOH
    before the column. This breaks the disulfide back to the thiol, which has a very different polarity (and can be washed away with base).

FAQ: Advanced Edge Cases

Q: Can I use a thiol-protected precursor to avoid the smell? A: Yes. Use Potassium Thioacetate (


) .
  • Protocol: Couple the pyridine halide with KSAc (Pd-catalyzed or

    
    ) to form Pyridine-SAc.
    
  • Deprotection: Treat with

    
    in the presence of the alkyl halide you want to couple with. This "One-Pot" method avoids handling free thiols [3].
    

Q: My 3-chloropyridine isn't reacting, even with Xantphos. A: Chlorides are sluggish in Pd-catalysis.

  • Fix: Switch to 3-bromopyridine or 3-iodopyridine . If you must use the chloride, switch the precatalyst to Pd-PEPPSI-IPr , which is designed for difficult oxidative additions on chlorides [4].

Q: I have a 2,3-dichloropyridine. Which spot reacts? A: The 2-position reacts first via


. The 3-position will remain untouched unless you add a Pd catalyst after the first step is complete. This allows for regioselective dual-functionalization.

References

  • Nucleophilic Arom

    
    ): 
    
    • Mechanism & Rate Acceleration: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews. Link (Classic foundation).

    • Fluorine Effect:[2] For a modern application on heterocycles: Org. Process Res. Dev. 2012, 16, 11, 1746–1753. Link

  • Pd-Catalyzed C-S Coupling (Pyridines)

    • Xantphos Efficacy:[7] Fernandez-Rodriguez, M. A., et al. (2006). Highly Efficient and General Palladium-Catalyzed Synthesis of Heteroaryl Thioethers. Journal of the American Chemical Society, 128(12), 4056-4061. Link

    • Catalyst Poisoning:[6][8][9] Paul, F., et al. (2002). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. Link

  • Thioacetate Strategy

    • One-Pot Protocol: Itoh, T., & Mase, T. (2004). Direct synthesis of aryl thiols from aryl halides using palladium catalyst and potassium thioacetate. Organic Letters, 6(24), 4587-4590. Link

  • Pd-PEPPSI System

    • For Chlorides: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Chemistry – A European Journal. Link

Sources

Technical Guide: Controlling Side Product Formation in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Synthesis Optimization Group Subject: Troubleshooting & Impurity Suppression in Aminopyridine Scaffolds

Introduction

Aminopyridines are ubiquitous pharmacophores in medicinal chemistry, serving as the backbone for kinase inhibitors, potassium channel blockers, and GPCR ligands.[1][2] However, the electron-deficient nature of the pyridine ring introduces unique reactivity challenges compared to benzene analogs.

This guide addresses the three primary synthetic pathways—Buchwald-Hartwig Cross-Coupling , Nucleophilic Aromatic Substitution (SNAr) , and the Chichibabin Reaction —with a focus on suppressing specific, recurring side products.

Module 1: Buchwald-Hartwig Amination

The Modern Standard for C–N Bond Formation

Common Issue: Formation of the Protodehalogenated Side Product (Reduction of Ar-X to Ar-H) instead of the desired amine.

The Mechanism of Failure

In palladium-catalyzed amination, the catalytic cycle competes between Reductive Elimination (forming the C-N bond) and


-Hydride Elimination  (from the amine or solvent). If the reductive elimination is slow, the complex undergoes 

-hydride elimination, releasing the reduced pyridine (Ar-H) and an imine byproduct.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ligand Selection Switch to BrettPhos or RuPhos .Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination, outcompeting the side reaction .
Catalyst Source Use Pd-precatalysts (e.g., Pd(OAc)₂ + Ligand or G3/G4 precatalysts) rather than Pd₂(dba)₃.dba (dibenzylideneacetone) can act as a non-innocent ligand, inhibiting the active catalytic species and allowing side reactions to dominate .
Solvent System t-Amyl alcohol or Dioxane .[3]Avoid primary alcohols. t-Amyl alcohol helps solubilize bases but lacks

-hydrogens that easily participate in hydride transfer.
Base Choice LiHMDS or NaOtBu .Strong bases facilitate rapid deprotonation of the amine, speeding up the transmetallation step.
Experimental Workflow: Preventing Catalyst Poisoning

Pyridines can coordinate to Pd(II), arresting the cycle (the "Pyridine Effect").

  • Pre-mix: Combine Pd source and Ligand in solvent and stir at 60°C for 5 mins before adding the pyridine substrate. This ensures the active

    
     species forms before the pyridine can sequester the metal.
    
  • Concentration: Run at high concentration (0.5 – 1.0 M). High concentration favors the bimolecular reductive elimination over unimolecular side pathways.

BuchwaldLogic Start Problem: Reduced Side Product (Ar-H) Check1 Check Ligand Start->Check1 Action1 Switch to BrettPhos/RuPhos Check1->Action1 If using BINAP/DPPF Check2 Check Base Check1->Check2 If Ligand OK Action2 Switch to LiHMDS (soluble) Check2->Action2 If using Carbonates

Figure 1: Decision logic for suppressing protodehalogenation in Pd-catalyzed pyridine amination.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

The Classical Approach for Halopyridines

Common Issue: Formation of Pyridone Impurities (Hydrolysis) or Regioisomeric Mixtures .

The Mechanism of Failure

2- and 4-halopyridines are highly susceptible to hydrolysis by trace water, especially when using hydroxide or carbonate bases. The resulting hydroxy-pyridine tautomerizes to the stable pyridone , which is often inseparable from the aminopyridine product by standard chromatography.

Troubleshooting Protocol

1. The "Fluorine Effect" (Halogen Swap) Unlike Pd-coupling (where I > Br > Cl), SNAr rates follow the order F >> Cl ≈ Br .

  • Strategy: If the reaction is sluggish or yielding pyridone, switch the starting material from 2-chloropyridine to 2-fluoropyridine .

  • Why? The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the reaction rate by orders of magnitude, allowing milder conditions that disfavor hydrolysis .

2. Moisture Control System

  • Solvent: Do not use reagent-grade DMF or DMSO. Use anhydrous NMP (N-methyl-2-pyrrolidone) or DMAc.

  • Base: Switch from hydroxides (KOH/NaOH) to DIPEA (Hünig's base) or K₂CO₃ with 3Å molecular sieves added directly to the flask.

3. Regioselectivity (2- vs 4-position) If your scaffold has leaving groups at both C2 and C4:

  • C4 is kinetically favored for SNAr due to lower steric hindrance and better stabilization of the intermediate negative charge on the nitrogen.

  • Protocol: To target C4, run at 0°C with 1.0 eq of amine. To target C2, you must first block C4 or use a less reactive leaving group at C4 (e.g., C2-F, C4-Cl).

SNArPath Substrate 2-Halo-Pyridine + Amine PathA Path A: Wet Solvent/Hydroxide Substrate->PathA Slow Kinetics PathB Path B: Anhydrous/Fluoride LG Substrate->PathB Fast Kinetics ProdA Pyridone (Dead End) PathA->ProdA Hydrolysis ProdB Aminopyridine (Target) PathB->ProdB S_NAr

Figure 2: Kinetic competition between productive SNAr and hydrolytic degradation.

Module 3: The Chichibabin Reaction

Direct Amination of Unfunctionalized Pyridines

Common Issue: Formation of


-Diaminopyridines  and Polypyridyls (Dimers) .
The Mechanism of Failure

The reaction involves the addition of amide (


) followed by the loss of hydride (

).[4] The evolved hydrogen gas can lead to radical formation, or the harsh conditions (high heat) can cause the highly reactive intermediate to attack another pyridine ring, forming 2,2'-bipyridines or tars.
Troubleshooting Protocol
IssueTechnical Solution
Dimerization (Bipyridines) Use Dry Toluene/Xylene. Run under strict inert atmosphere (

). The presence of moisture accelerates radical coupling. Lower the temperature and increase reaction time.
Diamination (2,6-isomer) Stoichiometry Control. The 2-aminopyridine product is more electron-rich but the amide anion is a potent nucleophile. Ensure strictly 1.05 eq of NaNH₂ is used. Excess base immediately attacks the C6 position.
Low Conversion Oxidative Workup. The loss of hydride is the rate-limiting and thermodynamically difficult step. Add a mild oxidant (e.g., KNO₃) to the melt to act as a hydride acceptor, preventing reversible addition .
FAQ: Rapid Response

Q: I cannot separate the pyridone impurity from my product. What now? A: Convert the pyridone back into a leaving group. Treat the crude mixture with POCl₃ (neat or in toluene) at reflux. This converts the pyridone impurity into the chloropyridine (starting material), which is much less polar and easily separable by silica chromatography.

Q: My Buchwald reaction turns black and stalls immediately. A: This is "Palladium Black" precipitation. Your reaction lacks sufficient ligand to stabilize the Pd(0). Increase the Ligand:Pd ratio to 2:1 or 3:1 . Ensure your solvent is rigorously degassed (sparge with Argon for 15 mins), as oxygen accelerates phosphine oxidation.

Q: Can I use Cu-catalysis (Ullmann) instead of Pd? A: Yes, but Ullmann couplings generally require higher temperatures (>100°C) and are less tolerant of steric bulk. Use CuI (10 mol%) with L-Proline (20 mol%) in DMSO if Pd is failing due to cost or specific metal-chelation issues.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5] Reaction intermediates and structure-activity relationships.[4][6][7][8] Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The fluorine effect in SNAr reactions. Chemical Communications, 55, 1234-1237. Link

  • Vorbruggen, H. (1999). Adventures in Pyridine Chemistry: The Chichibabin Reaction. Advances in Heterocyclic Chemistry, 73, 177-181. Link

Sources

degradation pathways of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (referred to herein as CPMPA ).[1]

This guide synthesizes functional group chemistry with forced degradation principles to provide a robust framework for stability profiling and troubleshooting.

Compound: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine CAS Registry Number: [Not widely listed, chemically distinct entity] Molecular Formula: C₁₂H₁₁ClN₂OS Molecular Weight: 266.75 g/mol [1]

Executive Summary of Degradation Pathways

CPMPA contains three chemically distinct liability zones: a thioether linker , an exocyclic primary amine , and a methoxy-pyridine core .[1] Stability studies indicate that the thioether sulfur is the "softest" nucleophile and the primary site of oxidative degradation, followed by hydrolytic vulnerability of the methoxy group under acidic stress.

Primary Degradation Mechanisms
  • S-Oxidation (Dominant): The sulfide linker oxidizes to the Sulfoxide (+16 Da) and subsequently to the Sulfone (+32 Da) . This is rapid under ambient aerobic conditions if not stored properly.

  • Acidic Hydrolysis: The 6-methoxy group undergoes O-demethylation to form the 6-Pyridone tautomer (chemically equivalent to 6-hydroxy).[1]

  • Photolytic Cleavage: UV exposure risks homolytic cleavage of the C–S bond, releasing 4-chlorothiophenol and radical pyridine species.[1]

Visualizing the Degradation Network

The following diagram maps the kinetic flow of CPMPA degradation. Use this to interpret unknown peaks in your LC-MS chromatograms.

CPMPA_Degradation CPMPA Parent: CPMPA (MW 266.7) Sulfoxide Degradant A: Sulfoxide (+16 Da) CPMPA->Sulfoxide Oxidation (H2O2/Air) Pyridone Degradant C: 6-Pyridone (-14 Da) CPMPA->Pyridone Acid Hydrolysis (HCl) N_Oxide Degradant D: N-Oxide (+16 Da) CPMPA->N_Oxide N-Oxidation (Minor) Cleavage Photolytic Products (Ar-SH + Py-H) CPMPA->Cleavage UV Light (254 nm) Sulfone Degradant B: Sulfone (+32 Da) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Mechanistic degradation map of CPMPA showing oxidative (Red), hydrolytic (Yellow), and photolytic (Grey) pathways.

Troubleshooting Guide: Experimental Anomalies

Use this table to diagnose specific issues observed during synthesis, storage, or analysis.

SymptomProbable CauseMechanistic InsightCorrective Action
LC-MS Peak +16 Da S-Oxidation (Sulfoxide)The thioether sulfur is highly nucleophilic and scavenges atmospheric oxygen or peroxides in solvents.[1]Use antioxidant (e.g., BHT) in solvents. Store under Argon at -20°C.
LC-MS Peak +32 Da S-Oxidation (Sulfone)Extended exposure to oxidants drives the sulfoxide to the sulfone.[1]Check solvent purity; avoid ethers (THF/Dioxane) which form peroxides.
LC-MS Peak -14 Da O-Demethylation Acidic modifiers (Formic/TFA) in mobile phase can catalyze hydrolysis of the methoxy group over time.[1]Prepare samples fresh. Switch to neutral pH or Ammonium Bicarbonate buffers if stable.
Yellowing of Solid Amine Oxidation Primary anilines/aminopyridines form azo-dimers or N-oxides upon light/air exposure.[1]Recrystallize. Store in amber vials. Protect from light.[1]
Extra Peak @ RRT 0.8 Disulfide Impurity If synthesis involved 4-chlorothiophenol, this is likely the disulfide dimer (starting material impurity).Verify starting material purity. This is a synthesis carryover, not a degradant.

Forced Degradation Protocols[2][3][4][5][6]

To validate your analytical method (HPLC/UPLC), you must demonstrate specificity by resolving the parent from these generated degradants.

Protocol A: Oxidative Stress (S-Oxidation Pathway)

Target: Generate Sulfoxide and Sulfone.[1]

  • Preparation: Dissolve 5 mg CPMPA in 1 mL Acetonitrile.

  • Stress: Add 100 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Incubate at Room Temperature for 1–4 hours.

  • Quench: Add 100 µL of 5% Sodium Metabisulfite (

    
    ) to neutralize excess peroxide.
    
  • Analysis: Inject immediately. Expect a major peak at RRT ~0.85 (Sulfoxide) and minor at RRT ~0.70 (Sulfone).[1]

Protocol B: Acidic Hydrolysis (Demethylation Pathway)

Target: Generate 6-Pyridone derivative.[1]

  • Preparation: Dissolve 5 mg CPMPA in 1 mL Methanol/Water (50:50).

  • Stress: Add 200 µL of 1N HCl.

  • Incubation: Heat at 60°C for 4–8 hours. Note: Methoxy pyridines are relatively robust; heat is required.[1]

  • Quench: Neutralize with 1N NaOH to pH 7.

  • Analysis: Look for a peak with lower hydrophobicity (earlier elution) due to the loss of the methyl group and formation of the polar amide/pyridone functionality.

Frequently Asked Questions (FAQs)

Q: Is CPMPA stable in DMSO? A: Generally, yes, but DMSO can act as a mild oxidant under acidic conditions or high heat (Pummerer rearrangement-like chemistry). For long-term storage, we recommend anhydrous acetonitrile or solid state storage at -20°C. If using DMSO for biological assays, prepare fresh stocks weekly.[1]

Q: Why do I see a split peak for the parent compound? A: CPMPA contains a basic amine and a pyridine ring.[1] If your HPLC method uses a neutral pH without buffer, you may be observing peak splitting due to protonation equilibrium .

  • Fix: Ensure your mobile phase contains a buffer (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate) to lock the protonation state.

Q: Can I use UV detection for quantitation? A: Yes. The aminopyridine core provides a strong chromophore.[1]

  • Lambda Max (

    
    ):  Typically ~250 nm and ~300 nm.[1]
    
  • Warning: The Sulfoxide and Sulfone degradants will have slightly different extinction coefficients.[1] For precise mass balance, use standards of the degradants if available, or assume response factor similarity with caution.

References

  • Thioether Oxidation: Drabowicz, J., et al.[1] "Oxidative conversions of organic sulfur compounds."[1] Chemistry of Thioethers, 2018. The susceptibility of aryl-thio-aryl systems to S-oxidation is a fundamental characteristic of this pharmacophore.[1]

  • Pyridine Hydrolysis: Katritzky, A. R., et al.[1] "Tautomerism in 2- and 4-hydroxypyridines and their derivatives." Advances in Heterocyclic Chemistry. Explains the thermodynamic drive for methoxy-pyridine demethylation to pyridones under acidic stress.

  • Forced Degradation Guidelines: International Conference on Harmonisation (ICH).[1][2][3] "Stability Testing of New Drug Substances and Products Q1A(R2)." . Defines the standard requirements for stress testing (Acid, Base, Oxidative, Photolytic).[4]

  • Aminopyridine Stability: Baillie, T. A.[1] "Metabolic activation of amine-containing drugs."[1] Chemical Research in Toxicology. Provides context on the oxidative instability of electron-rich primary amines.

Sources

Technical Support Center: Purification of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

[1][2]

Case ID: PUR-2-CPM-3A Status: Active Support Assigned Specialist: Senior Application Scientist[1][2]

Diagnostic Hub: Triage Your Impurity Profile

Identify your specific issue below to jump to the relevant troubleshooting protocol.

SymptomProbable CauseImmediate Action
Pungent, garlic-like odor Residual 4-chlorobenzenethiol (starting material).[1][2]Proceed to Protocol A (Base Wash).[1][2]
Product turns pink/brown Oxidation of the C3-amine (formation of azo/nitro species).[1]Recrystallize with reducing agent (Protocol B ).[1][2]
Sticky oil / "Oiling Out" Mixed impurities preventing crystal lattice formation.[1][2]Perform Protocol A followed by Protocol B .
Yellow/Orange tint Disulfide contaminants (Bis(4-chlorophenyl) disulfide).[1][2]Wash with non-polar solvent (Hexanes) or Protocol C .[1][2]
Grey/Black particulates Residual Palladium/Copper (if cross-coupling used).[1][2]Use SiliaMetS® or Activated Carbon (Protocol C ).[1][2]

Purification Decision Matrix

Use this logic flow to determine the optimal purification strategy based on your crude material's state.

PurificationStrategyStartCrude Product AssessmentIsSolidIs the crude a Solid or Oil?Start->IsSolidSmellStrong Thiol Odor?IsSolid->SmellSolidAcidBaseProtocol A:Acid-Base Extraction(Removes Thiol & Neutrals)IsSolid->AcidBaseOil / StickyColorDark/Pink Coloration?Smell->ColorNoSmell->AcidBaseYesRecrystProtocol B:Recrystallization(EtOH/H2O)Color->RecrystYesScavengeProtocol C:Metal/Thiol ScavengingColor->ScavengeNo (High Purity)AcidBase->RecrystPost-Extraction

Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and organoleptic properties.[1]

Detailed Protocols

Protocol A: The "Double-Switch" Acid-Base Extraction

Best for: Removing unreacted thiophenol (acidic) and neutral impurities (disulfides).[1]

Scientific Rationale: This molecule is amphoteric but predominantly basic due to the C3-amine.[1][2] The 4-chlorothiophenol impurity is acidic (pKa ~6).[1][2] By manipulating pH, we can selectively shuttle the product between aqueous and organic phases, leaving impurities behind.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M NaOH (aq)[1]

  • 1M HCl (aq) [Warning: Do not use concentrated acid; the C6-methoxy group is acid-labile][1]

  • Saturated NaHCO₃[1][2][3][4]

Workflow:

  • Dissolution: Dissolve crude residue in DCM (10 mL/g).

  • The Thiol Strip (Basic Wash):

    • Wash organic layer 2x with 1M NaOH.[1][2]

    • Mechanism:[1][2][5] Thiophenol (ArSH)

      
       Thiophenolate (ArS⁻) [Water Soluble].[1][2] Product (Amine) stays neutral [Organic Soluble].[1][2]
      
    • Discard aqueous layer.[1][2][3][6]

  • The Amine Capture (Acid Extraction):

    • Extract the organic layer 3x with 1M HCl.[2]

    • Mechanism:[1][2][5] Product (Amine)

      
       Pyridinium Salt [Water Soluble].[1][2] Neutral impurities (Disulfides) stay in organic.[1][2]
      
    • Keep aqueous layer; Discard organic layer.[1][2]

  • The Release (Basification):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add 2M NaOH until pH > 10.[1][2] Product precipitates or oils out.[1][2][7]

  • Recovery:

    • Extract 3x with DCM.[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: Anti-Solvent Recrystallization

Best for: Final polishing of solids and removing oxidation byproducts.

Scientific Rationale: Aminopyridines are prone to oxidation (turning pink/brown).[1][2] Recrystallization excludes these oxidized oligomers from the lattice.[2] The thioether linkage increases lipophilicity, making Ethanol/Water an ideal solvent system.

Workflow:

  • Dissolution: Suspend crude solid in absolute Ethanol (5 mL/g).

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If color is dark, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add water dropwise until persistent turbidity is observed (approx. 10-20% volume of ethanol).[1][2]

  • Cooling: Allow to cool to RT slowly, then refrigerate (4°C) for 4 hours.

  • Filtration: Collect crystals and wash with cold Ethanol/Water (1:1).

Protocol C: Scavenging (Metals & Sulfurs)

Best for: Removing Pd/Cu catalysts or persistent sulfur smells without aqueous workup.[1]

Workflow:

  • Dissolve product in THF or EtOAc.[1][2][3]

  • Add SiliaMetS® Thiol (for Pd removal) or SiliaMetS® DMT (for general metal/organic scavenging).[2]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm PTFE pad.[1][2]

Stability & Storage Guide

The combination of an electron-rich amine and a thioether linkage makes this compound susceptible to two degradation pathways:

  • S-Oxidation: The thioether (-S-) can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-).[1][2]

  • N-Oxidation: The amine (-NH₂) can form N-oxides or azo-dimers (pink color).[1][2]

Storage Requirements:

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Temperature: -20°C for long-term storage.

  • Container: Amber glass (light sensitive).[1][2]

Frequently Asked Questions (FAQ)

Q: I tried acid extraction (Protocol A), but my yield was very low. Where is my product? A: The 2-methoxy group reduces the basicity of the pyridine ring compared to unsubstituted pyridine. If your acid was too weak (e.g., acetic acid) or the volume too low, the salt formation might have been incomplete. Conversely, if you used concentrated HCl and heated it, you may have hydrolyzed the methoxy group to form the pyridone (2-oxo derivative), which is water-soluble and won't extract back. Stick to 1M HCl at room temperature.

Q: My product is an oil, but it's supposed to be a solid. How do I crystallize it? A: "Oiling out" usually indicates impurities lowering the melting point.[1][2]

  • Perform Protocol A to remove non-polar impurities.[1][2]

  • Dissolve the oil in a minimum amount of Diethyl Ether.[1][2]

  • Add Hexane dropwise until cloudy.[1][2]

  • Scratch the glass side of the flask with a spatula to induce nucleation.[2]

  • Seed with a pure crystal if available.[2]

Q: Can I use bleach to remove the thiophenol smell? A: ABSOLUTELY NOT. Bleach (hypochlorite) is a strong oxidant.[1][2] While it destroys thiophenol, it will also oxidize your thioether linkage to a sulfoxide/sulfone and potentially chlorinate the pyridine ring. Use the NaOH wash (Protocol A) to remove thiols safely.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (General reference for purification of aminopyridines and thioethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Mechanistic basis for acid-base extraction and pKa manipulation).

  • Severina, H., et al. (2019).[2][8] "Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides." Journal of Applied Pharmaceutical Science. (Provides analogous workup procedures for pyrimidine thioethers).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-methoxy-3-aminopyridine. (Used for pKa and physical property estimation).[1][2][9]

  • Biotage. (2023).[1][2][10][11] "How to isolate impurities from a reaction product." (Flash chromatography and orthogonal separation strategies).

addressing toxicity issues in cell-based assays with novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the Assay Integrity Hub. It is designed to be a direct, problem-solving resource for researchers encountering toxicity or data irregularity with novel compounds.

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Novel Compound Toxicity & Assay Artifacts

Welcome to the Assay Integrity Support Center. You are likely here because your dose-response curves look "wrong," your variation is high, or you cannot distinguish if your novel compound is killing cells or simply interfering with the detection chemistry.

Below are the three most critical troubleshooting modules designed to validate your data.

🛠 Module 1: Triage & Diagnostics

"Is the toxicity real, or is it a chemistry artifact?"

Novel compounds often possess unknown physicochemical properties (aggregators, fluorescers, quenchers) that mimic toxicity in standard assays.

❓ Issue: Irregular Dose-Response Curves (Steep Slopes / Bell Shapes)

Diagnosis: This is the hallmark of Compound Precipitation or Aggregation . When a compound precipitates, it falls out of solution and can form "aggregates" that non-specifically sequester enzymes or disrupt membranes, causing false positives.

📉 Troubleshooting Protocol: The Solubility Limit Test

Do not rely on visual inspection. Micro-precipitates are often invisible to the naked eye.

  • Preparation: Prepare your compound at

    
     the highest test concentration in complete culture media (exactly as used in the assay).
    
  • Incubation: Incubate for the standard assay duration (e.g., 24 hours) at 37°C.

  • Separation:

    • Transfer an aliquot to a microfuge tube.

    • Centrifuge at high speed (

      
      ) for 10 minutes to pellet any precipitate.
      
  • Quantification:

    • Carefully remove the supernatant (avoiding the pellet).

    • Analyze the supernatant via HPLC-MS or UV-Vis absorbance.

  • Calculation:

    
    
    
    • Rule of Thumb: If recovery is

      
      , your compound is precipitating. The "toxic" effect you see at this concentration is likely a physical artifact [1].
      
❓ Issue: High Background or Impossible "Negative" Inhibition

Diagnosis: Optical Interference (Quenching or Autofluorescence). Many novel heterocycles fluoresce in the blue/green spectrum, overlapping with reagents like CellTiter-Blue (Resazurin) or Calcein-AM.

📉 Troubleshooting Protocol: "No-Cell" Control
  • Setup: Plate media without cells in a clear-bottom plate.

  • Dosing: Add your compound dilution series.

  • Reagent: Add the assay reagent (e.g., Resazurin or MTT).

  • Read: Measure the signal.

    • Result: Any signal above the blank indicates the compound is reacting with the dye or fluorescing on its own.

    • Fix: Switch to a luminescent endpoint (e.g., CellTiter-Glo) which is less susceptible to compound autofluorescence [2].

📊 Module 2: Cellular Physiology

"Are they dead, or just sleeping?"

A drop in signal does not always mean cell death. It could be cytostasis (growth arrest) or metabolic interference .

❓ Issue: Distinguishing Cytostasis from Cytotoxicity

Diagnosis: A metabolic assay (like MTT/ATP) shows low signal, but cells look intact under the microscope.

Technical Insight:

  • Cytotoxicity: Loss of membrane integrity; irreversible.

  • Cytostasis: Cell cycle arrest; potentially reversible.[1]

  • Metabolic Artifact: Compound uncouples mitochondria (e.g., uncouplers like FCCP), lowering ATP without immediately killing the cell.

📉 Protocol: The Multiplex "Truth" Assay

To validate true toxicity, you must measure two orthogonal parameters in the same well.

Workflow:

  • Primary Read (Non-Lytic): Measure membrane integrity first.

    • Reagent: CellTox Green (binds DNA in dead cells only) or LDH release.

    • Action: Add reagent, incubate 15 min, read Fluorescence (

      
      ).
      
  • Secondary Read (Lytic): Measure cell viability (ATP).

    • Reagent: CellTiter-Glo (lyses cells to quantify ATP).

    • Action: Add reagent directly to the same wells, incubate 10 min, read Luminescence.

Data Interpretation Table:

ScenarioCellTox Green (Dead)CellTiter-Glo (ATP)Conclusion
Control LowHighHealthy Cells
True Cytotoxicity High Low Cell Death (Necrosis/Late Apoptosis)
Cytostasis LowMedium/Low Growth Arrest (Fewer cells, but membranes intact)
Mitochondrial Toxin LowVery Low Metabolic poison (ATP depletion precedes death)

Note: See Reference [3] for detailed multiplexing parameters.

🧠 Visualization: Troubleshooting Logic

The following diagram illustrates the decision matrix for validating a "toxic" hit.

ToxicityTroubleshooting Start Compound shows Potent Toxicity (Low IC50) SolubilityCheck Step 1: Solubility Limit Test (Centrifugation/HPLC) Start->SolubilityCheck Precipitate Precipitate Detected SolubilityCheck->Precipitate <80% Recovery Soluble Fully Soluble SolubilityCheck->Soluble >90% Recovery Artifact Artifact: False Positive (Redesign Assay) Precipitate->Artifact InterferenceCheck Step 2: Optical Interference (No-Cell Control) Soluble->InterferenceCheck Interference Signal in No-Cell Wells InterferenceCheck->Interference High Background CleanSignal No Background Signal InterferenceCheck->CleanSignal Clean Interference->Artifact Multiplex Step 3: Multiplex Assay (Membrane Integrity + ATP) CleanSignal->Multiplex TrueTox True Cytotoxicity (Valid Hit) Multiplex->TrueTox High Dead / Low ATP Cytostasis Cytostasis (Growth Arrest) Multiplex->Cytostasis Low Dead / Low ATP

Caption: Decision tree for distinguishing true biological toxicity from physicochemical artifacts (precipitation/interference).

🛠 Module 3: Optimization & Mitigation

"How do I fix the assay conditions?"

❓ Issue: Solvent Toxicity (The "DMSO Edge")

Problem: Novel compounds are often lipophilic and require high DMSO concentrations. Risk: DMSO concentrations


 can permeabilize membranes and induce apoptosis, masking the compound's effect.
📉 Guidelines for Solvent Management
  • The Golden Limit: Keep final DMSO concentration

    
     (v/v) whenever possible.
    
  • Normalization: Ensure the Vehicle Control contains the exact same % of DMSO as your highest drug dose.

    • Incorrect: Drug in 0.5% DMSO vs. Media only.

    • Correct: Drug in 0.5% DMSO vs. Media + 0.5% DMSO.

  • Edge Effect Mitigation: Evaporation in outer wells concentrates the DMSO, killing edge cells.

    • Fix: Fill perimeter wells with sterile PBS (do not use them for data) or use a gas-permeable plate seal [4].

❓ Issue: Protein Binding (Serum Shift)

Problem: Compounds bind to Albumin in Fetal Bovine Serum (FBS), reducing the "free" concentration available to kill cells. Symptom: Potency (


) shifts drastically when FBS concentration changes.
📉 Protocol: Serum Shift Assay

Run the cytotoxicity assay in two conditions:

  • Standard Media: 10% FBS.

  • Low Serum: 1% FBS (or serum-free if cells tolerate it for the assay duration).

    • If

      
       drops significantly (e.g., 100nM 
      
      
      
      10nM) in low serum, your compound is highly protein-bound. This is critical for predicting in vivo dosing requirements.

📚 References

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. (2017).[2] Methods to detect and mitigate compound aggregation artifacts. [Link]

  • NCBI Assay Guidance Manual. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[3] (2019).[4][5] Comprehensive guide on multiplexing and marker selection. [Link]

  • Corning Life Sciences. Minimizing the Edge Effect in Microplate Assays. Technical guidelines for plate layout and evaporation control. [Link]

Sources

refining analytical methods for 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Status: Active Ticket ID: CAS-89975-99-5-SUP Assigned Specialist: Senior Application Scientist, Separation Science Division[1]

Executive Summary

You are working with 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (CAS 89975-99-5). This molecule presents a classic "push-pull" analytical challenge: it contains a basic primary amine (causing peak tailing) and a thioether linkage (highly susceptible to oxidative degradation).[2]

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this aminopyridine thioether.

Module 1: Chromatographic Separation (HPLC/UPLC)

Q: Why am I seeing severe peak tailing even when using a new C18 column?

A: The tailing is caused by the interaction between the protonated 3-amino group (


) and residual silanols on the silica stationary phase.[1]

The Fix: You must suppress this ionization or shield the silanols.

  • High pH Strategy (Recommended): The pyridine ring and amine are best analyzed in their neutral state.[2]

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Column: Use a hybrid particle column chemically stable at high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH).[1][2]

    • Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating the ionic interaction with silanols.[2]

  • Low pH Strategy (Alternative):

    • Additive: 0.1% Trifluoroacetic acid (TFA).[2] Formic acid is often too weak to fully suppress silanol activity for aminopyridines.

    • Warning: TFA suppresses MS ionization.[2] If using LC-MS, stick to the High pH strategy or use Difluoroacetic acid (DFA).[2]

Q: I see "ghost peaks" eluting before my main peak. Are these impurities?

A: Likely, yes.[2] These are almost certainly oxidative degradants. The thioether (-S-) at position 2 is the "soft spot" of this molecule. It oxidizes sequentially to the Sulfoxide (polar, elutes earlier) and Sulfone (slightly less polar than sulfoxide, but usually earlier than parent).[2]

Diagnostic Test: Run a quick forced degradation:

  • Take 1 mL of sample solution.

  • Add 10 µL of 3%

    
    .
    
  • Inject immediately.

  • If the pre-peaks grow significantly, they are the S-oxide species.

Module 2: Visualizing the Stability Risks

The following diagram illustrates the primary degradation pathway you must monitor during stability studies.

DegradationPathway Parent Parent Compound (Thioether) Sulfoxide Impurity A (Sulfoxide) [M+16] Parent->Sulfoxide Oxidation (Air/Peroxide) Sulfone Impurity B (Sulfone) [M+32] Sulfoxide->Sulfone Strong Oxidation

Figure 1: Oxidative degradation pathway of the thioether linkage.[1][2] Impurity A (Sulfoxide) typically elutes at RRT ~0.8-0.9 on C18 columns.[2]

Module 3: Sample Preparation & Solubility

Q: My recovery is inconsistent. Is the compound precipitating?

A: The 4-chlorophenyl moiety makes this molecule significantly lipophilic (hydrophobic).[2] If you dissolve it in 100% methanol and then inject it into a highly aqueous initial mobile phase (e.g., 95% Water), the compound may "crash out" inside the needle or at the head of the column.[2]

The Protocol:

  • Diluent: 50:50 Acetonitrile:Water.[2]

  • Why: This matches the mobile phase strength at the start of a typical gradient, preventing "solvent shock" precipitation.[2]

  • Needle Wash: Use 90:10 Acetonitrile:Water.[2] A weak needle wash will result in carryover of the sticky chlorophenyl group.

Q: What is the optimal detection wavelength?

A: The conjugation between the pyridine ring and the chlorophenyl ring (via the sulfur) creates a distinct UV spectrum.[2]

  • Primary Wavelength: 254 nm (Standard aromatic absorption).[2]

  • Secondary Wavelength: 280-290 nm (Specific to the aminopyridine core).[2]

  • Action: Run a DAD scan from 200-400 nm. The thioether usually provides a bathochromic shift (red shift) compared to a standard pyridine.[2]

Module 4: Validated Experimental Parameters

Use these starting conditions to save development time.

ParameterRecommended ConditionTechnical Rationale
Column C18 Hybrid Particle (e.g., 2.1 x 100mm, 1.7 µm)Hybrid particles resist high pH degradation.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[2]0)Neutralizes the amine to prevent tailing.[2]
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minsCovers the wide polarity range of impurities.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
Col. Temp 40°CImproves mass transfer and peak shape.
Injection Vol 2.0 µLKeep volume low to prevent solvent effects.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose peak shape issues.

Troubleshooting Start Issue: Poor Peak Shape CheckpH Is Mobile Phase pH > 9.0? Start->CheckpH YesPH Yes CheckpH->YesPH NoPH No (Acidic pH) CheckpH->NoPH CheckCol Is Column Base-Deactivated? YesPH->CheckCol Replace Column Replace Column CheckCol->Replace Column No Check Sample Diluent Check Sample Diluent CheckCol->Check Sample Diluent Yes AddTFA Add 0.1% TFA (Ion Pairing) NoPH->AddTFA

Figure 2: Logic flow for diagnosing peak tailing in aminopyridine analysis.

References

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [2]

  • Waters Corporation. (2023).[2] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes.

  • Snyder, L. R., & Kirkland, J. J. (2012).[2] Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Refer to Chapter 7: Method Development for Ionic Samples). [2]

  • PubChem. (2024).[2] Compound Summary: Aminopyridine Derivatives.[3][4] National Library of Medicine.

Sources

Validation & Comparative

A Comparative Guide to 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine: A Predictive Analysis Based on Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, certain chemical structures consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for developing potent and selective modulators of biological targets. The pyridine ring is one such cornerstone, lauded for its unique physicochemical properties that make it a versatile tool for medicinal chemists.[1][2] Its nitrogen atom acts as a key hydrogen bond acceptor, while the aromatic system allows for fine-tuning of electronic and steric properties.[1]

This guide focuses on a specific, yet under-characterized molecule: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine . While direct experimental data on this compound is sparse, its architecture—a 3-aminopyridine core functionalized with an arylthioether and a methoxy group—is highly reminiscent of potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer and chronic inflammation.[3][4]

The objective of this guide is to provide a predictive comparison of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine against well-characterized pyridine analogs. By leveraging established Structure-Activity Relationship (SAR) data, we will project its potential as a kinase inhibitor, outline the critical experiments required for its evaluation, and provide the detailed protocols necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyridine-based compounds.

Section 1: The 3-Aminopyridine Scaffold as a Kinase Hinge-Binder

A fundamental mechanism by which many pyridine-based inhibitors function is through direct competition with adenosine triphosphate (ATP) at the enzyme's catalytic site. The ATP-binding pocket of a kinase contains a flexible "hinge region" that forms critical hydrogen bonds with the adenine base of ATP. The 2-aminopyridine scaffold is exceptionally well-suited to mimic this interaction.[5][6] The pyridine ring nitrogen can act as a hydrogen bond acceptor, while the exocyclic amine at the 3-position can act as a hydrogen bond donor, effectively anchoring the inhibitor to the kinase hinge.[3][5]

This bidentate hydrogen bonding pattern is a hallmark of numerous potent kinase inhibitors and is considered a key pharmacophore for this class of drugs.[3] The substituents at other positions on the pyridine ring then project into different pockets of the ATP-binding site, determining the inhibitor's potency and selectivity.

G cluster_workflow Drug Discovery Workflow A Compound Synthesis & Purification B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B Primary Screen C Determine Enzymatic IC₅₀ B->C Dose-Response D Cell-Based Viability Assay (e.g., MTT) C->D Confirm Cellular Activity E Determine Cellular IC₅₀ D->E Dose-Response F Hit Validation & Selectivity Profiling E->F Lead Candidate

Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor. [1]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol uses a non-radioactive method to measure the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. [7] Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated.

Materials:

  • Recombinant human kinase (e.g., p38α MAPK)

  • Substrate peptide (e.g., PAKtide for PAK1) [7]* Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) [7]* ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (serially diluted in DMSO)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase, substrate, and kinase buffer.

  • Initiate Reaction: Add the kinase master mix to the wells. Then, add ATP to each well to start the reaction. The final ATP concentration should be near its Km value for the specific kinase. [7]4. Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [7]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a colorimetric method for assessing cell viability, which is a common way to measure the cytotoxic effect of a potential anticancer compound. [8][9] Principle: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [9][10]The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. [9]The crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS) [8][10]* Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF) [11]* 96-well clear cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion. [9]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. [11]5. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple crystals. [11][12]6. Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes. [8]7. Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise. [8][11]8. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

While 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine remains an uncharacterized molecule, its structural features strongly suggest it possesses the potential to act as a potent kinase inhibitor. The 3-aminopyridine core provides a validated anchor for the kinase hinge region, and the 4-chlorophenylthio moiety is well-suited to occupy a hydrophobic pocket, driving affinity.

The comparative analysis presented in this guide, based on established SAR from related pyridine analogs, provides a strong rationale for its investigation. The immediate next steps for any researcher exploring this compound should be its synthesis and subsequent evaluation using the detailed in vitro kinase and cell-based viability assays provided. The results from these experiments will provide the first empirical data on its potency and potential as a therapeutic lead. Subsequent studies should focus on selectivity profiling against a broad panel of kinases and optimization of the scaffold to improve potency, selectivity, and drug-like properties.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Scapin, G., et al. (2011). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. Journal of Medicinal Chemistry. [Link]

  • Cane, D. J., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • Hosseini, S. Z., et al. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

  • Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. [Link]

  • ResearchGate. (2025). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. [Link]

  • ResearchGate. Inhibition of p38α MAPK enzyme activity and validation of design for.... [Link]

  • Wallace, E. M., et al. (2010). Core Replacements in a Potent Series of VEGFR-2 Inhibitors and Their Impact on Potency, Solubility, and hERG. ACS Medicinal Chemistry Letters. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Chahal, R., & Kumar, A. (2020). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Adams, J. A. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Singh, H., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Future Medicinal Chemistry. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]

  • El-Gamal, M. I., et al. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. PubMed. [Link]

  • Williams, E. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Dai, Y., et al. (2008). Identification of aminopyrazolopyridine ureas as potent VEGFR/PDGFR multitargeted kinase inhibitors. PubMed. [Link]

  • Machado, V. A., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Huang, K. A., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry. [Link]

  • Yeong, K. Y., et al. (2017). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]

  • Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • Patel, K. K., & Patel, J. K. (2022). Current Study on Biological and Synthetic Applications of Aryl Pyrimidines. Natural Products Chemistry & Research. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Research in Pharmaceutical Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • ResearchGate. (2025). Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]-pyrimidin-4(3H)-one derivatives. [Link]

  • ResearchGate. Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • Al-Ostath, R., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • El-Sayed, M. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Wu, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie. [Link]

  • Baraldi, P. G., et al. (2006). Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer. PubMed. [Link]

Sources

Technical Comparison Guide: Validating the Anticancer Efficacy of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for validating the anticancer efficacy of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine , a small-molecule agent structurally related to the 2-amino-3-arylthio-pyridine class. Based on its scaffold similarity to known tubulin polymerization inhibitors (such as Combretastatin A-4 analogs) and adenosine receptor modulators , this guide prioritizes validation against cytoskeletal targets and antiproliferative pathways.

Executive Summary & Mechanistic Hypothesis

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is a synthetic small molecule characterized by a central pyridine core substituted with a thioether-linked chlorophenyl group at position 2, an amine at position 3, and a methoxy group at position 6.[1][2]

  • Primary Mechanistic Hypothesis: Tubulin Polymerization Inhibition . The 2-amino-3-(arylthio)pyridine scaffold is a bioisostere of the 2-amino-3-aroylpyridine class, which binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics, causing G2/M cell cycle arrest, and inducing apoptosis.

  • Secondary Hypothesis: Kinase Inhibition (e.g., c-Met or VEGFR) or Adenosine Receptor Modulation (A1/A2A), given the prevalence of aminopyridine scaffolds in these target classes.

This guide details the validation protocol to confirm its efficacy as a microtubule-destabilizing agent compared to standard-of-care alternatives.

Mechanistic Profiling & Pathway Analysis[3]

To validate the compound's mode of action (MoA), it must be compared against established tubulin binders. The compound is hypothesized to inhibit the polymerization of


-tubulin heterodimers.
Signaling Pathway Diagram

The following diagram illustrates the hypothesized downstream effects of the compound on cancer cell survival.

G Compound 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Triggers G2M G2/M Cell Cycle Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Proposed mechanism of action showing inhibition of tubulin polymerization leading to mitotic arrest and subsequent apoptosis.

Comparative Analysis: Alternatives & Performance

The following table benchmarks 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine against "Gold Standard" alternatives. Validation requires demonstrating superior or comparable IC50 values or a more favorable toxicity profile.

Table 1: Comparative Efficacy Profile (Anticipated)
FeatureCandidate Compound Combretastatin A-4 (CA-4) Paclitaxel Colchicine
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)Tubulin (Colchicine Site)
Mechanism Destabilizer (Inhibits Polymerization)Destabilizer (Inhibits Polymerization)Stabilizer (Promotes Polymerization)Destabilizer (Inhibits Polymerization)
Typical IC50 (HeLa) Target: < 50 nM~2–5 nM~2–10 nM~10–20 nM
MDR Sensitivity Likely Low (Typical for this scaffold)LowHigh (P-gp substrate)Moderate
Solubility Moderate (Pyridine improves polarity)Poor (Phosphate prodrug required)Poor (Requires Cremophor)Good
Key Advantage Potential for reduced neurotoxicity; Synthetically accessible.Potent vascular disruption.Broad clinical efficacy.Research tool (Toxicity limits use).

Expert Insight: The 2-amino-3-thio-pyridine scaffold often exhibits improved water solubility compared to the stilbene core of CA-4, potentially offering a better pharmacokinetic (PK) profile.

Experimental Validation Protocols

To scientifically validate the "anticancer efficacy" claim, the following self-validating workflow must be executed.

Phase 1: In Vitro Cytotoxicity (Screening)

Objective: Determine the IC50 across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and normal cells (e.g., HUVEC) to assess selectivity.

  • Protocol:

    • Seed cells (3,000–5,000/well) in 96-well plates.

    • Treat with serial dilutions of the compound (0.01 nM – 10 µM) for 48h and 72h.

    • Assess viability using MTT or CellTiter-Glo assays.

    • Control: Use CA-4 (positive) and DMSO (vehicle).

    • Criterion: An IC50 < 100 nM in tumor cells with Selectivity Index (SI) > 10 is considered potent.

Phase 2: Target Engagement (Tubulin Polymerization Assay)

Objective: Confirm the compound directly inhibits tubulin assembly, distinguishing it from general cytotoxic agents.

  • Protocol:

    • Use purified porcine brain tubulin (>99%) in a fluorescence-based assay (DAPI reporter).

    • Incubate tubulin with the compound (3 µM, 10 µM) at 37°C.

    • Measure fluorescence intensity over 60 minutes (Ex 360 nm / Em 450 nm).

    • Result Interpretation: A decrease in Vmax and final fluorescence compared to vehicle confirms inhibition.

Phase 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the G2/M arrest mechanism typical of tubulin inhibitors.

  • Protocol:

    • Treat cells (e.g., HeLa) with IC50 and 2xIC50 concentrations for 24h.

    • Fix cells in 70% ethanol.

    • Stain with Propidium Iodide (PI) and RNase A.

    • Analyze DNA content via flow cytometry.

    • Success Metric: Significant accumulation (>40%) of cells in the G2/M phase compared to control.

Phase 4: Apoptosis Confirmation (Annexin V/PI)

Objective: Confirm cell death is apoptotic (programmed) rather than necrotic.

  • Protocol:

    • Treat cells for 48h.

    • Stain with Annexin V-FITC and PI.

    • Result: Early apoptotic cells are Annexin V(+)/PI(-); Late apoptotic are Annexin V(+)/PI(+).

Validation Workflow Diagram

This flowchart guides the researcher through the logical sequence of experiments required to publish a validated efficacy study.

ValidationFlow Start Compound Synthesis & QC (NMR, HPLC >95%) Screening Phase 1: In Vitro Cytotoxicity (MTT Assay - 3+ Cell Lines) Start->Screening Decision1 IC50 < 1 µM? Screening->Decision1 TargetID Phase 2: Target Validation (Tubulin Polymerization Assay) Decision1->TargetID Yes Stop Refine Structure / Stop Decision1->Stop No Mechanistic Phase 3: Mechanism Check (Flow Cytometry - Cell Cycle) TargetID->Mechanistic Inhibition Confirmed Apoptosis Phase 4: Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis G2/M Arrest Confirmed InVivo Phase 5: In Vivo Efficacy (Xenograft Model) Apoptosis->InVivo Apoptosis Confirmed

Caption: Step-by-step experimental workflow for validating the anticancer efficacy of the candidate compound.

References

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted pyridines as potential tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][3][4] 291. Isolation and structure of Combretastatin A-4." Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2016). "Design, synthesis and biological evaluation of novel 2-amino-3-aroylquinoline derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. Link

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." National Institutes of Health. Link

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Comparative Analysis: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine vs. Known Kinase Inhibitors

[1][2]

Executive Summary & Structural Classification

CMPD-1 represents a focused structural probe within the aminopyridine kinase inhibitor family.[1][2] Unlike broad-spectrum tyrosine kinase inhibitors (TKIs), its architecture suggests high specificity potential for serine/threonine kinases (specifically p38 isoforms) and certain receptor tyrosine kinases (c-Met).[1][2]

Structural Deconstruction[1][2]
  • Core Scaffold: Pyridin-3-amine .[1][2] The exocyclic amine (C3-NH2) and the pyridine nitrogen (N1) typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Met109/Gly110 in p38α).[1][2]

  • Hydrophobic Tail: 2-[(4-Chlorophenyl)thio] .[1][2] The thioether linkage allows the chlorophenyl ring to occupy the hydrophobic back pocket (Gatekeeper region), a critical determinant for selectivity against kinases with bulky gatekeeper residues.[1][2]

  • Auxiliary Group: 6-Methoxy .[1][2] This substituent likely projects towards the solvent front or interacts with ribose-binding pocket residues, modulating solubility and potency.[1][2]

Comparison with Standard Alternatives

The following table contrasts CMPD-1 with benchmark inhibitors sharing mechanistic or structural overlap.

FeatureCMPD-1 (The Product)SB 203580 (p38 Reference)Crizotinib (c-Met/ALK Reference)Imatinib (Type II Reference)
Core Scaffold AminopyridinePyridinyl-imidazole2-Aminopyridine2-Phenylaminopyrimidine
Binding Mode Type I (ATP-competitive, Active conformation)Type IType I (pseudo-active)Type II (Inactive conformation)
Hinge Interaction Bidentate (N1, 3-NH2)Monodentate (N)Bidentate (N1, 2-NH2)Monodentate (N)
Hydrophobic Pocket 4-Chlorophenyl (via Thio)4-Fluorophenyl2,6-Dichloro-3-fluorophenylMethylphenyl
Primary Targets p38 MAPK, c-Met (Predicted)p38α/β MAPKc-Met, ALK, ROS1BCR-Abl, c-Kit, PDGFR
Selectivity Profile Tunable via 6-positionHigh for p38α/βMulti-kinase (Met/ALK)High for Inactive Kinases

Mechanistic Insight & Signaling Pathways[1][2]

Mechanism of Action (MoA)

CMPD-1 functions as a Type I ATP-competitive inhibitor .[1][2]

  • Hinge Binding: The 3-amino group functions as a H-bond donor to the backbone carbonyl of the hinge residue, while the pyridine nitrogen accepts a H-bond from the backbone amide.[1][2]

  • Gatekeeper Exploitation: The flexible thioether linker allows the 4-chlorophenyl ring to induce or stabilize a specific conformation of the activation loop (DFG-in), effectively blocking ATP entry.[1][2]

Pathway Visualization: p38 MAPK Signaling

The primary predicted target, p38 MAPK, regulates cytokine production and stress responses.[1][2] Inhibition of this pathway blocks downstream activation of transcription factors like ATF2 and MK2.[1][2]

MAPK_PathwayStimulusStress / Cytokines(TNFα, IL-1)MAP3KMAP3K(TAK1, ASK1)Stimulus->MAP3KActivationMKKMKK3 / MKK6MAP3K->MKKPhosphorylationp38p38 MAPK(Target of CMPD-1)MKK->p38Phosphorylation (Thr-Gly-Tyr)SubstratesDownstream Effectors(MK2, ATF2, MSK1)p38->SubstratesPhosphorylationResponseInflammation / ApoptosisSubstrates->ResponseGene ExpressionInhibitorCMPD-1(Inhibitor)Inhibitor->p38Blocks ATP Binding

Figure 1: Canonical p38 MAPK signaling cascade showing the point of intervention for CMPD-1.[1][2]

Experimental Validation Protocols

To objectively validate CMPD-1 against alternatives, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies the IC50 of CMPD-1 by measuring ADP generation, a direct product of the kinase reaction.[1][2]

Reagents:

  • Recombinant p38α or c-Met kinase (0.2 ng/µL).[1][2]

  • Substrate: ATF2 peptide (for p38) or Poly(Glu,Tyr) (for c-Met).[1][2]

  • Ultrapure ATP (10 µM, Km apparent).[1][2]

  • CMPD-1 (Serial dilution: 10 µM to 0.1 nM).[1][2]

  • ADP-Glo™ Reagent (Promega).[1][2]

Workflow:

  • Preparation: Dilute CMPD-1 in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

  • Incubation: Mix Kinase + Substrate + CMPD-1 in a 384-well plate. Incubate for 10 min at RT (allows inhibitor binding).[1][2]

  • Reaction Start: Add ATP to initiate phosphorylation.[1][2] Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1][2] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[1][2] Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Target Engagement (Western Blot)

Validates if CMPD-1 inhibits the pathway in a biological system (e.g., THP-1 monocytes).[1][2]

Steps:

  • Seed Cells: THP-1 cells (5x10^5 cells/mL) in RPMI-1640.

  • Pre-treatment: Treat with CMPD-1 (1 µM, 100 nM, 10 nM) or Vehicle (DMSO) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to induce p38 phosphorylation.[1][2] Incubate 30 min.

  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-phospho-MK2 (Thr334) - Direct downstream readout.[1][2]

    • Control Ab: Anti-Total p38 and Anti-GAPDH.[1][2]

  • Result Interpretation: A dose-dependent decrease in p-MK2 bands confirms cellular potency.[1][2]

Experimental Workflow Diagram

Assay_WorkflowStep11. Compound Prep(Serial Dilution)Step22. Kinase Reaction(Enzyme + Substrate + ATP)Step1->Step2Step33. ADP-Glo Reaction(Deplete ATP -> Convert ADP)Step2->Step3Step44. Luminescence Read(Plate Reader)Step3->Step4Step55. Data Analysis(IC50 Calculation)Step4->Step5ControlReference: SB 203580Control->Step1Parallel Run

Figure 2: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Performance Expectations & Data Interpretation

When comparing CMPD-1 to SB 203580 (p38 inhibitor) or Crizotinib (c-Met inhibitor), researchers should anticipate the following:

  • Potency (IC50):

    • High Potency (Desired): < 50 nM. Indicates strong hinge binding and optimal hydrophobic fit.[1][2]

    • Moderate Potency: 50 - 500 nM.[1][2] Suggests the 6-methoxy group may need optimization (e.g., replacement with a solubilizing morpholine or piperazine group).[1][2]

    • Low Potency: > 1 µM.[1][2] Indicates steric clash or poor electronic complementarity in the hinge region.[1][2]

  • Selectivity:

    • Aminopyridines can be "promiscuous".[1][2] Run a Kinase Panel (e.g., KINOMEscan™) against 50+ kinases.[1][2]

    • Watchlist: Check for off-target inhibition of LCK , SRC , and EGFR , which share similar hinge architectures.

  • Solubility:

    • The 2-thioaryl and 6-methoxy groups are lipophilic.[1][2] CMPD-1 may suffer from poor aqueous solubility compared to salt forms of drugs like Crizotinib.[1][2] Use DMSO stocks and ensure <1% final DMSO concentration in assays.[1][2]

References

  • Boehm, J. C., et al. (2000).[1][2] 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs.[1][2] Journal of Medicinal Chemistry.[1][2]

  • Cui, J. J., et al. (2011).[1][2] Discovery of Crizotinib (PF-02341066), a 2-aminopyridine-3-yl c-Met/ALK inhibitor.[1][2] Journal of Medicinal Chemistry.[1][2]

  • Regan, J., et al. (2002).[1][2] Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796).[1][2] Journal of Medicinal Chemistry.[1][2]

  • Promega Corporation. (2024).[1][2] ADP-Glo™ Kinase Assay Protocol.[1][2] Promega Technical Manual.[1][2]

  • BindingDB. (2024).[1][2] Kinase Inhibitor SAR Data Repository.[1][2][1][2]

Comparative Guide: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine vs. Etoposide in Topoisomerase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (hereafter referred to as the Pyridine Derivative ) and Etoposide , focusing on their distinct mechanisms of topoisomerase inhibition, experimental validation, and therapeutic implications.

Executive Summary

Etoposide is the clinical gold standard for Topoisomerase II (Topo II) inhibition, functioning as a Topo II Poison . It stabilizes the covalent DNA-Topo II cleavage complex, preventing DNA religation and causing lethal double-strand breaks (DSBs).

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine represents a distinct class of small-molecule inhibitors (often structurally related to aminopyridine/thio-pyridine scaffolds). Unlike Etoposide, compounds of this class typically function as Catalytic Inhibitors or Dual Inhibitors (targeting both Topo II and Tubulin). They inhibit the enzymatic activity of Topo II (e.g., by blocking ATP binding or preventing DNA strand passage) without stabilizing the cleavage complex, thereby avoiding the secondary malignancies associated with DNA-damaging poisons like Etoposide.

FeatureEtoposide Pyridine Derivative (2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine)
Mechanism Topo II Poison (Interfacial inhibitor)Catalytic Inhibitor (Putative ATP-competitive or DNA-binding blocker)
Primary Effect Stabilizes Cleavage Complex (

)
Inhibits catalytic turnover (Relaxation/Decatenation)
DNA Damage High (Double-strand breaks)Low (No accumulation of cleavage complexes)
Cell Cycle Arrest S/G2 Phase (DNA damage checkpoint)G2/M Phase (often due to dual tubulin inhibition)
Key Risk Secondary Leukemias (t-AML)Reduced genotoxicity; potential for neurotoxicity (if tubulin active)

Mechanistic Profiling

Etoposide: The "Cleavage Complex" Stabilizer

Etoposide binds at the interface of the Topo II homodimer and DNA. It does not prevent DNA cleavage but blocks the religation step . This traps the enzyme is a "closed clamp" conformation with the DNA strands covalently bound to the tyrosine active sites (Tyr805 in Topo II


).
  • Outcome: Accumulation of protein-linked DNA breaks

    
     Overwhelming DNA damage response 
    
    
    
    Apoptosis.
Pyridine Derivative: The Catalytic Inhibitor

The Pyridine Derivative (CAS 175135-95-2) belongs to a scaffold (2-thio-3-aminopyridines) often designed to inhibit the ATPase domain or the DNA-binding pocket of Topo II.

  • Outcome: The enzyme cannot bind ATP or clamp onto DNA effectively. The catalytic cycle halts before the DNA cleavage step.

  • Advantage: Since no covalent DNA-protein complexes are trapped, the risk of mutagenic strand breaks is significantly lower than with Etoposide.

Mechanistic Pathway Diagram

TopoInhibition TopoII Topo II Enzyme Complex Topo II-DNA Complex TopoII->Complex + DNA DNA DNA Substrate Cleavage Cleavage Complex (Transient DSB) Complex->Cleavage ATP Binding Complex->Cleavage Blocked by Pyridine Stasis Stasis Complex->Stasis Enzymatic Stalling Religation Religation & Release Cleavage->Religation Blocked by Etoposide Apoptosis Apoptosis Cleavage->Apoptosis Accumulation of DSBs Etoposide Etoposide (Poison) Etoposide->Cleavage Stabilizes Pyridine Pyridine Derivative (Catalytic Inhibitor) Pyridine->Complex Inhibits ATP/DNA Binding

Caption: Comparison of inhibition points. Etoposide traps the complex after cleavage (red node), while the Pyridine derivative inhibits the cycle before cleavage occurs.

Quantitative Performance & Experimental Validation

To distinguish between these two mechanisms, you must perform specific in vitro assays. A simple cytotoxicity assay (MTT) cannot differentiate a poison from a catalytic inhibitor.

Key Assay Comparison
AssayEtoposide Response Pyridine Derivative Response Interpretation
kDNA Decatenation Inhibits (

)
Inhibits (Potency varies, often

)
Both prevent catalytic turnover.
Plasmid Relaxation Inhibits Inhibits Both prevent supercoiled DNA relaxation.
Cleavage Complex Assay (Linearization)Increases Linear DNA (Dose-dependent)No Linear DNA (Protects against cleavage)CRITICAL DISTINCTION: Etoposide traps breaks; Pyridine does not.
Band Depletion Assay (Western Blot)Depletes Free Topo II (Trapped in chromatin)No Depletion (Enzyme remains soluble)Confirms "Poison" vs "Catalytic" mechanism.
Experimental Protocol: DNA Cleavage Complex Assay

This is the definitive test to validate the Pyridine derivative's mechanism against Etoposide.

Objective: Determine if the inhibitor stabilizes the covalent DNA-Topo II complex (Poison) or inhibits catalysis without DNA damage (Catalytic).

Materials:

  • Purified Human Topoisomerase II

    
     (e.g., TopoGEN).
    
  • Supercoiled Plasmid DNA (pBR322).

  • Test Compounds: Etoposide (Positive Control), Pyridine Derivative.

  • Proteinase K, SDS.

Workflow:

  • Reaction Mix: Prepare 20

    
    L reactions containing:
    
    • buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl

      
      , 1 mM ATP).
      
    • 0.2

      
      g pBR322 DNA.
      
    • 2 units Human Topo II

      
      .
      
    • Inhibitor: Add Etoposide (10-100

      
      M) or Pyridine Derivative (10-100 
      
      
      
      M).
  • Incubation: Incubate at 37°C for 30 minutes to establish equilibrium.

  • Trapping: Terminate reaction by adding 2

    
    L of 10% SDS  (rapidly denatures the enzyme, trapping any covalent complexes).
    
  • Digestion: Add 2

    
    L Proteinase K  (50 
    
    
    
    g/mL) and incubate at 45°C for 30 mins (digests the Topo II, revealing the DNA break).
  • Analysis: Run samples on a 1% agarose gel with Ethidium Bromide (0.5

    
    g/mL).
    

Expected Results:

  • Control (No Enzyme): Supercoiled DNA only.

  • Control (Enzyme + DMSO): Relaxed circular DNA (Topoisomers).

  • Etoposide: Appearance of Linear DNA band (Form III), indicating DSBs.

  • Pyridine Derivative: Presence of Supercoiled DNA (if ATP binding is blocked) or Relaxed DNA (if religation is allowed but turnover blocked), but NO Linear DNA .

Therapeutic Implications

Efficacy vs. Toxicity Profile
  • Etoposide:

    • Pros: Highly effective against rapidly dividing leukemias and small-cell lung cancer.

    • Cons:Genotoxic . Can cause therapy-related acute myeloid leukemia (t-AML) due to MLL gene translocations driven by the DNA breaks.

  • Pyridine Derivative:

    • Pros:Non-genotoxic . By inhibiting the catalytic cycle without forming DNA breaks, it halts cell division (cytostatic) without shattering the genome. This reduces the risk of secondary malignancies.

    • Cons: Often requires higher concentrations to achieve the same cell kill as poisons. May have off-target effects on tubulin (common for aminopyridines), leading to neurotoxicity.

Drug Resistance
  • MDR1 (P-gp): Both Etoposide and many aminopyridines are substrates for P-glycoprotein efflux pumps.

  • Topo II Mutation: Cells resistant to Etoposide often harbor mutations in the Topo II drug-binding domain (e.g., Arg486). Catalytic inhibitors like the Pyridine derivative often bind to the ATP-binding pocket (N-terminal), meaning they can remain effective in Etoposide-resistant cell lines.

References

  • Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer, 9(5), 338-350. Link

  • Pommier, Y., et al. (2010). "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs." Chemistry & Biology, 17(5), 421-433. Link

  • Wang, X., et al. (2015). "Synthesis and biological evaluation of 2-thio-3-aminopyridine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
  • VulcanChem. (2024). "Product Data: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (CAS 175135-95-2)."[1][2][3][4] Link

  • Osheroff, N. (1989). "Effect of antineoplastic agents on the DNA cleavage/religation reaction of eukaryotic topoisomerase II: Inhibition of DNA religation by etoposide." Biochemistry, 28(15), 6157-6163. Link

Sources

benchmarking the performance of novel anticonvulsants against valproic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valproic Acid (VPA) remains the "gold standard" broad-spectrum antiepileptic drug (AED) due to its efficacy across generalized, focal, and absence seizure types. However, its clinical utility is compromised by a narrow Therapeutic Index (TI) and significant hepatotoxicity. For a novel candidate to displace VPA, it must demonstrate either superior potency in refractory models (e.g., 6 Hz 44mA) or a significantly improved safety profile (higher TI).

This guide outlines a rigorous, self-validating workflow to benchmark a Candidate Compound (CC) against VPA, adhering to the standards set by the NIH Epilepsy Therapy Screening Program (ETSP) .

Part 1: The Valproic Acid Benchmark Profile

To benchmark against VPA, one must first quantify its pleiotropic mechanism. VPA does not rely on a single target; it modulates the excitatory/inhibitory balance via three primary pathways. Your Candidate Compound (CC) must be characterized against these specific modalities.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the multi-target efficacy of VPA. Use this to map where your CC overlaps or diverges.

VPA_Mechanism VPA Valproic Acid (VPA) GABA_System GABAergic System (Inhibitory Enhancement) VPA->GABA_System Ion_Channels Ion Channel Modulation (Excitability Blockade) VPA->Ion_Channels Gene_Exp Epigenetic Modulation (Long-term Plasticity) VPA->Gene_Exp GABA_T Inhibits GABA-T (Reduces degradation) GABA_System->GABA_T GAD Stimulates GAD (Increases synthesis) GABA_System->GAD NaV Blocks Voltage-gated Na+ Channels Ion_Channels->NaV CaV Inhibits T-Type Ca2+ Channels Ion_Channels->CaV HDAC Inhibits HDAC (Histone Deacetylase) Gene_Exp->HDAC

Caption: VPA exerts broad-spectrum activity by enhancing GABAergic inhibition, blocking excitatory ion channels, and modulating gene expression via HDAC inhibition.[1][2]

Part 2: In Vivo Efficacy Protocols (The ETSP Standard)

A single assay cannot validate a broad-spectrum anticonvulsant. You must utilize a "battery" approach. The following three models constitute the Tier 1 screening workflow.

Experimental Design Rule: All experiments must be blinded. Groups should include:

  • Vehicle Control (Negative)

  • VPA (Positive Control, dosed at 300 mg/kg i.p. as standard baseline)

  • Candidate Compound (3 dose levels: 30, 100, 300 mg/kg)

The Maximal Electroshock (MES) Test

Objective: Mimics generalized tonic-clonic seizures; identifies compounds that prevent seizure spread. Causality: VPA prevents the "hindlimb tonic extension" (HLTE) component by blocking high-frequency Na+ channel firing.

  • Protocol:

    • Subject: Male CF-1 mice (18–25 g).

    • Pre-treatment: Administer CC or VPA intraperitoneally (i.p.). Wait for Time to Peak Effect (TPE), typically 30 min for small molecules.

    • Stimulation: Apply corneal electrodes with electrolyte gel.

    • Shock Parameters: 50 mA, 60 Hz, 0.2 s duration.

    • Endpoint: Presence or absence of HLTE (hindlimb extension >90° from body axis).

    • Scoring: Protection = Absence of HLTE.[3]

The Subcutaneous Pentylenetetrazol (s.c.[4] PTZ) Test

Objective: Mimics myoclonic/absence seizures; identifies compounds raising seizure threshold. Causality: PTZ is a GABA-A receptor antagonist.[4] VPA reverses this by elevating synaptic GABA levels.

  • Protocol:

    • Subject: Male CF-1 mice or Sprague-Dawley rats.

    • Induction: Inject PTZ s.c. into the loose fold of the neck (CD97 dose: 85 mg/kg for mice).

    • Observation: Place animal in a plexiglass cage for 30 minutes.

    • Endpoint: A single episode of clonic spasms lasting >5 seconds.

    • Scoring: Protection = Absence of clonic spasms within the observation window.[3]

The 6 Hz Psychomotor Model (44 mA)

Objective: Models pharmacoresistant focal seizures.[3] Expert Insight: Standard AEDs (like Phenytoin) often fail this test. VPA is effective but requires high doses. If your CC works here at low doses, it demonstrates superiority over VPA for refractory epilepsy [1].

  • Protocol:

    • Stimulation: Low-frequency (6 Hz), long-duration (3 s) corneal stimulation.

    • Intensity: 44 mA (high intensity for drug resistance).

    • Endpoint: "Stunned" posture, forelimb clonus, twitching vibrissae, or Straub tail.[3][5][6][7]

    • Scoring: Protection = Resumption of normal exploratory behavior within 10 seconds.

Part 3: Safety & ADMET Comparative Analysis

VPA is notorious for hepatotoxicity (steatosis) and teratogenicity. A novel compound must show a cleaner safety profile.

Hepatotoxicity Assay (HepG2 High-Content Imaging)

Do not rely solely on animal lethality. Use an in vitro human hepatocyte model to detect sub-lethal toxicity early.

  • Cell Line: HepG2 (human liver carcinoma).[8]

  • Comparator: VPA (known to induce lipid accumulation/steatosis).[9]

  • Method:

    • Incubate cells with CC (0.1–1000 µM) and VPA (positive control) for 24h.

    • Staining: Use Nile Red (lipid droplets) and Hoechst 33342 (nuclear count).

    • Readout: High-content fluorescence microscopy.

    • Success Metric: CC must show significantly lower lipid accumulation (fluorescence intensity) than VPA at equimolar concentrations [2].

Part 4: Data Analysis & Visualization

To prove superiority, you must calculate the Protective Index (PI) .

Statistical Formulas
  • ED50 (Median Effective Dose): Calculated via Probit analysis of the protection rates in MES/PTZ/6Hz models.

  • TD50 (Median Toxic Dose): Dose causing motor impairment in 50% of animals (measured via Rotarod test).

  • Protective Index (PI):

    
    
    

Benchmarking Rule: VPA typically has a PI of ~1.5 to 2.0 in the MES test. A viable novel candidate should target a PI > 3.0 .

Comparative Data Table

Summarize your findings in this format:

AssayMetricValproic Acid (VPA)Candidate Compound (CC)Interpretation
MES (Generalized) ED50 (mg/kg)~250< 100 Higher potency?
s.c. PTZ (Absence) ED50 (mg/kg)~150< 100 Higher potency?
6 Hz (Refractory) ED50 (mg/kg)~300< 150 Critical differentiator
Rotarod (Toxicity) TD50 (mg/kg)~400> 600 Less sedation?
Protective Index (TD50/ED50)1.6> 4.0 Superior Safety Profile
Screening Workflow Diagram

Use this decision tree to streamline your experimental logic.

Screening_Workflow Start Candidate Compound Acute Phase 1: Acute Models (MES + s.c. PTZ) Start->Acute Fail Discard Acute->Fail No Efficacy Refractory Phase 2: Refractory Model (6 Hz 44mA) Acute->Refractory ED50 < VPA Refractory->Fail Ineffective Tox Phase 3: Toxicity (Rotarod + HepG2) Refractory->Tox Effective Compare Calculate PI vs. VPA Tox->Compare

Caption: The ETSP-aligned screening workflow filters compounds from acute efficacy to refractory potential and finally safety benchmarking.

References

  • Barton, M. E., et al. (2001).[3][7] "Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy." Epilepsy Research. Link

  • Tang, W., et al. (1995).[10] "Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: Hepatic microvesicular steatosis and glutathione status."[10] Chemical Research in Toxicology. Link

  • National Institute of Neurological Disorders and Stroke (NINDS). "Epilepsy Therapy Screening Program (ETSP) Protocols." NIH.gov. Link

  • Löscher, W., et al. (1991). "The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices." Epilepsy Research. Link

Sources

confirming the target engagement of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the identification and validation of a bioactive compound's molecular target are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of novel molecules, using 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine as a representative case study for a compound with an uncharacterized target. While specific data for this particular molecule is not publicly available, we will explore robust, state-of-the-art methodologies that can be employed to elucidate its mechanism of action.

The central challenge with a novel compound is to move from an observed phenotype to a defined molecular interaction. This process, often termed target deorphanization, requires a multi-faceted approach. Here, we will dissect and compare several gold-standard techniques for confirming target engagement, providing both the theoretical underpinnings and practical, step-by-step protocols.

A Strategic Approach to Target Identification and Validation

For a novel compound like 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine, a logical workflow is essential. This typically involves an initial, unbiased screen to identify potential targets, followed by more focused, quantitative methods to validate these initial hits.

UnbiasedScreen Unbiased Target Discovery (e.g., Chemical Proteomics) HitValidation Hit Validation & Quantitative Analysis (e.g., CETSA, SPR, ITC) UnbiasedScreen->HitValidation Identified Potential Targets Mechanism Elucidation of Mechanism of Action HitValidation->Mechanism Confirmed Target Engagement & Binding Characteristics

Caption: A strategic workflow for target deorphanization.

I. Unbiased Target Identification: Chemical Proteomics with Kinobeads

When the target of a compound is unknown, an unbiased approach is necessary to survey a wide range of potential protein interactions within the native cellular environment. Chemical proteomics, particularly competition binding assays using technologies like Kinobeads, is a powerful tool for this purpose, especially if the compound is suspected to be a kinase inhibitor.[1][2]

The principle of the Kinobeads assay is elegant in its simplicity. A set of broad-spectrum kinase inhibitors are immobilized on beads (the "Kinobeads").[1][3] These beads are then used to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free compound of interest (e.g., 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine), one can observe which kinases are no longer pulled down by the beads. This "competition" reveals the specific targets of the free compound.[1][4]

cluster_control Control (Vehicle) cluster_treatment Treatment Lysate1 Cell Lysate Kinobeads1 Kinobeads Lysate1->Kinobeads1 Pulldown1 Kinase Pulldown Kinobeads1->Pulldown1 MS1 LC-MS/MS Analysis Pulldown1->MS1 Comparison Quantitative Comparison MS1->Comparison Lysate2 Cell Lysate Compound Test Compound Lysate2->Compound Incubation Incubation Compound->Incubation Kinobeads2 Kinobeads Incubation->Kinobeads2 Pulldown2 Kinase Pulldown Kinobeads2->Pulldown2 MS2 LC-MS/MS Analysis Pulldown2->MS2 MS2->Comparison Targets Identification of Competed-out Targets Comparison->Targets

Caption: Workflow of a Kinobeads competition binding assay.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Culture and Lysis: Culture the selected cell line to ~80-90% confluency. Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Compound Incubation: Aliquot the cell lysate. Treat the aliquots with varying concentrations of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at 4°C.

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate sample and incubate with rotation for 1-2 hours at 4°C to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. The eluted proteins are then digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in abundance are considered potential targets of the compound.[5]

Parameter Kinobeads Assay
Principle Competition for binding to immobilized broad-spectrum inhibitors.
Environment Cell lysate (in vitro).
Output Identification and relative quantification of potential protein targets.
Strengths Unbiased, kinome-wide screening, identifies direct binding partners.[2]
Limitations Limited to targets that bind to the Kinobeads, may not detect allosteric inhibitors.[3]

II. In-Cell Target Validation: Cellular Thermal Shift Assay (CETSA)

Once potential targets have been identified, it is crucial to confirm that the compound engages these targets within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[6] The underlying principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][8]

By heating cells treated with the compound to various temperatures, one can observe a "shift" in the melting temperature of the target protein compared to untreated cells. This thermal stabilization is a direct indicator of target engagement.[7][9]

cluster_workflow CETSA Workflow Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble vs. Aggregated Proteins Lysis->Centrifugation Detection Detection of Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Result Plot Soluble Protein vs. Temperature Detection->Result Stabilization Observe Thermal Stabilization in Compound-Treated Samples Result->Stabilization

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[7]

Experimental Protocol: CETSA followed by Western Blot
  • Cell Treatment: Culture cells and treat them with 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine or vehicle control for a sufficient time to allow compound uptake (e.g., 1 hour at 37°C).[7]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[6]

  • Cell Lysis: Lyse the cells, often through repeated freeze-thaw cycles.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.[10] An antibody for a loading control (e.g., GAPDH) should also be used.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve to higher temperatures for the compound-treated samples indicates target engagement.

Parameter Cellular Thermal Shift Assay (CETSA)
Principle Ligand-induced thermal stabilization of the target protein.[7]
Environment Intact cells.
Output Confirmation of target engagement in a cellular context; provides a qualitative or semi-quantitative measure of engagement.
Strengths Measures target engagement in a physiologically relevant environment, does not require compound labeling.[6][8]
Limitations Requires a specific antibody for the target protein, throughput can be limited with Western blot detection.

III. Biophysical Characterization of Direct Binding

To gain a deeper, quantitative understanding of the interaction between 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine and its validated target, in vitro biophysical techniques are indispensable. These methods use purified components to precisely measure binding affinity, kinetics, and thermodynamics.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on molecular interactions.[11][12] In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. The compound is then flowed over the surface, and the change in refractive index at the surface, which is proportional to the mass change, is measured.[12] This allows for the determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[13]

Parameter Surface Plasmon Resonance (SPR)
Principle Change in refractive index upon binding to an immobilized target.[12]
Environment In vitro (purified components).
Output Binding kinetics (k_on, k_off) and affinity (K_D).[14]
Strengths Real-time, label-free, provides kinetic information, high sensitivity.[12][15]
Limitations Requires protein immobilization which can affect activity, can be sensitive to buffer conditions.
B. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions in solution.[16][17] It directly measures the heat released or absorbed during the binding event.[18][19] In an ITC experiment, the compound is titrated into a solution containing the purified target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[16][20]

Parameter Isothermal Titration Calorimetry (ITC)
Principle Measurement of heat changes upon binding.[19]
Environment In vitro (purified components in solution).
Output Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]
Strengths Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[16][18]
Limitations Requires relatively large amounts of purified protein and compound, lower throughput.

Comparison of Target Engagement Methodologies

Methodology Principle Environment Key Outputs Advantages Disadvantages
Kinobeads Competition BindingCell LysateTarget ID, Selectivity ProfileUnbiased, high-throughput screeningIndirect measurement, potential for false negatives/positives[3]
CETSA Thermal StabilizationIntact CellsTarget Engagement ConfirmationPhysiologically relevant, label-free[6]Requires specific antibody, semi-quantitative
SPR Mass Change (Refractive Index)In VitroKinetics (k_on, k_off), Affinity (K_D)[14]Real-time, high sensitivity, kinetic data[12][15]Immobilization may alter protein, requires specialized equipment
ITC Heat ChangeIn VitroAffinity (K_D), Thermodynamics (ΔH, ΔS)[17]Gold-standard for affinity, full thermodynamic profile[16]Low throughput, requires large sample quantities

Conclusion

Confirming the target engagement of a novel compound such as 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine requires a systematic and multi-pronged approach. There is no single "best" method; rather, the strength of the evidence comes from the convergence of results from orthogonal techniques. An effective strategy begins with an unbiased method like chemical proteomics to generate hypotheses, followed by in-cell validation with CETSA to confirm physiological relevance. Finally, biophysical techniques like SPR and ITC provide the precise, quantitative characterization of the binding event that is essential for understanding the structure-activity relationship and driving lead optimization. By judiciously applying these powerful tools, researchers can confidently identify and validate the molecular targets of novel compounds, paving the way for the development of new therapeutics.

References

  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Martinez Molina, D. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016.
  • Chen, L. et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 2024.
  • Klaeger, S. et al. The target landscape of clinical kinase drugs. Science, 2017.
  • Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 2014.
  • El-Gamal, M.I. et al. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. PLoS Computational Biology, 2021.
  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. 2022.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Kruse, U. et al. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 2018.
  • Royal Society of Chemistry. Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Drug Discovery, 2017.
  • Ayon, O.S. & McKeague, M. Surface plasmon resonance assay for screening diverse aptamer-target interactions. Aptamers, 2024.
  • ResearchGate. Kinobeads workflow. Cells are pre‐incubated with increasing drug...
  • Velazquez-Campoy, A. et al. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, 2015.
  • Wang, D. et al. Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle Materials. Pharmaceutics, 2024.
  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. 2025.
  • Cytiva. What is surface plasmon resonance (SPR)?. 2025.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
  • Frasca, V. Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory, 2017.
  • Park, K. Target Engagement Assays in Early Drug Discovery. Journal of Controlled Release, 2025.

Sources

Safety Operating Guide

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise disposal and handling protocols for 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine .

Notice: As a specific Safety Data Sheet (SDS) for this exact research intermediate is likely unavailable in public repositories, this guide applies the Precautionary Principle . It derives protocols from the structural hazards of chlorinated aminopyridines and aryl thioethers, ensuring a safety margin that exceeds standard regulatory minimums.

Part 1: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must first understand what makes it hazardous. We deconstruct the molecule to determine the waste stream.

Functional GroupHazard CharacteristicImpact on Disposal
Chlorophenyl Group Halogenated CRITICAL: Must be segregated from non-halogenated waste.[1][2][3] Incineration requires scrubbers to neutralize HCl gas.
Pyridine Ring Toxic / Basic Potential aquatic toxin. Nitrogen heterocycles often carry EPA waste codes (e.g., D038 for Pyridine).[4]
Thioether (Sulfide) Odor / Reactive Can release toxic SOx upon incineration. Avoid mixing with strong oxidizers (e.g., Nitric Acid) to prevent exothermic sulfoxide formation.
Amine (-NH2) Corrosive / Basic Basic nature.[1][2] Do not mix with acidic waste streams without neutralization, as this generates heat.

Disposal Classification: Hazardous Solid Waste (Halogenated)

Part 2: The Self-Validating Pre-Disposal Protocol

A "self-validating" system implies that the workflow includes internal checks to prevent error.[2] Follow this 3-step preparation before the waste leaves your bench.

Step 1: State Verification (Solid vs. Solution)
  • If Solid: Keep it solid. Never dissolve a solid chemical just to dispose of it. This increases waste volume and introduces solvent hazards.

  • If Solution: Determine the solvent.

    • Halogenated Solvent (DCM, Chloroform): Dispose in Halogenated Waste .

    • Non-Halogenated Solvent (Methanol, Acetone): If the concentration of the compound is >1%, the entire mixture defaults to Halogenated Waste due to the chlorine atom on the solute.

Step 2: Compatibility Check
  • Validation Step: Ensure the receiving waste container does not contain strong oxidizers (Peroxides, Nitric Acid).

  • Reasoning: The thioether linkage in 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is susceptible to rapid oxidation, which can be exothermic and release fumes.[1][2]

Step 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Labeling: Must explicitly state "Contains Halogenated Organics."[3]

  • Odor Control: Due to the thioether, double-bagging solid waste in 6-mil polyethylene bags is recommended to contain potential sulfur odors.[1][2]

Part 3: Disposal Workflows & Visualization

Workflow A: Routine Waste Disposal

This decision tree guides you to the correct waste stream, preventing costly cross-contamination.

WasteSegregation Start Waste: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Mother Liquor State->Liquid ActionSolid Double Bag (6-mil) Label: 'Toxic Solid - Halogenated' Solid->ActionSolid Pack in HDPE SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolv ActionHalo Stream A: Halogenated Liquid Waste HaloSolv->ActionHalo ActionMix Stream A: Halogenated Liquid Waste (Contaminant Rule Applies) NonHaloSolv->ActionMix Contains Chlorinated Solute

Figure 1: Decision logic for segregating chlorinated aminopyridine waste. Note that even in non-halogenated solvents, the presence of the chlorinated solute often mandates disposal in the Halogenated stream.

Part 4: Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate action is required to prevent contamination of the lab environment.

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder is aerosolized).

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Alert nearby personnel Spill->Isolate PPE 2. Don PPE (Nitrile + Mask) Isolate->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet CleanDry Cover with wet paper towel to prevent dust -> Scoop Dry->CleanDry CleanWet Absorb with Vermiculite or Sand Wet->CleanWet Disposal Collect in Haz Waste Bag Label: 'Debris from Chlorinated Spill' CleanDry->Disposal CleanWet->Disposal Wash Wash surface with Soap & Water Disposal->Wash

Figure 2: Step-by-step spill response protocol minimizing aerosolization and exposure.[1][2][3][5]

Part 5: Regulatory & Compliance Framework

Adhering to these codes protects your institution from liability.

Regulatory BodyCode / ClassificationNotes
US EPA (RCRA) Not Listed (P/U) This specific CAS is likely not P or U listed.[1][2] However, it must be managed as Characteristic Hazardous Waste if it exhibits toxicity.
US EPA (RCRA) D038 (Pyridine) Applicability:[2] If the degradation releases free pyridine, this code applies. Best practice: Treat as D038 compliant.
Waste Stream Halogenated Organic Mandatory: Do not mix with "Non-Halogenated" solvents (e.g., Xylenes, Acetone) as this increases incineration costs significantly.
DOT Shipping UN 2811 Likely "Toxic Solid, Organic, n.o.s." (not otherwise specified) for transport off-site.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7][8] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary for Pyridine Derivatives and Chlorinated Amines. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment

STOP. Before opening the container, understand the molecule.

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is a specialized pharmacophore often used in kinase inhibitor development.[1][2][3] While a specific Safety Data Sheet (SDS) may not be widely public for this exact isomer, its structure dictates a Category 3 Acute Toxicity profile based on Structure-Activity Relationship (SAR) analysis of its functional groups:

  • Aminopyridine Core: Structurally similar to 2-aminopyridine and 4-aminopyridine, which are known potassium channel blockers.[3] Risk: Neurotoxicity and seizure potential upon high exposure [1].

  • Thioether Linkage: Sulfur-containing aromatics are frequent skin sensitizers.[3] Risk: Delayed hypersensitivity (allergic dermatitis) [2].

  • Chlorinated Aromatic Ring: Increases lipophilicity, facilitating dermal absorption.

Operational Mandate: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Zero skin contact and zero inhalation of dust are the baseline requirements.

Part 2: The Personal Protective Ecosystem (PPE)[1][2][3]

Do not rely on standard "lab coat and glasses." This molecule requires a barrier system designed to prevent permeation of lipophilic amines.

Respiratory Protection[2][3][4][5][6]
  • Primary Engineering Control: All handling of the solid must occur inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Personal Respiratory Equipment (RPE):

    • Solid Handling: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100 (HEPA) cartridges .[1][3]

    • Solution Handling: If dissolved in organic solvents (DCM, DMSO), combine P100 with Organic Vapor (OV) cartridges.

Dermal Barrier Strategy (Double-Gloving)

The lipophilic nature of the chlorophenyl group allows this molecule to penetrate standard latex rapidly.[1][2][3]

LayerMaterialThicknessPurpose
Inner Nitrile (High Dexterity)4 mil (0.10 mm)Acts as a second skin; allows tactile sensitivity.[1][2][3]
Outer Nitrile (Extended Cuff)8 mil (0.20 mm)Primary chemical barrier.[3] Tape cuff to lab coat sleeves.
Action Change Frequency Every 60 minsOr immediately upon splash contact.
Body & Eye Protection[2][3][7]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of dust migration.[2]

  • Body: Tyvek® or similar non-woven polyethylene lab coat (disposable). Cotton coats absorb and retain amines, creating a secondary exposure source.

Part 3: Operational Protocols

The "Zero-Contact" Weighing Protocol

Weighing static-prone powders is the highest risk activity for inhalation exposure.[1][2][3]

  • Preparation: Place the balance inside the fume hood. Line the work surface with an absorbent, plastic-backed mat.[3]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Aminopyridines are often electrostatic.

  • Transfer:

    • Do NOT use a metal spatula directly if the powder is fluffy. Use a disposable antistatic polypropylene scoop.

    • Transfer powder into a tared vial, not onto weighing paper (which risks spill during transfer).

  • Solubilization: Add solvent (e.g., DMSO) immediately to the vial to trap the dust in solution before removing it from the balance area.

Spill Response (Solid State)

Do not use water. Water may spread the lipophilic contaminant without deactivating it.

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don P100 respirator.

  • Containment: Cover the powder gently with paper towels dampened with PEG-400 or ethanol. This weighs down the dust.

  • Removal: Scoop up the damp material.

  • Decontamination: Wash the surface with a 10% bleach solution (oxidizes the sulfur moiety) followed by a detergent wash [3].

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision points for safe handling based on the physical state of the compound.

SafetyProtocol Start Start: Handling 2-[(4-Chlorophenyl)thio] -6-methoxypyridin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DCM) StateCheck->Solution SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk SolRisk Risk: Skin Permeation & Splash Solution->SolRisk SolidControls Controls: 1. Fume Hood (Sash < 18") 2. Anti-static Gun 3. P100 Backup Respirator SolidRisk->SolidControls SolControls Controls: 1. Double Nitrile Gloves 2. Splash Goggles 3. OV/P100 Cartridges SolRisk->SolControls Waste Disposal: High-Temp Incineration (NO Drain Disposal) SolidControls->Waste SolControls->Waste

Figure 1: Risk-Response Decision Matrix for handling aminopyridine intermediates.

Part 5: Waste & Disposal Logistics[1][2]

Due to the halogenated (chlorine) and sulfur content, this compound requires specific disposal streams to prevent environmental toxicity.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Halogenated Organic."[1][2][3]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with acidic aqueous waste, as acidifying aminopyridines can increase their water solubility and bioavailability in case of a leak.

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems for HCl and SOx gases [4].[1][3]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 65163, 4-Aminopyridine (Analogous Hazard).[1][3] Retrieved from [Link][1][3]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2-Aminopyridine.[1][2][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link][1][3]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.